Azetidin-2-ylmethanamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
azetidin-2-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2/c5-3-4-1-2-6-4/h4,6H,1-3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRYNEEIGLSDRKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC1CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30908469 | |
| Record name | 1-(Azetidin-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30908469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103550-76-1 | |
| Record name | 2-Azetidinemehanamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103550761 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(Azetidin-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30908469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide to the Synthesis of Azetidin-2-ylmethanamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes to azetidin-2-ylmethanamine, a valuable building block in medicinal chemistry. The synthesis is typically achieved through a multi-step process commencing with a protected form of azetidine-2-carboxylic acid. This document details the key transformations, providing experimental protocols and quantitative data to facilitate its preparation in a laboratory setting.
Core Synthetic Strategy
The most prevalent and reliable synthetic pathway to this compound involves a three-step sequence starting from N-tert-butoxycarbonyl (Boc)-azetidine-2-carboxylic acid:
-
Amidation: Conversion of the carboxylic acid to the corresponding primary amide, N-Boc-azetidine-2-carboxamide.
-
Reduction: Reduction of the amide functionality to a primary amine, yielding N-Boc-azetidin-2-ylmethanamine.
-
Deprotection: Removal of the Boc protecting group to afford the final product, this compound, typically as a salt.
This strategy is favored due to the stability of the intermediates and the generally high yields of each step.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols and Data
The following sections provide detailed experimental procedures for each key transformation in the synthesis of this compound.
Step 1: Synthesis of N-Boc-azetidine-2-carboxamide
The amidation of N-Boc-azetidine-2-carboxylic acid is a critical first step. While direct amidation with ammonia can be challenging, a common approach involves the activation of the carboxylic acid, for example, by conversion to an acyl chloride or through the use of coupling agents, followed by reaction with ammonia. A related procedure for the amidation of N-protected amino acids suggests the use of aqueous ammonia on the corresponding methyl ester.[1]
Protocol for Amidation (Adapted from related procedures):
-
Esterification (if necessary): N-Boc-azetidine-2-carboxylic acid can be converted to its methyl ester using standard conditions (e.g., methanol with a catalytic amount of acid).
-
Amidation: The resulting methyl ester is then treated with aqueous ammonia (25-28%) at room temperature.[1] The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield N-Boc-azetidine-2-carboxamide.
| Step | Starting Material | Key Reagents | Product | Typical Yield | Purity | Reference |
| 1 | N-Boc-azetidine-2-carboxylic acid | 1. (Optional) CH₃OH, H⁺ 2. NH₃ (aq) | N-Boc-azetidine-2-carboxamide | 60-71% | >95% | [1] |
Step 2: Reduction of N-Boc-azetidine-2-carboxamide
The reduction of the amide to the primary amine is a key transformation. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this purpose.[1]
Caption: Simplified mechanism of amide reduction with LiAlH₄.
Experimental Protocol:
-
Reaction Setup: A solution of N-Boc-azetidine-2-carboxamide in a dry ethereal solvent (e.g., tetrahydrofuran, THF) is added dropwise to a stirred suspension of LiAlH₄ in dry THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: The reaction mixture is then typically warmed to room temperature and may require heating under reflux to ensure complete conversion. The progress of the reaction is monitored by TLC.
-
Work-up: After completion, the reaction is carefully quenched by the sequential addition of water, followed by an aqueous solution of sodium hydroxide, and then more water (Fieser work-up). This procedure results in the formation of a granular precipitate of aluminum salts, which can be removed by filtration.
-
Purification: The filtrate is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude N-Boc-azetidin-2-ylmethanamine, which can be purified further by column chromatography if necessary.
| Step | Starting Material | Key Reagents | Product | Typical Yield | Purity | Reference |
| 2 | N-Boc-azetidine-2-carboxamide | LiAlH₄, THF | N-Boc-azetidin-2-ylmethanamine | High (specific yield not cited, but expected to be >80%) | >95% | [1] |
Step 3: Deprotection of N-Boc-azetidin-2-ylmethanamine
The final step is the removal of the Boc protecting group to yield the free amine. This is typically achieved under acidic conditions, with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) being the most common reagents.[2][3]
Experimental Protocol (using TFA):
-
Reaction Setup: N-Boc-azetidin-2-ylmethanamine is dissolved in a suitable solvent, typically dichloromethane (DCM).
-
Deprotection: An excess of trifluoroacetic acid (TFA) is added to the solution, often in a 1:1 ratio with the solvent.[2] The reaction is stirred at room temperature.
-
Monitoring: The reaction is usually complete within a few hours and can be monitored by TLC.
-
Work-up: The solvent and excess TFA are removed under reduced pressure. The residue, which is the trifluoroacetate salt of this compound, can be further purified if necessary, for instance, by precipitation from a suitable solvent system (e.g., dissolution in a minimal amount of methanol followed by precipitation with diethyl ether).
Experimental Protocol (using HCl):
-
Reaction Setup: The Boc-protected amine is dissolved in a solvent such as 1,4-dioxane or ethyl acetate.
-
Deprotection: A solution of HCl in the chosen solvent (e.g., 4 M HCl in dioxane) is added, and the mixture is stirred at room temperature.
-
Work-up: The reaction progress is monitored by TLC. Upon completion, the resulting hydrochloride salt often precipitates from the solution and can be collected by filtration, washed with a cold solvent (e.g., diethyl ether), and dried under vacuum.
| Step | Starting Material | Key Reagents | Product | Typical Yield | Purity | Reference |
| 3 | N-Boc-azetidin-2-ylmethanamine | 1. TFA, DCM or 2. HCl in dioxane | This compound (as TFA or HCl salt) | >90% | >98% | [2][3] |
Summary of Synthetic Pathway Data
| Step | Reaction | Starting Material | Product | Key Reagents | Typical Yield (%) |
| 1 | Amidation | N-Boc-azetidine-2-carboxylic acid | N-Boc-azetidine-2-carboxamide | Aqueous Ammonia | 60-71 |
| 2 | Reduction | N-Boc-azetidine-2-carboxamide | N-Boc-azetidin-2-ylmethanamine | LiAlH₄, THF | >80 (estimated) |
| 3 | Deprotection | N-Boc-azetidin-2-ylmethanamine | This compound salt | TFA or HCl | >90 |
This guide outlines a robust and reproducible synthetic route to this compound. The provided protocols, adapted from established procedures for similar transformations, offer a solid foundation for the synthesis of this important chemical building block. Researchers should always adhere to standard laboratory safety practices, particularly when working with reactive reagents such as lithium aluminum hydride and strong acids.
References
Technical Guide: Chemical Properties of Azetidin-2-ylmethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azetidin-2-ylmethanamine is a saturated heterocyclic amine containing a four-membered azetidine ring substituted at the 2-position with an aminomethyl group. The strained four-membered ring imparts unique conformational constraints and reactivity to the molecule, making it an interesting scaffold for medicinal chemistry and drug discovery. Azetidine-containing compounds have shown a diverse range of pharmacological activities, including anticancer, antibacterial, and antiviral properties. This technical guide provides a comprehensive overview of the known and predicted chemical properties of this compound, along with general experimental protocols for its synthesis and analysis.
Chemical Structure and Properties
The chemical structure of this compound is presented below.
Caption: Chemical structure of this compound.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₄H₁₀N₂ | - |
| Molecular Weight | 86.14 g/mol | - |
| IUPAC Name | (Azetidin-2-yl)methanamine | - |
| CAS Number | 103550-76-1 | - |
| Predicted pKa | ~9.5 - 10.5 (for the primary amine), ~11.0 (for the secondary amine in the ring) | General knowledge of amine basicity |
| Predicted logP | -1.5 to -0.5 | Cheminformatics prediction |
| Predicted Solubility | High in water and polar organic solvents | Based on structure and predicted logP |
| Appearance | Likely a liquid at room temperature | General observation for small amines |
Reactivity
The reactivity of this compound is governed by the nucleophilicity of its two nitrogen atoms and the inherent ring strain of the azetidine core.
-
Nucleophilicity: Both the primary exocyclic amine and the secondary endocyclic amine possess lone pairs of electrons, making them nucleophilic. They are expected to react with a variety of electrophiles, such as alkyl halides, acyl chlorides, and aldehydes/ketones. The primary amine is generally more sterically accessible and may exhibit higher reactivity in many cases.
-
Ring Strain: The azetidine ring has a significant ring strain of approximately 25.4 kcal/mol.[1] This strain can drive ring-opening reactions under certain conditions, particularly in the presence of strong nucleophiles or under acidic conditions that activate the ring.[2][3]
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are not explicitly described in the reviewed literature. However, general methods for the synthesis of azetidines and the analysis of small amines can be adapted.
Synthesis
A common route to 2-substituted azetidines involves the cyclization of a suitably functionalized precursor. A plausible synthetic pathway to this compound is the reduction of azetidine-2-carboxamide or azetidine-2-carbonitrile.
Protocol: Reduction of Azetidine-2-carboxamide
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend azetidine-2-carboxamide in a dry, aprotic solvent such as tetrahydrofuran (THF) or diethyl ether.
-
Reducing Agent: Slowly add a solution of a strong reducing agent, such as lithium aluminum hydride (LiAlH₄) in THF, to the suspension at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water again at 0 °C.
-
Workup: Filter the resulting suspension and wash the solid with THF. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by distillation or column chromatography on silica gel using a polar eluent system (e.g., dichloromethane/methanol with a small amount of ammonium hydroxide).
Caption: Synthetic workflow for this compound.
Analytical Methods
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a crucial tool for the structural elucidation of this compound.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the azetidine ring and the aminomethyl group. The diastereotopic protons of the CH₂ groups in the ring will likely appear as complex multiplets.
-
¹³C NMR: The carbon NMR spectrum will show four distinct signals corresponding to the four carbon atoms in the molecule.
General NMR Sample Preparation Protocol:
-
Dissolution: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at an appropriate frequency (e.g., 400 MHz for ¹H).
3.2.2. High-Performance Liquid Chromatography (HPLC)
HPLC can be used to assess the purity of this compound. Due to its polar nature, reversed-phase chromatography with an aqueous mobile phase containing an ion-pairing agent or a hydrophilic interaction liquid chromatography (HILIC) column would be suitable.
General HPLC Protocol (Reversed-Phase):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) or by mass spectrometry (LC-MS).
-
Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.
3.2.3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.
General MS Protocol (Electrospray Ionization - ESI):
-
Ionization Mode: Positive ion mode is expected to be effective due to the basic nature of the amines, leading to the formation of [M+H]⁺ ions.
-
Sample Introduction: Introduce the sample dissolved in a suitable solvent (e.g., methanol or acetonitrile with a small amount of formic acid) via direct infusion or through an LC system.
-
Analysis: Acquire a full scan mass spectrum to determine the molecular ion and tandem MS (MS/MS) to study the fragmentation pattern.
Caption: General analytical workflow for characterization.
Biological Context and Signaling Pathways
There is currently no specific information available in the scientific literature detailing the biological activity or involvement of this compound in any signaling pathways. However, the azetidine scaffold is present in numerous biologically active compounds.[4][5][6] The incorporation of this strained ring system can impart favorable properties such as increased metabolic stability and improved binding affinity to biological targets. Further research is required to elucidate the potential biological roles of this compound.
Conclusion
This compound is a small heterocyclic amine with potential applications in medicinal chemistry. While specific experimental data on its chemical properties are limited, this guide provides a framework for its synthesis, analysis, and an understanding of its general reactivity based on its structural features. Further investigation into this molecule and its derivatives is warranted to explore their potential as novel therapeutic agents.
References
- 1. jgtps.com [jgtps.com]
- 2. US4966979A - Process for synthesis of azetidine and novel intermediates therefor - Google Patents [patents.google.com]
- 3. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jk-sci.com [jk-sci.com]
- 5. (S)-2-Aminomethyl-1-Boc-azetidine | 1007873-90-6 [sigmaaldrich.com]
- 6. sciencescholar.us [sciencescholar.us]
Spectroscopic Profile of Azetidin-2-ylmethanamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for Azetidin-2-ylmethanamine, a saturated heterocyclic compound with potential applications in medicinal chemistry and drug development. Due to a lack of publicly available experimental spectra for this specific molecule, this document presents predicted data based on the analysis of its structural components: an azetidine ring and a primary aminomethyl group. The information herein is intended to serve as a reference for the identification and characterization of this compound and its derivatives.
Predicted Spectroscopic Data
The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from established principles of spectroscopy and data from analogous chemical structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra are predicted for a standard deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm.
Expected ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Notes |
| H2 | ~3.5 - 3.8 | Multiplet | 1H | The proton on the carbon bearing the aminomethyl group is expected to be the most downfield of the ring protons due to the influence of the nitrogen atom. |
| H3 | ~1.9 - 2.2 | Multiplet | 2H | These protons are on the carbon adjacent to the CH₂ and CH groups. |
| H4 | ~3.2 - 3.5 | Multiplet | 2H | These protons are on the carbon adjacent to the ring nitrogen. |
| -CH₂NH₂ | ~2.7 - 3.0 | Doublet or Multiplet | 2H | The chemical shift is influenced by the adjacent chiral center (C2) and the nitrogen atom. |
| -NH (ring) | ~1.5 - 2.5 | Broad Singlet | 1H | The chemical shift of the amine proton is solvent-dependent and may exchange with D₂O. |
| -NH₂ (side chain) | ~1.0 - 2.0 | Broad Singlet | 2H | These protons are also exchangeable and their chemical shift is dependent on solvent and concentration. |
Expected ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C2 | ~55 - 65 | The carbon atom of the azetidine ring bonded to the aminomethyl group. Its chemical shift is significantly influenced by the nitrogen atom. |
| C3 | ~20 - 30 | This is a standard aliphatic methylene carbon within the strained ring. |
| C4 | ~45 - 55 | The carbon atom of the azetidine ring bonded to the ring nitrogen. |
| -CH₂NH₂ | ~40 - 50 | The chemical shift of this aminomethyl carbon is influenced by the attached primary amine group.[1] |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for its primary and secondary amine functional groups, as well as C-H and C-N bonds.
Expected IR Absorption Bands
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Vibration Mode |
| N-H (Primary Amine) | 3400 - 3250 | Medium (two bands) | Asymmetric & Symmetric Stretching[2] |
| N-H (Secondary Amine) | 3350 - 3310 | Weak-Medium | Stretching |
| C-H (Aliphatic) | 3000 - 2850 | Medium-Strong | Stretching |
| N-H (Primary Amine) | 1650 - 1580 | Medium | Bending (Scissoring)[2][3] |
| C-N (Aliphatic Amine) | 1250 - 1020 | Medium-Weak | Stretching[2][3][4] |
| N-H (Wagging) | 910 - 665 | Broad, Strong | Out-of-plane Bending[2] |
Mass Spectrometry (MS)
The mass spectrum of this compound is expected to be consistent with the nitrogen rule, showing an odd nominal molecular weight. The fragmentation pattern will likely be dominated by cleavages adjacent to the nitrogen atoms.
Expected Mass Spectrometry Data
| Parameter | Predicted Value/Observation |
| Molecular Ion (M⁺) | m/z 86 (for C₄H₁₀N₂) |
| Fragmentation | The most prominent fragmentation is anticipated to be the α-cleavage adjacent to the ring nitrogen, leading to the loss of the aminomethyl group or cleavage of the ring. Cyclic amines typically show a discernible molecular ion peak.[5] The fragmentation of the ring can occur through the breaking of the β-bond, followed by the loss of alkene molecules.[5] A common fragmentation for primary amines is the cleavage of the β-bond, which for this compound would lead to a fragment at m/z 30 ([CH₂NH₂]⁺).[5] |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data described above. These should be adapted based on the specific instrumentation and sample characteristics.
NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher for better resolution.
-
Pulse Program: Standard single-pulse experiment.
-
Acquisition Parameters:
-
Spectral Width: ~16 ppm
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 8-16
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Standard proton-decoupled ¹³C experiment.
-
Acquisition Parameters:
-
Spectral Width: ~220 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 1024 or more, depending on sample concentration.
-
FT-IR Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the liquid or solid sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact.
Data Acquisition:
-
Spectrometer: A standard FT-IR spectrometer.
-
Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
-
Acquire a background spectrum of the clean, empty ATR crystal before running the sample.
Mass Spectrometry
Sample Preparation (Electrospray Ionization - ESI):
-
Prepare a dilute solution of the sample (approx. 10-100 µM) in a suitable solvent such as methanol or acetonitrile, with the addition of a small amount of formic acid (0.1%) to promote protonation.
Data Acquisition (ESI-MS):
-
Mass Spectrometer: A quadrupole, time-of-flight (TOF), or ion trap mass spectrometer equipped with an ESI source.
-
Mode: Positive ion mode.
-
Parameters:
-
Capillary Voltage: 3-5 kV
-
Nebulizing Gas Flow: Adjusted for a stable spray.
-
Drying Gas Temperature: 150-350 °C
-
Mass Range: m/z 50-500
-
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of a synthesized organic compound like this compound.
Caption: General workflow for spectroscopic analysis.
References
The Discovery and Enduring Legacy of Azetidine Compounds: A Technical Guide
Introduction
Azetidines, four-membered saturated nitrogen-containing heterocycles, represent a fascinating and increasingly important class of compounds in medicinal chemistry and drug discovery. Their inherent ring strain, a consequence of their constrained four-membered ring structure, imparts unique conformational rigidity and chemical reactivity, making them valuable scaffolds for the design of novel therapeutics. Despite initial challenges in their synthesis, the allure of their biological potential has driven the development of a diverse array of synthetic methodologies over the past century. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and biological significance of azetidine compounds, tailored for researchers, scientists, and drug development professionals.
A Historical Perspective: From a Synthetic Curiosity to a Privileged Scaffold
The history of azetidine chemistry dates back to the late 19th century. The first synthesis of an azetidine derivative was reported by German chemists Siegmund Gabriel and J. Weiner in 1888[1][2]. Their pioneering work laid the foundation for the exploration of this unique class of heterocycles. However, for many years, azetidines were considered more of a synthetic curiosity than a promising pharmacophore due to the inherent challenges in their preparation stemming from their significant ring strain, which is estimated to be approximately 25.4 kcal/mol[3].
A pivotal moment in the history of azetidine compounds was the discovery of the first naturally occurring azetidine, L-azetidine-2-carboxylic acid, isolated from the lily of the valley (Convallaria majalis) in 1955 by Fowden[2]. This discovery spurred greater interest in the biological roles and potential applications of azetidines. Another significant early milestone was the development of the Staudinger synthesis in 1907, a cycloaddition reaction between a ketene and an imine to form a β-lactam (azetidin-2-one), which became a cornerstone in the synthesis of penicillin and other β-lactam antibiotics[4]. This highlighted the profound impact that the four-membered azetidine ring could have in medicine.
The latter half of the 20th century and the beginning of the 21st century have witnessed a renaissance in azetidine chemistry. The development of more sophisticated synthetic methods has made a wider variety of substituted azetidines accessible, leading to their increased prevalence in drug discovery programs. Today, the azetidine motif is recognized as a "privileged structure," a molecular framework that is capable of binding to multiple biological targets with high affinity, and is found in a growing number of approved drugs and clinical candidates.
Key Milestones in the Discovery and Development of Azetidine Compounds
| Year | Milestone | Researchers/Key Contributors | Significance |
| 1888 | First synthesis of an azetidine derivative | S. Gabriel and J. Weiner | Laid the foundation for azetidine chemistry[1][2]. |
| 1907 | Staudinger synthesis of β-lactams | Hermann Staudinger | Provided a versatile method for synthesizing azetidin-2-ones, a key structural motif in β-lactam antibiotics[4]. |
| 1955 | Isolation of L-azetidine-2-carboxylic acid | L. Fowden | First discovery of a naturally occurring azetidine compound, sparking interest in their biological roles[2]. |
| 2002 | Development of Couty's azetidine synthesis | François Couty and colleagues | Enabled the efficient and enantioselective synthesis of a broad range of azetidines from readily available β-amino alcohols[5]. |
Synthetic Methodologies: Taming the Strained Ring
The synthesis of the azetidine ring has been a long-standing challenge in organic chemistry. However, a variety of effective methods have been developed, ranging from classical cyclization reactions to modern catalytic approaches.
Early Synthetic Approaches
One of the earliest methods for the preparation of the parent azetidine involved the cyclization of 3-bromopropylamine with a base, although this method often resulted in low yields[1]. A more efficient early synthesis involved the cyclization of ethyl 3-(1-azetidinyl)propionate.
Modern Synthetic Strategies
Modern organic synthesis has provided a toolkit of reliable and versatile methods for constructing the azetidine ring.
-
Couty's Azetidine Synthesis: This highly efficient method, developed by François Couty, allows for the synthesis of a wide range of enantiopure azetidines from readily available β-amino alcohols. The key steps involve chlorination of the alcohol, followed by deprotonation and a 4-exo-trig ring closure[5].
-
Aza Paternò–Büchi Reaction: This photochemical [2+2] cycloaddition between an imine and an alkene is a direct and atom-economical method for synthesizing azetidines. Recent advances have seen the development of visible-light-mediated versions of this reaction, making it a more accessible and sustainable approach[6][7][8][9].
-
Intramolecular Cyclization of γ-Amino Alcohols and Halides: The intramolecular nucleophilic substitution of a leaving group at the γ-position by an amino group is a fundamental and widely used strategy for constructing the azetidine ring.
-
Ring Expansion of Aziridines: The one-carbon ring expansion of activated aziridines provides another route to functionalized azetidines.
Experimental Protocols
Protocol 1: Synthesis of Azetidine (Parent Compound)
This protocol is adapted from Organic Syntheses and describes the preparation of azetidine from ethyl 3-(1-azetidinyl)propionate.
Materials:
-
Ethyl 3-(1-azetidinyl)propionate
-
Potassium hydroxide pellets
-
White mineral oil
-
Ethanol (optional, as initiator)
Procedure:
-
A stirred mixture of 38 g (0.68 mole) of potassium hydroxide pellets in 100 ml of white mineral oil is heated to 140–150°C in a four-necked, 500-ml, round-bottomed flask fitted with a stirrer, thermometer, dropping funnel, and a Vigreux column with a vacuum-distillation head.
-
The heat source is removed, and 50 g (0.32 mole) of purified ethyl 3-(1-azetidinyl)propionate is added dropwise at a rate sufficient to maintain the reaction temperature at 150°C. If the reaction does not start immediately, 5 ml of ethanol may be added as an initiator.
-
After the addition is complete, the ethanol is removed by distillation.
-
The system is then evacuated, and the product is distilled by heating the stirred suspension. The distillation temperature is maintained below 150°C.
-
Redistillation of the crude product yields pure azetidine[1].
Protocol 2: Synthesis of N-Aryl-2-cyanoazetidines (Couty's Synthesis)
This three-step protocol allows for the synthesis of diversely substituted N-aryl-2-cyanoazetidines with high yields and predictable diastereoselectivity.
Step 1: Copper-Catalyzed N-Arylation
-
To a solution of the starting β-amino alcohol (1.0 equiv) in a suitable solvent, add the arylating agent (e.g., an arylboronic acid), a copper catalyst, and a base.
-
Heat the reaction mixture until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling, work up the reaction and purify the product by column chromatography.
Step 2: N-Cyanomethylation
-
Dissolve the N-arylated β-amino alcohol from Step 1 in a suitable solvent.
-
Add a cyanomethylating agent (e.g., bromoacetonitrile) and a base.
-
Stir the reaction at room temperature until completion.
-
Work up the reaction and purify the N-cyanomethylated product.
Step 3: One-Pot Mesylation and Ring Closure
-
Dissolve the product from Step 2 in a suitable solvent and cool to 0°C.
-
Add methanesulfonyl chloride and a base (e.g., triethylamine).
-
Allow the reaction to warm to room temperature and stir until the mesylation is complete.
-
Add a strong base (e.g., sodium hydride) to induce ring closure.
-
Quench the reaction, work up, and purify the final N-aryl-2-cyanoazetidine product by column chromatography[10].
Quantitative Data
The following tables summarize key quantitative data for a selection of azetidine compounds, including their biological activities and physicochemical properties.
Table 2: In Vitro STAT3 DNA-Binding Inhibition by Azetidine Derivatives
| Compound ID | Modification | IC50 (µM) for STAT3 DNA-Binding | Reference |
| H182 | Azetidine derivative | 0.66 ± 0.10 | [11] |
| H172 | Azetidine derivative | 0.98 ± 0.05 | [11] |
| H120 | Azetidine derivative | 1.75 ± 0.19 | [11] |
| H105 | Azetidine derivative | 2.07 ± 0.12 | [11] |
Table 3: Anticancer Activity of Azetidine Compounds 8a and 8b
| Compound ID | Cancer Cell Line | IC50 (µg/ml) | Reference |
| 8a | HepG2 | 13.5 | [12] |
| 8b | HepG2 | 32.5 | [12] |
| 8a | MCF-7 | 10 | [12] |
| 8b | MCF-7 | 25.9 | [12] |
Table 4: Spectroscopic Data for Selected Azetidine Derivatives
| Compound | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) | FT-IR (cm⁻¹) | Reference |
| Azetidine | 1.85 (s, 1H, NH), 2.0–2.6 (m, 2H, CH₂), 3.68 (t, J = 8 Hz, 2CH₂) | - | - | [1] |
| N-(3-chloro-2-oxo-4-phenylazetidin-1-yl)-2-(1H-pyrrol-1-yl) Acetamide | 12 (s, 2H, NH₂), 11.4 (s, 1H, NH), 7.3-8.1 (m, 4H, Ar-H), 11.3 (s, 1H, NH), 7.41-8.2 (m, 5H, Ar-H), 6.2 (d, 1H, CH-Ph) | - | 3290-3331 (NH), 1670 (C=O), 2847 (C-H aliph.), 3050 (C-H arom.) | [13] |
Biological Significance and Signaling Pathways
Azetidine-containing compounds have demonstrated a remarkable range of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties. Their unique structural features allow them to interact with a variety of biological targets with high specificity and potency.
Inhibition of the STAT3 Signaling Pathway
One of the most well-studied mechanisms of action for anticancer azetidine compounds is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. STAT3 is a transcription factor that is constitutively activated in a wide range of human cancers and plays a critical role in tumor cell proliferation, survival, and metastasis[11].
Azetidine-based inhibitors have been designed to target the SH2 domain of STAT3, preventing its dimerization and subsequent translocation to the nucleus. Some of these compounds have been shown to bind covalently to specific cysteine residues within the STAT3 protein, leading to irreversible inhibition[2][14].
Experimental Workflow: From Synthesis to Biological Evaluation
The development of novel bioactive azetidine compounds follows a structured workflow that integrates chemical synthesis with biological screening.
Conclusion
From their initial discovery as a synthetic challenge to their current status as a privileged scaffold in drug discovery, azetidine compounds have traveled a remarkable journey. The development of innovative synthetic methodologies has unlocked the potential of this unique four-membered heterocycle, leading to the discovery of potent and selective modulators of various biological pathways. As our understanding of the intricate roles of azetidines in biological systems continues to grow, so too will their importance in the development of next-generation therapeutics. The combination of their unique structural features and diverse biological activities ensures that azetidine chemistry will remain a vibrant and fruitful area of research for years to come.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. benchchem.com [benchchem.com]
- 5. Couty's azetidine synthesis - Wikipedia [en.wikipedia.org]
- 6. Visible light-mediated aza Paternò-Büchi reaction of acyclic oximes and alkenes to azetidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of azetidines by aza Paternò–Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. jmchemsci.com [jmchemsci.com]
- 14. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo [escholarship.org]
The Expanding Therapeutic Landscape of Azetidine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged structure in medicinal chemistry. Its inherent ring strain and unique conformational properties offer a three-dimensional architecture that can be exploited for potent and selective interactions with biological targets. This technical guide provides an in-depth overview of the diverse biological activities of azetidine derivatives, with a focus on their anticancer, antimicrobial, antiviral, anti-inflammatory, and central nervous system (CNS) activities. Detailed experimental protocols for key biological assays and visualizations of relevant signaling pathways are presented to facilitate further research and drug development in this promising area.
Anticancer Activity
Azetidine derivatives have demonstrated significant potential as anticancer agents, operating through various mechanisms, including the inhibition of critical signaling pathways and the disruption of cellular machinery essential for tumor growth and survival.
Quantitative Data: Anticancer Activity of Azetidine Derivatives
| Compound/Derivative Class | Cancer Cell Line(s) | Endpoint | IC50/EC50 (µM) | Putative Mechanism of Action | Reference(s) |
| Azetidin-2-one derivative (Compound 6) | SiHa (Cervical Cancer) | Cytotoxicity | 0.1 | Induction of apoptosis, cytoskeleton disruption | [1] |
| B16F10 (Melanoma) | Cytotoxicity | 1.2 | Induction of apoptosis, cytoskeleton disruption | [1] | |
| Azetidine-based STAT3 Inhibitors (H172 & H182) | Triple-Negative Breast Cancer (TNBC) cells | STAT3 Inhibition | 0.38 - 0.98 | Irreversible binding to STAT3, inhibiting its activation | [1] |
| Azetidine amides (7g) | Human MDA-MB-231 breast cancer cells | STAT3 DNA-binding activity | 1-3 | Inhibition of constitutive STAT3 induction | [2] |
| TZT-1027 analogue (1a) | A549 (Lung carcinoma) | Antiproliferative activity | 0.0022 | Inhibition of microtubule assembly | [3] |
| HCT116 (Colorectal carcinoma) | Antiproliferative activity | 0.0021 | Inhibition of microtubule assembly | [3] | |
| Azetidine (8a) | HepG2 (Hepatocellular carcinoma) | Growth inhibition | 13.5 µg/ml | Not specified | [4] |
| MCF-7 (Breast adenocarcinoma) | Growth inhibition | 10 µg/ml | Not specified | [4] | |
| Azetidine (8b) | HepG2 (Hepatocellular carcinoma) | Growth inhibition | 32.5 µg/ml | Not specified | [4] |
| MCF-7 (Breast adenocarcinoma) | Growth inhibition | 25.9 µg/ml | Not specified | [4] |
Signaling Pathways in Cancer
Inhibition of the JAK-STAT3 Signaling Pathway:
Several azetidine-based compounds have been identified as potent inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3), a key protein in cancer cell signaling.[1] These inhibitors can covalently bind to STAT3, preventing its activation and subsequent translocation to the nucleus, thereby inhibiting the expression of genes involved in cell survival and proliferation.[1]
References
Unlocking Novel Therapeutic Pathways: A Technical Guide to the Mechanism of Action of Azetidine-Based Compounds
For Immediate Release
This technical guide provides an in-depth exploration of the mechanisms of action for various classes of azetidine-based compounds. Designed for researchers, scientists, and drug development professionals, this document delves into the core functionalities of these promising therapeutic agents, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways. The unique structural properties of the four-membered azetidine ring offer a rigid scaffold that can enhance potency, selectivity, and pharmacokinetic profiles, making it a privileged motif in modern medicinal chemistry.
Azetidine-Based STAT3 Inhibitors: A Targeted Approach to Cancer Therapy
Signal Transducer and Activator of Transcription 3 (STAT3) is a key transcription factor that is often constitutively activated in a wide range of human cancers, promoting cell proliferation, survival, and metastasis. Azetidine-containing compounds have emerged as potent and selective inhibitors of STAT3, offering a promising avenue for targeted cancer treatment.
Mechanism of Action
Azetidine-based inhibitors directly target the SH2 domain of STAT3, preventing its phosphorylation and subsequent dimerization. This inhibition blocks the translocation of STAT3 to the nucleus, thereby preventing the transcription of target genes involved in oncogenesis. Some azetidine derivatives have been shown to bind irreversibly to specific cysteine residues within the STAT3 protein.
Quantitative Data: Potency and Binding Affinity of Azetidine-Based STAT3 Inhibitors
The following table summarizes the inhibitory activity and binding affinity of representative (R)-azetidine-2-carboxamide analogues and other azetidine-based STAT3 inhibitors.
| Compound | EMSA IC₅₀ (µM) | Cellular EC₅₀ (µM) (MDA-MB-231/MDA-MB-468 cells) | Binding Affinity (Kd, nM) | Reference |
| 5a | 0.55 | - | - | [1] |
| 5o | 0.38 | - | - | [1] |
| 8i | 0.34 | - | - | [1] |
| 7e | - | 0.9 - 1.9 | - | [1] |
| 7f | - | 0.9 - 1.9 | - | [1] |
| 7g | - | 0.9 - 1.9 | 880 | [1][2] |
| 9k | - | 0.9 - 1.9 | 960 | [1][2] |
| H182 | 0.66 ± 0.10 | - | 1970 | [3][4] |
| H172 | 0.98 ± 0.05 | - | - | [3][4] |
| H120 | 1.75 ± 0.19 | - | - | [4] |
| H105 | 2.07 ± 0.12 | - | - | [4] |
Signaling Pathway: Inhibition of STAT3 Signaling by Azetidine-Based Compounds
Experimental Protocols
-
Nuclear Extract Preparation: Prepare nuclear extracts from cancer cells with constitutively active STAT3 (e.g., NIH3T3/v-Src fibroblasts).
-
Compound Incubation: Incubate the nuclear extracts with increasing concentrations of the azetidine-based inhibitor at room temperature for 30 minutes.
-
Probe Binding: Add a 32P-labeled high-affinity sis-inducible element (hSIE) oligonucleotide probe that specifically binds to active STAT3 dimers.
-
Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.
-
Visualization and Quantification: Visualize the bands by autoradiography. Quantify the density of the STAT3:DNA complex bands to determine the concentration of the inhibitor that causes 50% inhibition (IC₅₀).
-
Sample Preparation: Prepare a solution of purified recombinant STAT3 protein in a suitable buffer. Dissolve the azetidine-based compound in the same buffer.
-
Titration: Fill the ITC sample cell with the STAT3 solution and the injection syringe with the compound solution.
-
Measurement: Perform a series of injections of the compound into the STAT3 solution while measuring the heat change associated with binding.
-
Data Analysis: Integrate the heat signals from each injection and fit the data to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS) of binding.
Azetidine-Based FFA2 Antagonists: Modulating Inflammatory Responses
Free fatty acid receptor 2 (FFA2), also known as GPR43, is a G-protein coupled receptor (GPCR) that is activated by short-chain fatty acids. It plays a role in mediating inflammatory responses, making it a target for the treatment of inflammatory diseases.
Mechanism of Action
Azetidine-based compounds act as antagonists at the FFA2 receptor. They bind to the receptor and prevent its activation by endogenous agonists like acetate and propionate. This blockade inhibits the downstream signaling cascade, which involves changes in intracellular calcium levels and the activation of inflammatory pathways in cells such as neutrophils.
Quantitative Data: Potency of Azetidine-Based FFA2 Antagonists
The following table presents the inhibitory potency of a key azetidine-based FFA2 antagonist.
| Compound | Target | Assay | IC₅₀ (nM) | Reference |
| GLPG0974 (Compound 99) | Human FFA2 | Calcium Flux | 9 | [5] |
Signaling Pathway: FFA2 Antagonism by Azetidine-Based Compounds
Experimental Protocol
-
Cell Culture: Use a HEK293 cell line stably overexpressing the human FFA2 receptor.
-
Compound Pre-incubation: Plate the cells and pre-incubate them with various concentrations of the azetidine-based antagonist.
-
Agonist Stimulation: Add a fixed concentration of an FFA2 agonist, such as sodium acetate, to stimulate the receptor.
-
Fluorescence Measurement: Measure the change in intracellular calcium concentration using a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and a plate reader.
-
Data Analysis: The inhibitory effect of the antagonist is determined by the reduction in the agonist-induced calcium signal. Calculate the IC₅₀ value from the dose-response curve.
Azetidine-Based GABA Uptake Inhibitors: Enhancing Neurotransmission
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. GABA transporters (GATs) are responsible for the reuptake of GABA from the synaptic cleft, thus terminating its action. Inhibitors of GATs can prolong the presence of GABA in the synapse, enhancing inhibitory neurotransmission.
Mechanism of Action
Azetidine derivatives can act as competitive inhibitors of GABA uptake by binding to GATs, particularly GAT-1 and GAT-3. By blocking the reuptake of GABA into presynaptic neurons and glial cells, these compounds increase the concentration of GABA in the synaptic cleft, leading to increased activation of GABA receptors.
Quantitative Data: Potency of Azetidine-Based GABA Uptake Inhibitors
The following table shows the inhibitory potency of representative azetidine derivatives on different GABA transporter subtypes.
| Compound | Target | IC₅₀ (µM) | Reference |
| Azetidin-2-ylacetic acid derivative with 4,4-diphenylbutenyl moiety | GAT-1 | 2.83 ± 0.67 | [6] |
| Azetidin-2-ylacetic acid derivative with 4,4-bis(3-methyl-2-thienyl)butenyl moiety | GAT-1 | 2.01 ± 0.77 | [6] |
| 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid (12d) | GAT-3 | 15.3 ± 4.5 | [6] |
| 3-hydroxy-3-(4-methoxyphenyl)azetidine derivative (18b) | GAT-1 | 26.6 ± 3.3 | [6] |
| 3-hydroxy-3-(4-methoxyphenyl)azetidine derivative (18e) | GAT-3 | 31.0 ± 4.7 | [6] |
Signaling Pathway: Enhancement of GABAergic Neurotransmission
Experimental Protocol
-
Cell/Synaptosome Preparation: Use cell lines expressing the target GAT subtype (e.g., HEK293) or prepare synaptosomes from brain tissue.
-
Compound Incubation: Pre-incubate the cells or synaptosomes with various concentrations of the azetidine-based inhibitor in an appropriate assay buffer.
-
Initiation of Uptake: Initiate the uptake reaction by adding a fixed concentration of radiolabeled [³H]-GABA.
-
Termination of Uptake: After a short incubation period, terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer to remove unincorporated [³H]-GABA.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of [³H]-GABA uptake at each inhibitor concentration and determine the IC₅₀ value from the dose-response curve.
Azetidine-Based Bacterial Enoyl-ACP Reductase (FabI) Inhibitors: A Novel Antibacterial Strategy
Bacterial fatty acid synthesis (FASII) is an essential pathway and a validated target for antibacterial drug discovery. Enoyl-acyl carrier protein (ACP) reductase (FabI) is a key enzyme in this pathway.
Mechanism of Action
Azetidine-based compounds can act as inhibitors of the FabI enzyme. By binding to the active site of FabI, they block the reduction of enoyl-ACP substrates, which is a crucial step in fatty acid elongation. This disruption of fatty acid biosynthesis inhibits bacterial growth.
Quantitative Data: Potency of Azetidine-Based FabI Inhibitors
The following table provides the inhibitory potency of a representative azetidine-based FabI inhibitor.
| Compound | Target Enzyme | Bacterial Strain | IC₅₀ (µg/mL) | MIC (µg/mL) | Reference |
| Representative ene-amide azetidine | Staphylococcus aureus FabI | S. aureus | 0.15 | 0.5 | [7] |
Signaling Pathway: Inhibition of Bacterial Fatty Acid Synthesis
Experimental Protocol
-
Enzyme and Substrate Preparation: Purify recombinant FabI enzyme. Prepare a solution of the substrate, typically crotonoyl-CoA or another enoyl-ACP analog, and the cofactor NADH.
-
Reaction Mixture: In a microplate well, combine the FabI enzyme, NADH, and various concentrations of the azetidine-based inhibitor in a suitable buffer.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the enoyl-ACP substrate.
-
Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD⁺, using a spectrophotometer.
-
Data Analysis: Calculate the initial reaction rates at different inhibitor concentrations. Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.
References
- 1. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. | BioWorld [bioworld.com]
Crystal Structure Analysis of Azetidine-Containing Compounds: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, imparting unique three-dimensional character and favorable physicochemical properties to bioactive molecules.[1][2] Understanding the precise three-dimensional arrangement of atoms within these molecules through crystal structure analysis is paramount for rational drug design, structure-activity relationship (SAR) studies, and ensuring optimal pharmacological performance. This technical guide provides a comprehensive overview of the methodologies involved in the crystal structure analysis of azetidine-containing compounds, with a focus on azetidin-2-ylmethanamine derivatives. While specific crystallographic data for the parent compound, this compound, is not publicly available, this document outlines the essential experimental protocols, data interpretation, and visualization techniques applicable to this important class of molecules. We will delve into the synthesis, crystallization, and X-ray crystallographic analysis of azetidine derivatives, offering a robust framework for researchers in the field.
Introduction: The Significance of the Azetidine Moiety
Azetidine and its derivatives have garnered significant attention in drug discovery due to their ability to introduce conformational rigidity and improve properties such as metabolic stability and aqueous solubility when compared to more common saturated heterocycles.[1] The strained four-membered ring provides a unique vector for substituents, influencing the overall shape and electronic properties of the molecule. Azetidin-2-one, also known as the β-lactam ring, is a core structural component of numerous life-saving antibiotics.[3][4][5] Beyond antibacterial applications, azetidine derivatives have shown a wide array of biological activities, including antifungal, antitubercular, anti-inflammatory, and anticancer properties.[3][4][6][7]
Given the profound impact of stereochemistry and conformation on biological activity, high-resolution structural data from single-crystal X-ray diffraction is indispensable. This guide will walk through the critical steps of obtaining and interpreting such data for novel azetidine-containing compounds.
Experimental Protocols
Synthesis of Azetidine Derivatives
The synthesis of azetidine-containing molecules often involves multi-step reaction sequences. A common and historically significant method for the synthesis of the related azetidin-2-one (β-lactam) ring is the Staudinger cycloaddition, which involves the reaction of a ketene with an imine.[8]
General Protocol for Staudinger [2+2] Cycloaddition:
-
Imine Formation: An appropriate aldehyde or ketone is condensed with a primary amine to form the corresponding imine (Schiff base). This reaction is typically carried out in a suitable solvent like ethanol or 1,4-dioxane, sometimes with a catalytic amount of acid.[9]
-
Ketene Formation and Cycloaddition: In a separate flask, an acid chloride (e.g., chloroacetyl chloride) is treated with a tertiary amine base (e.g., triethylamine) in an inert solvent (e.g., 1,4-dioxane) at low temperature (typically in an ice bath) to generate the ketene in situ.[8][9]
-
Reaction: The previously formed imine solution is then added to the ketene solution. The reaction mixture is stirred, often for several hours, and may be allowed to warm to room temperature.[8]
-
Work-up and Purification: The resulting product is typically isolated by filtration to remove amine hydrochlorides, followed by concentration of the filtrate. The crude product is then purified, often by recrystallization from a suitable solvent such as ethanol or an ether/hexane mixture, to yield the pure azetidin-2-one derivative.[8][9]
Crystallization
Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. The choice of solvent and crystallization technique is critical and often determined empirically.
Common Crystallization Techniques:
-
Slow Evaporation: The purified compound is dissolved in a suitable solvent or solvent mixture to near saturation. The solution is then left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over days or weeks, leading to the formation of crystals.
-
Vapor Diffusion (Hanging Drop or Sitting Drop): A concentrated solution of the compound is placed as a drop on a coverslip (hanging drop) or a pedestal (sitting drop) and sealed in a chamber containing a reservoir of a solvent in which the compound is less soluble. The vapor from the reservoir slowly diffuses into the drop, reducing the solubility of the compound and promoting crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and inducing crystal growth.
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.[10]
Experimental Workflow:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms.[11] A beam of monochromatic X-rays is directed at the crystal, and as the crystal is rotated, a series of diffraction patterns are collected on a detector.[11]
-
Data Processing: The collected diffraction data are indexed, integrated, and scaled to produce a unique set of reflections with their corresponding intensities.[11]
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This initial model is then refined to achieve the best possible fit with the experimental data.
The following diagram illustrates the general workflow for crystal structure analysis:
Data Presentation
The results of a crystal structure analysis are typically presented in a series of tables that summarize the key crystallographic and structural parameters. Although data for this compound itself is not available, the following tables illustrate the type of quantitative data that would be generated for a representative azetidine derivative.
Table 1: Crystal Data and Structure Refinement Parameters
| Parameter | Example Value (for an Azetidine Derivative) |
| Empirical formula | C₁₇H₁₆N₂O₅S |
| Formula weight | 372.39 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 10.123(4) Å, α = 90° |
| b = 15.456(6) Å, β = 98.76(3)° | |
| c = 11.234(5) Å, γ = 90° | |
| Volume | 1734.1(12) ų |
| Z | 4 |
| Density (calculated) | 1.427 Mg/m³ |
| Absorption coefficient | 0.221 mm⁻¹ |
| F(000) | 776 |
| Crystal size | 0.25 x 0.20 x 0.15 mm³ |
| Theta range for data collection | 2.50 to 27.50° |
| Reflections collected | 12345 |
| Independent reflections | 3987 [R(int) = 0.045] |
| Completeness to theta = 27.50° | 99.8 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 3987 / 0 / 235 |
| Goodness-of-fit on F² | 1.054 |
| Final R indices [I>2sigma(I)] | R1 = 0.048, wR2 = 0.125 |
| R indices (all data) | R1 = 0.062, wR2 = 0.135 |
| Largest diff. peak and hole | 0.45 and -0.35 e.Å⁻³ |
Table 2: Selected Bond Lengths and Angles
| Bond | Length (Å) | Angle | Angle (°) |
| N1-C2 | 1.375(3) | C4-N1-C2 | 91.5(2) |
| C2-C3 | 1.532(4) | N1-C2-C3 | 88.9(2) |
| C3-C4 | 1.541(4) | C2-C3-C4 | 87.6(2) |
| C4-N1 | 1.468(3) | C3-C4-N1 | 90.8(2) |
| C2=O1 | 1.211(3) | N1-C2=O1 | 135.5(3) |
(Note: The data presented in these tables are hypothetical and for illustrative purposes only, representing typical values for a small organic molecule containing an azetidine ring.)
Visualization of Molecular and Crystal Structures
Visualizing the three-dimensional structure is crucial for understanding intermolecular interactions and packing in the crystal lattice.
The logical relationship between the key components of a crystal structure can be visualized as follows:
Intermolecular interactions, such as hydrogen bonds and van der Waals forces, dictate how molecules pack in the solid state.[12] For instance, in a crystal structure of an azetidine derivative, one might observe hydrogen bonding between the amine proton of one molecule and a carbonyl oxygen of a neighboring molecule, leading to the formation of chains or sheets. Analysis of these interactions is critical for understanding the physical properties of the material and for crystal engineering.
Conclusion
The crystal structure analysis of azetidine-containing compounds is a cornerstone of modern drug discovery and materials science. It provides definitive proof of molecular structure and offers invaluable insights into the conformational preferences and intermolecular interactions that govern the properties of these important molecules. Although a crystal structure for the parent this compound is not currently in the public domain, the protocols and methodologies outlined in this guide provide a comprehensive framework for the synthesis, crystallization, and structural analysis of its derivatives. By applying these techniques, researchers can unlock the full potential of the azetidine scaffold in the design of novel therapeutics and functional materials.
References
- 1. researchgate.net [researchgate.net]
- 2. Azetidines - Enamine [enamine.net]
- 3. mdpi.com [mdpi.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. researchgate.net [researchgate.net]
- 6. Novel N-Substituted 3-Aryl-4-(diethoxyphosphoryl)azetidin-2-ones as Antibiotic Enhancers and Antiviral Agents in Search for a Successful Treatment of Complex Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researcher.manipal.edu [researcher.manipal.edu]
- 8. chemijournal.com [chemijournal.com]
- 9. sciencescholar.us [sciencescholar.us]
- 10. Developments in x-ray crystallographic structure determination of biological macromolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. X-ray crystal structure of a designed rigidified imaging scaffold in the ligand-free conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Computational Modeling of Azetidin-2-ylmethanamine Interactions: A Methodological Whitepaper
Disclaimer: As of late 2025, publicly available research specifically detailing the computational modeling of Azetidin-2-ylmethanamine interactions is limited. Therefore, this technical guide provides a comprehensive methodological framework based on established computational approaches for closely related azetidine-containing molecules, particularly Azetidin-2-one derivatives. This whitepaper is intended to serve as a blueprint for researchers and drug development professionals to design and execute computational studies on this compound and its analogs.
Introduction
The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, present in a variety of biologically active compounds.[1][2] this compound, as a specific derivative, holds potential for unique interactions with biological targets due to its structural and electronic properties. Computational modeling offers a powerful and cost-effective approach to elucidate these interactions at a molecular level, guiding lead optimization and the design of novel therapeutics.
This guide outlines the key computational methodologies, data presentation strategies, and visualization techniques applicable to the study of this compound-protein interactions. The principles and protocols described herein are drawn from studies on analogous azetidine derivatives and represent the current state-of-the-art in the field.
Potential Biological Targets and Data Presentation
While specific targets for this compound are not yet established in the literature, azetidine-containing compounds have been shown to interact with a range of protein families. These include enzymes, receptors, and structural proteins. For instance, various azetidin-2-one derivatives have been investigated for their activity against bacterial enzymes, in addition to their potential as anticancer, anti-inflammatory, and central nervous system (CNS) active agents.[2][3][4]
Quantitative data from computational studies are crucial for comparing the binding potential of different ligands and for understanding structure-activity relationships (SAR). Such data should be summarized in a clear and structured format.
Table 1: Representative Molecular Docking Data for Azetidine Derivatives against Potential Target Classes
| Compound ID | Target Protein | PDB ID | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki, nM) | Key Interacting Residues |
| Azetidine-Analog-1 | EGFR Kinase Domain | 2GS2 | -9.8 | 50 | MET793, LYS745, ASP855 |
| Azetidine-Analog-2 | Tubulin (Colchicine site) | 1SA0 | -8.5 | 250 | LYS352, VAL318, ASN258 |
| Azetidine-Analog-3 | COX-2 | 5KIR | -10.2 | 30 | ARG513, TYR385, SER530 |
| Azetidine-Analog-4 | Dopamine D2 Receptor | 6CM4 | -9.1 | 120 | ASP114, SER193, PHE389 |
Table 2: Summary of Molecular Dynamics Simulation Parameters and Key Metrics
| System | Force Field | Simulation Time (ns) | RMSD (Å) (Protein Backbone) | RMSF (Å) (Ligand) | Key Hydrogen Bonds (Occupancy %) |
| Target-A + this compound | CHARMM36m | 200 | 1.5 ± 0.3 | 0.8 ± 0.2 | ASP121-NH (85%), GLU88-NH2 (72%) |
| Target-B + this compound | AMBER14SB | 250 | 2.1 ± 0.5 | 1.2 ± 0.4 | TYR210-OH (65%) |
Experimental Protocols
Detailed and reproducible protocols are the cornerstone of robust computational research. Below are generalized protocols for key in silico techniques, which can be adapted for the study of this compound.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.
Protocol:
-
Protein Preparation:
-
Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules, ions, and co-crystalized ligands.
-
Add polar hydrogens and assign appropriate atomic charges using software like AutoDock Tools or Maestro (Schrödinger).
-
Define the binding site based on the location of the co-crystalized ligand or through binding site prediction algorithms.
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound using a molecular builder such as Avogadro or ChemDraw.
-
Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).
-
Assign appropriate atomic charges.
-
-
Docking Simulation:
-
Utilize docking software such as AutoDock Vina, Glide, or GOLD.
-
Set the grid box to encompass the defined binding site.
-
Perform the docking run, generating multiple binding poses.
-
-
Analysis:
-
Analyze the predicted binding poses and their corresponding docking scores.
-
Visualize the ligand-protein interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) using software like PyMOL or Discovery Studio Visualizer.
-
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time.
Protocol:
-
System Preparation:
-
Use the best-ranked docked pose of the this compound-protein complex as the starting structure.
-
Solvate the complex in a periodic box of water molecules (e.g., TIP3P).
-
Add counter-ions to neutralize the system.
-
-
Force Field Selection:
-
Choose an appropriate force field for the protein (e.g., AMBER, CHARMM) and generate parameters for the ligand using tools like CGenFF or Antechamber.
-
-
Simulation Steps:
-
Energy Minimization: Minimize the energy of the system to remove steric clashes.
-
Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate the pressure (e.g., 1 atm) while restraining the protein and ligand.
-
Production Run: Run the simulation for a sufficient time (e.g., 100-500 ns) without restraints to observe the dynamics of the complex.
-
-
Trajectory Analysis:
-
Analyze the trajectory to calculate metrics such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and hydrogen bond occupancy.
-
Investigate the stability of the ligand in the binding pocket and the conformational changes of the protein.
-
Visualizations
Visual representations of workflows and biological pathways are essential for conveying complex information.
Conclusion
The computational modeling techniques outlined in this whitepaper provide a robust framework for investigating the molecular interactions of this compound. While direct experimental or computational data for this specific molecule are currently sparse, the methodologies of molecular docking and molecular dynamics simulations, successfully applied to related azetidine compounds, offer a clear path forward. By identifying potential biological targets and applying these in silico protocols, researchers can generate valuable hypotheses about the mechanism of action, binding affinity, and structure-activity relationships of this compound, thereby accelerating its potential development as a novel therapeutic agent. Future work should focus on the experimental validation of computationally identified targets and binding modes to create a feedback loop that refines and enhances the predictive power of these models.
References
- 1. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. mdpi.com [mdpi.com]
- 4. PASS assisted search and evaluation of some azetidin-2-ones as C.N.S. Active agents. [sites.ualberta.ca]
The Therapeutic Promise of Functionalized Azetidines: A Technical Guide for Drug Development Professionals
Introduction: The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged structure in medicinal chemistry. Its inherent ring strain and conformational rigidity offer unique advantages in the design of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles.[1][2] This technical guide provides an in-depth overview of the therapeutic potential of functionalized azetidines, focusing on their synthesis, biological activities, and underlying mechanisms of action. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource complete with quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.
Therapeutic Applications of Functionalized Azetidines
Functionalized azetidines have demonstrated a broad spectrum of pharmacological activities, positioning them as promising candidates for the treatment of a wide range of diseases.[1][3] Key therapeutic areas where azetidine-containing compounds have shown significant potential include oncology, infectious diseases, inflammation, and central nervous system (CNS) disorders.
Anticancer Activity
Azetidine derivatives have been identified as potent anticancer agents, with several compounds exhibiting significant cytotoxicity against various cancer cell lines.[4] One of the key mechanisms of action for some of these compounds is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is aberrantly activated in many cancers and plays a crucial role in tumor cell proliferation, survival, and metastasis.
Quantitative Data: Anticancer Activity of Azetidine Derivatives
| Compound | Target/Mechanism | Cell Line | IC50 (µM) | Reference |
| (±)-trans-20 | Tubulin polymerization inhibitor, AMPK activator | Duodenal adenocarcinoma | 0.003-0.013 | [4] |
| (±)-trans-21 | Tubulin polymerization inhibitor, AMPK activator | Duodenal adenocarcinoma | 0.003-0.013 | [4] |
| H172 (9f) | STAT3 inhibitor | - | 0.38 - 0.98 | [5] |
| H182 | STAT3 inhibitor | - | 0.38 - 0.98 | [5] |
| 5a | STAT3 inhibitor | - | 0.55 | [6] |
| 5o | STAT3 inhibitor | - | 0.38 | [6] |
| 8i | STAT3 inhibitor | - | 0.34 | [6] |
Antibacterial Activity
The azetidine ring is a core component of β-lactam antibiotics, one of the most successful classes of antibacterial agents.[5] Modern research continues to explore novel functionalized azetidines and azetidin-2-ones for their efficacy against a range of bacterial pathogens, including multidrug-resistant strains.
Quantitative Data: Antibacterial Activity of Azetidine Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| M7 | Staphylococcus aureus | 22 | - | [5][7] |
| M7 | Escherichia coli | 25 | - | [5][7] |
| M8 | Staphylococcus aureus | 20 | - | [5][7] |
| M8 | Escherichia coli | 25 | - | [5][7] |
| Ampicillin (Standard) | Staphylococcus aureus | 30 | - | [5][7] |
| Ampicillin (Standard) | Escherichia coli | 27 | - | [5][7] |
| 6i | Methicillin-sensitive S. aureus | - | 0.25–16.00 | [8] |
| 6i | Methicillin-resistant S. aureus | - | 0.25–16.00 | [8] |
| 6i | E. coli (ATCC 35218) | - | 0.25–16.00 | [8] |
Anti-inflammatory Activity
Certain functionalized azetidines have demonstrated significant anti-inflammatory properties. One notable mechanism involves the attenuation of the NLRP3 inflammasome-mediated signaling pathway.[9] The NLRP3 inflammasome is a key component of the innate immune system that, when dysregulated, contributes to a variety of chronic inflammatory diseases.
Quantitative Data: Anti-inflammatory Activity of Azetidine Derivatives
| Compound | Model | Dosage | Inhibition of Paw Edema (%) | Reference |
| N4d | Carrageenan-induced rat paw edema | - | 19.22 | [10] |
| N4e | Carrageenan-induced rat paw edema | - | 16.98 | [10] |
| N4f | Carrageenan-induced rat paw edema | - | 16.98 | [10] |
| Naproxen (Standard) | Carrageenan-induced rat paw edema | - | 4.3 | [10] |
| 6b | Carrageenan-induced rat paw edema | 1/10 of LD50 | - | [11] |
Central Nervous System (CNS) Activity
The rigid structure of the azetidine ring makes it an attractive scaffold for the development of CNS-active compounds.[1] Functionalized azetidines have been investigated for their potential in treating a range of neurological and psychiatric disorders, including anxiety and neurodegenerative diseases. Their ability to modulate key signaling pathways in the brain, such as the Akt/GSK-3β pathway, and to interact with targets like fatty acid amide hydrolase (FAAH), underscores their therapeutic potential in this area.[4][12]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of functionalized azetidines.
Synthesis Protocols
2.1.1. General Synthesis of 1,4-Diaryl-2-azetidinones
This protocol describes the synthesis of 1,4-diaryl-2-azetidinones via the Staudinger reaction, a [2+2] cycloaddition of a ketene and an imine.[8]
-
Step 1: Imine Synthesis: Equimolecular amounts of a 4-substituted benzaldehyde and a 4-substituted aniline are refluxed in dry benzene for approximately 2 hours. The solvent is removed in vacuo, and the resulting imine is crystallized from ethanol or petroleum ether.
-
Step 2: Cycloaddition: A solution of the imine (0.001 mol) and triethylamine (0.002 mol) in 50 mL of benzene is stirred for 15 minutes. Dichloroacetyl chloride (0.002 mol) is added dropwise to the solution, and the mixture is stirred at room temperature for 1 hour.
-
Step 3: Work-up and Purification: The triethylamine salts are removed by filtration. The filtrate is washed with 5% HCl and water, then dried over sodium sulfate. The solvent is evaporated, and the product is purified by fractional crystallization from ethanol or petroleum ether.
2.1.2. Synthesis of 2-Cyanoazetidines from β-Amino Alcohols
This procedure outlines the preparation of 2-cyanoazetidines, which are versatile intermediates for further functionalization.
-
Step 1: N-Alkylation: A secondary amine is reacted with bromoacetonitrile to yield the N-alkylated product (92-95% yield).
-
Step 2: Protection of Primary Alcohol: The primary alcohol is protected as its trityl ether (95-99% yield).
-
Step 3: Formation of Benzylic Chloride: The benzylic alcohol is converted to the corresponding chloride (65-71% yield).
-
Step 4: Cyclization: The chloride is treated with lithium hexamethyldisilylazide (LiHMDS) at -50 °C to induce cyclization, affording the 2-cyanoazetidine.
Biological Assay Protocols
2.2.1. MTT Assay for Anticancer Activity
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of potential anticancer compounds.[9]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: Serial dilutions of the azetidine compound are prepared in culture medium. The existing medium is removed from the wells, and 100 µL of the compound dilutions are added. A vehicle control (e.g., 0.1% DMSO) is also included. The plate is incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is carefully removed, and 100 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
2.2.2. Agar Well Diffusion Assay for Antibacterial Activity
This method is used to evaluate the antimicrobial activity of chemical substances.[5]
-
Media Preparation and Inoculation: A suitable agar medium (e.g., Mueller-Hinton agar) is prepared, sterilized, and poured into sterile Petri plates. Once solidified, the agar surface is inoculated with the test microorganism.
-
Well Creation: Wells are created in the agar using a sterile cork borer.
-
Compound and Control Application: A defined volume (e.g., 50-100 µL) of the dissolved azetidine compound at a specific concentration is added to the wells. A solvent control (negative control) and a standard antibiotic solution (positive control) are also included.
-
Incubation: The plates are incubated at 37°C for 24 hours.
-
Zone of Inhibition Measurement: After incubation, the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) is measured in millimeters.
2.2.3. Carrageenan-Induced Paw Edema for Anti-inflammatory Activity
This in vivo model is used to assess the anti-inflammatory potential of test compounds.[13][14]
-
Animal Preparation: Wistar rats are used for the experiment.
-
Compound Administration: The synthesized azetidine compounds are administered intraperitoneally (i.p.) at a specific dosage. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: Thirty minutes after compound administration, a 1% (w/v) suspension of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: The paw volume is measured using a plethysmometer before the carrageenan injection and at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the injection.
-
Data Analysis: The degree of paw edema is calculated as the difference in paw volume before and after carrageenan injection. The percentage inhibition of edema by the test compound is calculated relative to the control group.
2.2.4. Elevated Plus-Maze for Anxiolytic Activity
The elevated plus-maze is a widely used behavioral assay to assess anxiety-like behavior in rodents.[15][16][17]
-
Apparatus: The maze consists of two open arms and two closed arms arranged in a plus shape, elevated from the floor.
-
Animal Habituation: Mice are habituated to the testing room for at least 30-60 minutes before the experiment.
-
Test Procedure: Each mouse is placed in the center of the maze, facing an open arm, and allowed to freely explore for a 5-minute session.
-
Data Collection: The session is recorded by a video camera. The time spent in and the number of entries into the open and closed arms are measured.
-
Data Analysis: An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic-like effect.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of functionalized azetidines are mediated through their interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and optimization.
Inhibition of STAT3 Signaling in Cancer
As previously mentioned, a key mechanism of anticancer activity for some azetidine derivatives is the inhibition of the STAT3 signaling pathway.
Attenuation of NLRP3 Inflammasome Signaling in Inflammation
Functionalized azetidines can exert anti-inflammatory effects by inhibiting the activation of the NLRP3 inflammasome.
Modulation of Endocannabinoid Signaling by FAAH Inhibition
Azetidine-based inhibitors of Fatty Acid Amide Hydrolase (FAAH) can modulate the endocannabinoid system, which has implications for pain, inflammation, and anxiety.
Experimental and Logical Workflows
Visualizing experimental and logical workflows can aid in the planning and execution of research projects focused on functionalized azetidines.
General Workflow for Synthesis and Screening of Novel Azetidine Compounds
Conclusion
Functionalized azetidines represent a highly versatile and promising class of scaffolds for the development of novel therapeutics. Their unique structural features and broad range of biological activities make them attractive candidates for addressing unmet medical needs in oncology, infectious diseases, inflammation, and CNS disorders. The detailed protocols and mechanistic insights provided in this technical guide are intended to facilitate further research and development in this exciting area of medicinal chemistry. Continued exploration of the chemical space around the azetidine core, coupled with a deeper understanding of their interactions with biological targets, will undoubtedly lead to the discovery of new and effective medicines.
References
- 1. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Anti-inflammatory and anti-oxidative effects of 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride on β-amyloid-induced microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abis-files.gazi.edu.tr [abis-files.gazi.edu.tr]
- 9. 3-(Naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride attenuates NLRP3 inflammasome-mediated signaling pathway in lipopolysaccharide-stimulated BV2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A new radioligand binding assay to measure the concentration of drugs in rodent brain ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. "Angular" Spirocyclic Azetidines: Synthesis, Characterization, and Evaluation in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. inotiv.com [inotiv.com]
- 14. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Elevated plus maze protocol [protocols.io]
- 16. psicothema.com [psicothema.com]
- 17. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Azetidin-2-ylmethanamine Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic methodologies for preparing azetidin-2-ylmethanamine derivatives and their analogs. The azetidine scaffold is a valuable building block in medicinal chemistry, and its derivatives have shown a wide range of biological activities. This document details key synthetic strategies, experimental protocols, and quantitative data to aid researchers in the design and execution of synthetic routes toward novel azetidine-based compounds.
Core Synthetic Strategies
The synthesis of this compound derivatives can be broadly categorized into two main approaches:
-
Construction of the Azetidine Ring: This strategy involves the formation of the four-membered ring as a key step, with the aminomethyl precursor already in place or installed subsequently.
-
Derivatization of a Pre-formed Azetidine Scaffold: This approach utilizes a readily available azetidine precursor, such as azetidine-2-carboxylic acid or azetidine-2-carbonitrile, and modifies the functional group at the C2 position to introduce the aminomethyl moiety and its derivatives.
A common and effective strategy involves the synthesis of an azetidine-2-carbonitrile intermediate, which can then be reduced to the corresponding primary amine, (azetidin-2-yl)methanamine. This primary amine serves as a versatile branching point for a variety of derivatization reactions.
Synthesis of the Azetidine-2-carbonitrile Precursor
The enantioselective synthesis of 2-substituted azetidine-2-carbonitriles can be achieved from chiral 1-arylethylamines. This method allows for the preparation of optically active building blocks, which is crucial for the development of stereospecific drug candidates.[1]
A key step in this approach is the diastereoselective α-alkylation of N-((S)-1-arylethyl)azetidine-2-carbonitriles via the formation of their N-borane complexes.[1] This allows for the introduction of various substituents at the C2 position of the azetidine ring.
Reduction of Azetidine-2-carbonitrile
The reduction of the nitrile group to a primary amine is a standard transformation in organic synthesis. This can be effectively achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation.
Derivatization of (Azetidin-2-yl)methanamine
Once the (azetidin-2-yl)methanamine core is synthesized, the primary amine offers a reactive handle for a wide array of chemical modifications to generate a library of derivatives. The most common derivatization strategies include N-acylation and N-alkylation.
N-Acylation
N-acylation introduces an amide bond, a common and important functional group in many pharmaceutical agents. This can be achieved by reacting the primary amine with various acylating agents such as acyl chlorides or acid anhydrides in the presence of a non-nucleophilic base.
N-Alkylation
N-alkylation of the primary amine leads to the formation of secondary or tertiary amines. This can be accomplished through reactions with alkyl halides or via reductive amination with aldehydes or ketones. Reductive amination is a powerful method for creating carbon-nitrogen bonds in a controlled manner.
Synthesis of this compound Analogs
The synthesis of analogs with substituents on the azetidine ring can be achieved through several routes. One approach involves a two-step regio- and diastereoselective method starting from simple building blocks.[2][3][4] This method allows for the creation of versatile alkaloid-type azetidines with excellent overall yields.[2][3][4]
Experimental Protocols
This section provides detailed experimental procedures for key synthetic transformations.
Protocol 1: General Procedure for the Synthesis of N-Benzyl-N-methyl-1-(oxiran-2-yl)methanamine
This protocol describes the synthesis of a precursor for the formation of the azetidine ring.
Materials:
-
N-methylbenzylamine
-
Epichlorohydrin
-
Ethyl acetate (EtOAc)
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
N-methylbenzylamine (30.0 mmol, 3.64 g, 3.87 mL) is reacted with epichlorohydrin (30.0 mmol, 2.35 mL).[2]
-
The reaction mixture is purified by column chromatography on silica gel.[2]
-
The column is eluted with a gradient of 10–40% ethyl acetate in hexane.[2]
-
The desired product, N-Benzyl-N-methyl-1-(oxiran-2-yl)methanamine, is obtained as a yellowish oil.[2]
Quantitative Data:
| Compound | Starting Materials | Yield | Reference |
|---|---|---|---|
| N-Benzyl-N-methyl-1-(oxiran-2-yl)methanamine | N-methylbenzylamine, Epichlorohydrin | 60% | [2] |
| N-Benzyl-N-ethyl-1-(oxiran-2-yl)methanamine | N-ethylbenzylamine, Epichlorohydrin | 54% | [2] |
| N,N-Dibenzyl-1-(oxiran-2-yl)methanamine | Dibenzylamine, Epichlorohydrin | 26% |[3] |
Protocol 2: General Procedure for Superbase-Induced Azetidine Formation
This protocol details the cyclization reaction to form the azetidine ring.
Materials:
-
Potassium tert-butoxide in tetrahydrofuran (THF) (1 M solution)
-
Diisopropylamine
-
n-Butyllithium (1.59 M in hexane)
-
Anhydrous THF
-
Oxirane precursor (from Protocol 1)
Procedure:
-
A 1 M solution of potassium tert-butoxide in THF (1.0 mmol, 1 mL) is cooled to -78 °C in a Schlenk tube under a nitrogen atmosphere and diluted with 1 mL of absolute THF.[2]
-
Diisopropylamine (1.0 mmol, 0.10 g, 0.14 mL) and a 1.59 M hexane solution of n-butyllithium (1.5 mmol, 0.94 mL) are added dropwise to the solution.[2]
-
The reaction mixture is stirred for 20 minutes at -78 °C.[2]
-
A solution of the oxirane precursor (0.5 mmol) in 1 mL of THF is then added dropwise.[2]
-
The reaction is stirred at -78 °C for 30 minutes and then allowed to warm to room temperature over 2 hours.[2]
-
The reaction is quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate.[2]
-
The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.[2]
-
The crude product is purified by column chromatography.[2]
Protocol 3: General Procedure for N-Acylation of an Amine
This protocol can be adapted for the N-acylation of (azetidin-2-yl)methanamine.
Materials:
-
(Azetidin-2-yl)methanamine derivative
-
Acyl chloride or acid anhydride
-
Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the amine (1.0 eq) in anhydrous DCM or DMF, add a non-nucleophilic base such as TEA or DIPEA (1.5 eq).[5]
-
Cool the mixture to 0 °C in an ice bath.
-
Add the desired acyl chloride or acid anhydride (1.1 eq) dropwise to the stirred solution.[5]
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.[5]
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.[5]
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]
-
The crude product can be purified by flash column chromatography.
Protocol 4: General Procedure for N-Alkylation of an Amine
This protocol can be adapted for the N-alkylation of (azetidin-2-yl)methanamine.
Materials:
-
(Azetidin-2-yl)methanamine derivative
-
Alkyl halide (e.g., ethyl iodide, benzyl bromide)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile or DMF
Procedure:
-
Dissolve the amine (1.0 eq) in an anhydrous polar aprotic solvent such as acetonitrile or DMF.[5]
-
Add a mild base such as potassium carbonate (2.0 eq) followed by the alkyl halide (1.2 eq).[5]
-
Heat the mixture to a temperature between room temperature and 80 °C, depending on the reactivity of the alkyl halide.[5]
-
Stir for 6-24 hours, monitoring the reaction by TLC or LC-MS.[5]
-
After completion, filter off the base and concentrate the filtrate under reduced pressure.
-
The residue can be purified by flash column chromatography.
Visualization of Synthetic Workflows
The following diagrams, generated using Graphviz, illustrate the key logical relationships in the synthesis of this compound derivatives.
References
- 1. Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N -borane complexes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04585G [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols: Azetidin-2-ylmethanamine in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of azetidine-containing building blocks in peptide synthesis, with a specific focus on the potential incorporation of azetidin-2-ylmethanamine. The inclusion of the strained four-membered azetidine ring into peptide scaffolds offers a powerful tool to modulate their conformational properties, enhance proteolytic stability, and improve overall biological activity. While the direct incorporation of this compound into a growing peptide chain via standard solid-phase peptide synthesis (SPPS) or solution-phase methods is not commonly reported, this document outlines established protocols for related azetidine derivatives, such as azetidine-2-carboxylic acid and 3-aminoazetidine, and proposes a robust method for the N-terminal modification of peptides with this compound.
Introduction to Azetidine-Containing Peptides
Azetidine-based amino acids are proline analogs that introduce conformational constraints into peptide backbones. The smaller ring size of azetidine compared to proline's pyrrolidine ring leads to distinct effects on the peptide's secondary structure. The incorporation of azetidine-2-carboxylic acid has been shown to perturb the normal peptide secondary structure.[1] Peptides containing these non-natural amino acids can exhibit altered folding patterns, which can be advantageous for designing peptidomimetics with specific receptor binding affinities or enzymatic resistance. For instance, the introduction of a 3-aminoazetidine (3-AAz) subunit can act as a turn-inducing element, significantly improving the efficiency of macrocyclization in the synthesis of cyclic peptides.[2][3]
Data Presentation: Comparative Yields in Azetidine Peptide Synthesis
The efficiency of incorporating azetidine derivatives into peptides can be influenced by the chosen synthetic methodology and coupling reagents. The following tables summarize reported yields for various synthetic strategies.
Table 1: Solution-Phase Synthesis of Azetidine-Containing Peptides
| Peptide Sequence | Coupling Reagent | Synthesis Method | Yield (%) | Reference |
| Dipeptide (-)-6a | HBTU | Solution-Phase | 72% | [4] |
| Tripeptide (+)-7 | - | Solution-Phase | 92% | [4] |
| Boc-(L-Pro)3-L-Aze-Opcp | Isobutylchloroformate | Solution-Phase | 73.3% | [5] |
| N-Benzhydryl-2-carbobenzyloxyazetidine | N,N-diisopropylethylamine | Solution-Phase | 82.5% | [5] |
Table 2: Improved Cyclization Yields with 3-Aminoazetidine
| Peptide Type | Modification | Coupling Reagent | Improvement in Yield | Reference |
| Cyclic Tetrapeptides | 3-Aminoazetidine | DEPBT | Four- to five-fold higher | [3] |
| Cyclic Peptides (4-11) | 3-Aminoazetidine | DEPBT | Improved yields | [2] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) for Incorporating Azetidine-2-Carboxylic Acid
This protocol describes the manual Fmoc-based solid-phase synthesis for incorporating Fmoc-azetidine-2-carboxylic acid into a peptide sequence.
Materials:
-
Fmoc-protected amino acids
-
Fmoc-Aze-OH (Fmoc-azetidine-2-carboxylic acid)
-
Rink Amide resin (or other suitable resin)
-
N,N-Dimethylformamide (DMF)
-
Piperidine (20% in DMF)
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)[6][7][8]
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 1 hour.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3 equivalents) and HBTU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling step.
-
-
Incorporation of Fmoc-Aze-OH: Follow the same coupling procedure as in step 3, using Fmoc-Aze-OH as the amino acid.
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the desired sequence.
-
Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group using 20% piperidine in DMF.
-
Cleavage and Deprotection: Wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the peptide by adding cold diethyl ether. Centrifuge to collect the peptide pellet, wash with ether, and dry under vacuum. Purify the crude peptide by reverse-phase HPLC.
Protocol 2: Solution-Phase Synthesis and Cyclization of Peptides Containing 3-Aminoazetidine
This protocol outlines the synthesis of a linear peptide containing a 3-aminoazetidine moiety followed by macrocyclization in solution.
Materials:
-
Protected linear peptide precursor containing a 3-aminoazetidine unit
-
N,N-Dimethylformamide (DMF)
-
3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT)[2]
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Linear Peptide Synthesis: Synthesize the linear peptide containing the 3-aminoazetidine building block using standard solution-phase or solid-phase peptide synthesis methods.
-
Cyclization Reaction:
-
Dissolve the linear peptide precursor in DMF to a final concentration of 1-2 mM.
-
Cool the solution to 0°C in an ice bath.
-
Add Et₃N or DIPEA (4 equivalents) followed by DEPBT (2 equivalents).
-
Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 24 hours.
-
-
Work-up:
-
Remove the DMF under reduced pressure.
-
Dissolve the residue in DCM and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude cyclic peptide by column chromatography.
Protocol 3: Proposed N-Terminal Modification of Peptides with this compound via Reductive Amination
This proposed protocol describes a method for conjugating this compound to the N-terminus of a pre-synthesized peptide. This approach is based on established reductive amination procedures for N-terminal peptide modification.[9][10]
Materials:
-
Purified peptide with a free N-terminus
-
Azetidine-2-carbaldehyde (can be synthesized from N-Boc-azetidin-2-ylmethanol by oxidation)
-
Sodium cyanoborohydride (NaBH₃CN) or a similar reducing agent
-
Buffer solution (e.g., 0.1 M phosphate buffer, pH 6-7)
-
Methanol or other suitable co-solvent
-
Reverse-phase HPLC for purification
Procedure:
-
Peptide Dissolution: Dissolve the purified peptide in the chosen buffer solution. A small amount of a co-solvent like methanol may be added to aid solubility.
-
Imine Formation: Add an excess of azetidine-2-carbaldehyde (e.g., 10-50 equivalents) to the peptide solution. Allow the reaction to proceed for 1-2 hours at room temperature to form the Schiff base (imine).
-
Reduction: Add sodium cyanoborohydride (in excess) to the reaction mixture to reduce the imine to a stable secondary amine linkage. Let the reaction proceed for an additional 2-4 hours or overnight.
-
Quenching and Purification: Quench the reaction by adding an acid (e.g., acetic acid) to neutralize the excess reducing agent. Purify the N-terminally modified peptide using reverse-phase HPLC to remove unreacted starting materials and byproducts.
-
Characterization: Confirm the structure of the final product by mass spectrometry and NMR spectroscopy.
Visualizations
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating Azetidine-2-carboxylic acid.
Caption: Workflow for Solution-Phase Cyclization of a Peptide containing 3-Aminoazetidine.
Caption: Logical relationship between azetidine incorporation and its effect on peptide properties.
References
- 1. Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 6. nbinno.com [nbinno.com]
- 7. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. Selective N-terminal functionalization of native peptides and proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
Azetidin-2-ylmethanamine: A Versatile Building Block in Modern Medicinal Chemistry
Azetidin-2-ylmethanamine and its derivatives are emerging as valuable scaffolds in medicinal chemistry, offering a unique combination of structural rigidity and synthetic versatility. This constrained diamine serves as a key building block for the development of novel therapeutic agents targeting a range of diseases, from metabolic disorders to infectious diseases.
The incorporation of the azetidine ring, a four-membered nitrogen-containing heterocycle, into drug candidates can significantly influence their pharmacological properties. The constrained nature of the azetidine ring helps to lock the conformation of the molecule, which can lead to higher binding affinity and selectivity for its biological target. The primary amine of this compound provides a convenient handle for further chemical modifications, allowing for the exploration of a wide chemical space and the optimization of structure-activity relationships (SAR).
This document provides an overview of the applications of this compound as a building block, with a focus on its use in the design and synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.
Application in the Development of DPP-4 Inhibitors
Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a crucial role in glucose homeostasis by inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP-4 prolongs the action of these hormones, leading to increased insulin secretion and reduced glucagon levels in a glucose-dependent manner. Consequently, DPP-4 has emerged as a key target for the treatment of type 2 diabetes mellitus.
Azetidine-based compounds, particularly those with a nitrile or ketone functionality at the 2-position, have been extensively investigated as DPP-4 inhibitors. These functional groups can interact with the catalytic serine residue of the enzyme. While specific data for compounds directly derived from this compound as DPP-4 inhibitors is limited in publicly available literature, the closely related 2-cyanoazetidines serve as an excellent case study to illustrate the potential of this scaffold. Several 2-cyanoazetidine derivatives have demonstrated potent DPP-4 inhibition, with IC50 values in the nanomolar range.
| Compound Class | Target | Key Structural Feature | Potency (IC50) |
| 2-Cyanoazetidine Derivatives | Dipeptidyl Peptidase-4 (DPP-4) | Covalent interaction with catalytic serine | < 100 nM |
| 2-Ketoazetidine Derivatives | Dipeptidyl Peptidase-4 (DPP-4) | Covalent interaction with catalytic serine | < 100 nM |
Table 1: Potency of Azetidine-based DPP-4 Inhibitors. Data represents the general potency range for these classes of compounds as reported in the literature.
Signaling Pathway of DPP-4 Inhibition
The therapeutic effect of DPP-4 inhibitors is mediated through the incretin pathway. By inhibiting DPP-4, these drugs prevent the degradation of GLP-1 and GIP, leading to a cascade of downstream effects that ultimately result in improved glycemic control.
Caption: DPP-4 Inhibition Signaling Pathway.
Experimental Protocols
General Synthesis of N-Boc-azetidin-2-ylmethanamine
The synthesis of the protected building block, N-Boc-azetidin-2-ylmethanamine, is a crucial first step. While various synthetic routes exist, a common approach involves the reduction of a corresponding nitrile or the reductive amination of an aldehyde.
Caption: General Synthetic Workflow for this compound.
Protocol: Synthesis of a Hypothetical DPP-4 Inhibitor
This protocol describes a general procedure for the incorporation of the this compound scaffold into a hypothetical DPP-4 inhibitor.
Materials:
-
N-Boc-azetidin-2-ylmethanamine hydrochloride
-
Substituted carboxylic acid (containing the desired R group for SAR exploration)
-
Coupling agents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Solvent (e.g., DMF, DCM)
-
Trifluoroacetic acid (TFA) for deprotection
Procedure:
-
Amide Coupling: To a solution of the substituted carboxylic acid in DMF, add HATU, HOBt, and DIPEA. Stir the mixture for 10 minutes at room temperature.
-
Add N-Boc-azetidin-2-ylmethanamine hydrochloride to the reaction mixture and stir at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the N-Boc protected intermediate.
-
Deprotection: Dissolve the purified intermediate in DCM and add TFA. Stir the mixture at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure.
-
Purify the final compound by preparative HPLC to yield the desired this compound-containing DPP-4 inhibitor.
Biological Evaluation: In Vitro DPP-4 Inhibition Assay
Principle:
This assay measures the ability of a test compound to inhibit the enzymatic activity of DPP-4. The enzyme cleaves a synthetic substrate, Gly-Pro-AMC, releasing the fluorescent product, 7-amino-4-methylcoumarin (AMC). The fluorescence intensity is proportional to the enzyme activity.
Materials:
-
Recombinant human DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-AMC
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
Test compounds (dissolved in DMSO)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 96-well plate, add the assay buffer, DPP-4 enzyme, and the test compound solution.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the DPP-4 substrate, Gly-Pro-AMC.
-
Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) at regular intervals for 30-60 minutes.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Conclusion
This compound represents a promising and versatile building block for the design and synthesis of novel drug candidates. Its constrained nature and the presence of a modifiable primary amine make it an attractive scaffold for generating libraries of compounds with diverse pharmacological activities. The successful application of related azetidine derivatives as potent DPP-4 inhibitors highlights the potential of this structural motif in developing new therapies for metabolic diseases and beyond. Further exploration of this compound in medicinal chemistry is warranted to unlock its full therapeutic potential.
Application of Azetidine Scaffolds in Drug Discovery: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged structure in modern medicinal chemistry. Its inherent conformational rigidity, existing between the highly strained aziridine and the more flexible pyrrolidine, provides a unique structural and physicochemical profile that is increasingly exploited in drug design.[1][2] This constrained geometry can significantly enhance binding affinity to biological targets by minimizing the entropic penalty upon binding.[1] Historically, the synthesis of this strained ring system posed considerable challenges, limiting its widespread application.[1][3] However, recent advancements in synthetic methodologies have made a diverse array of functionalized azetidines more accessible, leading to their incorporation into several approved drugs and numerous clinical candidates across various therapeutic areas, including oncology, central nervous system (CNS) disorders, and inflammatory diseases.[1]
This document provides detailed application notes on the utility of the azetidine scaffold in drug discovery, supported by quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows.
Therapeutic Applications and Structure-Activity Relationships (SAR)
The versatility of the azetidine scaffold is evident in its presence in a range of approved drugs targeting diverse biological pathways.
Azelnidipine: A Calcium Channel Blocker
Azelnidipine is a dihydropyridine calcium channel blocker used for the treatment of hypertension.[2] The azetidine moiety in Azelnidipine plays a crucial role in its pharmacological profile, contributing to its gradual onset of action and long-lasting hypotensive effects.[4]
Cobimetinib: A MEK Inhibitor in Oncology
Cobimetinib is a potent and selective inhibitor of MEK1 and MEK2, key components of the RAS/RAF/MEK/ERK signaling pathway, which is often dysregulated in various cancers.[5] The azetidine ring is a key feature of its chemical structure.[6] Approved for the treatment of melanoma in combination with a BRAF inhibitor, cobimetinib demonstrates the successful application of the azetidine scaffold in oncology.[5][7]
Tofacitinib: A JAK Inhibitor for Inflammatory Diseases
Tofacitinib is a Janus kinase (JAK) inhibitor approved for the treatment of rheumatoid arthritis and other inflammatory conditions.[3] The molecule incorporates a functionalized piperidine ring, and its synthesis involves complex multi-step chemical pathways.
Table 1: Quantitative Data for Selected Azetidine-Containing Drugs
| Drug Name | Target | Therapeutic Area | IC50 / Activity |
| Cobimetinib | MEK1/2 | Oncology (Melanoma) | MEK1 IC50 = 4.2 nM |
| Tofacitinib | JAK1/JAK3 | Inflammatory Diseases | JAK1 IC50 = 1 nM, JAK3 IC50 = 20 nM |
| Azelnidipine | L-type and T-type Calcium Channels | Hypertension | Not specified in the provided results. |
Signaling Pathways
Azetidine-containing drugs often target critical signaling pathways involved in disease pathogenesis. Understanding these pathways is crucial for rational drug design and development.
JAK-STAT Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a primary signaling cascade for numerous cytokines and growth factors, playing a pivotal role in immunity, cell proliferation, and differentiation.[8][9] Dysregulation of this pathway is implicated in various inflammatory diseases and cancers.[10] Tofacitinib exerts its therapeutic effect by inhibiting JAKs, thereby modulating the downstream signaling events.
RAS/RAF/MEK/ERK Signaling Pathway
The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, survival, and differentiation. Constitutive activation of this pathway, often due to mutations in BRAF or RAS genes, is a hallmark of many cancers.[5] Cobimetinib targets MEK1/2, a central kinase in this pathway, effectively inhibiting downstream signaling.[5]
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to drug discovery research. The following sections provide methodologies for the synthesis of a generic 3-substituted azetidine and key biological assays.
Protocol 1: General Synthesis of 3-Substituted Azetidines
This protocol describes a general method for the synthesis of 3-substituted azetidines via aza-Michael addition to a (N-Boc-azetidin-3-ylidene)acetate, a common and versatile approach.[11][12]
Materials:
-
N-Boc-azetidin-3-one
-
Triethyl phosphonoacetate
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)
-
Appropriate NH-heterocycle (nucleophile)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
n-Hexane
-
Water (deionized)
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
Procedure:
-
Synthesis of (N-Boc-azetidin-3-ylidene)acetate:
-
To a solution of N-Boc-azetidin-3-one in anhydrous acetonitrile, add triethyl phosphonoacetate and DBU.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Quench the reaction with water and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (eluent: n-hexane/ethyl acetate) to yield the (N-Boc-azetidin-3-ylidene)acetate.[11]
-
-
Aza-Michael Addition:
-
Dissolve the (N-Boc-azetidin-3-ylidene)acetate and the desired NH-heterocycle in anhydrous acetonitrile.[11]
-
Add DBU to the mixture and stir at 65 °C for 4-16 hours (monitor by TLC).[12]
-
After completion, quench the reaction with water and extract with ethyl acetate.[12]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the desired 3-substituted azetidine derivative.[12]
-
Protocol 2: In Vitro [³H]-GABA Uptake Assay
This assay is used to determine the inhibitory activity of test compounds on GABA transporters (GATs), which are crucial for regulating GABAergic neurotransmission.[13]
Materials:
-
HEK293 cells stably expressing a specific GAT subtype (e.g., GAT-1)
-
[³H]-GABA (radiolabeled gamma-aminobutyric acid)
-
Test compounds (azetidine derivatives)
-
Reference inhibitor (e.g., Tiagabine)
-
Assay buffer (e.g., Krebs-Ringer-HEPES)
-
96-well microplates
-
Scintillation cocktail and counter
Procedure:
-
Cell Culture and Plating:
-
Culture HEK293 cells expressing the target GAT subtype to confluency.
-
Seed the cells into 96-well microplates and allow them to adhere for 24-48 hours.[14]
-
-
Assay Preparation:
-
Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer.
-
Wash the cells twice with pre-warmed assay buffer.[13]
-
-
Inhibition Assay:
-
Add the assay buffer containing the desired concentrations of the test compounds or reference inhibitor to the wells.
-
For total uptake, add assay buffer without any inhibitor.
-
For non-specific uptake, add a high concentration of a potent inhibitor like Tiagabine.[13]
-
Pre-incubate the cells with the compounds for 10-20 minutes at room temperature.[13]
-
-
GABA Uptake:
-
Termination and Lysis:
-
Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer.[13]
-
Lyse the cells to release the intracellular contents.
-
-
Scintillation Counting and Data Analysis:
-
Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure radioactivity.[13]
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and determine the IC50 value using a sigmoidal dose-response curve.[14]
-
Protocol 3: Human Cytomegalovirus (HCMV) Replication Assay
This protocol describes a method to evaluate the antiviral activity of azetidine-containing compounds against Human Cytomegalovirus (HCMV) using a GFP-based replication assay.[15]
Materials:
-
Human Foreskin Fibroblasts (HFFs)
-
HCMV strain expressing Green Fluorescent Protein (e.g., AD169-GFP)
-
Test compounds
-
Reference antiviral drug (e.g., Ganciclovir)
-
12-well plates
-
Cell culture medium
-
Victor 1420 multilabel counter or similar fluorescence plate reader
Procedure:
-
Cell Seeding:
-
Seed HFFs into 12-well plates at a density of 200,000 cells per well and allow them to adhere overnight.[15]
-
-
Infection and Treatment:
-
Infect the HFFs with HCMV-GFP at a Multiplicity of Infection (MOI) of 0.25 GFP-forming units per cell.[15]
-
Simultaneously, treat the infected cells with serial dilutions of the test compounds or the reference drug.
-
-
Incubation:
-
Incubate the plates for 7 days post-infection (d.p.i.) to allow for multiple rounds of viral replication.[15]
-
-
Quantification of GFP Expression:
-
Data Analysis:
-
Determine the concentration of the test compound that inhibits HCMV replication by 50% (EC50) by plotting the reduction in GFP signal against the compound concentration and fitting the data to a dose-response curve.
-
These protocols and application notes highlight the significant and expanding role of the azetidine scaffold in contemporary drug discovery. The unique structural properties of this four-membered heterocycle continue to provide medicinal chemists with a powerful tool to design novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles.
References
- 1. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azetidines - Enamine [enamine.net]
- 3. research.unl.pt [research.unl.pt]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. benchchem.com [benchchem.com]
- 6. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cobimetinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 9. cusabio.com [cusabio.com]
- 10. Understanding STAT3 Inhibitors and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]
- 11. scbt.com [scbt.com]
- 12. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. 2.7. HCMV GFP-Based Replication Assay [bio-protocol.org]
Application Notes and Protocols for the Incorporation of Azetidin-2-ylmethanamine into Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the incorporation of the versatile building block, azetidin-2-ylmethanamine, and its derivatives into a variety of molecular scaffolds. The inherent conformational rigidity and unique physicochemical properties of the azetidine ring make it a valuable moiety in medicinal chemistry and drug discovery. The following protocols cover key synthetic transformations including reductive amination, acylation, urea formation, and N-alkylation.
Reductive Amination: Formation of Secondary and Tertiary Amines
Reductive amination is a highly effective method for forming carbon-nitrogen bonds, converting aldehydes and ketones into secondary and tertiary amines, respectively. This one-pot reaction proceeds through an imine intermediate which is subsequently reduced in situ. The use of milder reducing agents like sodium triacetoxyborohydride (STAB) is often preferred as they are selective for the iminium ion over the starting carbonyl compound.
Experimental Protocol: Reductive Amination with an Aldehyde
This protocol describes the synthesis of a secondary amine by reacting N-Boc-azetidin-2-ylmethanamine with an aldehyde. The Boc protecting group can be subsequently removed under acidic conditions if the free secondary amine on the azetidine ring is desired.
General Reaction:
Application Notes and Protocols for the Synthesis of Novel Heterocycles from Azetidin-2-ylmethanamine
Disclaimer: The following application notes and protocols are proposed synthetic methodologies based on established chemical principles for well-known heterocyclic syntheses. Due to a lack of specific literature detailing the use of azetidin-2-ylmethanamine as a starting material in these reactions, the provided protocols are hypothetical and intended to serve as a starting point for researchers. The quantitative data presented is based on typical yields and characteristics observed for analogous reactions.
Introduction
This compound is a valuable chiral building block for the synthesis of novel heterocyclic compounds. The presence of a primary amine functionality attached to the strained azetidine ring offers a unique opportunity for its incorporation into a variety of heterocyclic scaffolds. These novel azetidine-substituted heterocycles are of significant interest in drug discovery and medicinal chemistry, as the azetidine moiety can impart favorable physicochemical properties, such as improved metabolic stability, solubility, and target-binding affinity. This document provides detailed protocols for the synthesis of dihydropyrimidinones, dihydropyridines, and pyrroles using this compound as a key starting material.
Application Note 1: Synthesis of Novel Azetidinyl-Dihydropyrimidinones via a Modified Biginelli Reaction
Dihydropyrimidinones (DHPMs) are a class of heterocyclic compounds with a wide range of biological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties. The Biginelli reaction is a one-pot multicomponent reaction that provides efficient access to this privileged scaffold. By incorporating the azetidin-2-ylmethyl moiety at the N-1 position of the DHPM core, novel compounds with potential applications as calcium channel blockers or other therapeutic agents can be synthesized.
Proposed Reaction Workflow
Caption: Workflow for the proposed Biginelli reaction.
Experimental Protocol: Synthesis of Ethyl 4-phenyl-6-methyl-2-oxo-1-((azetidin-2-yl)methyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate
-
To a 100 mL round-bottom flask, add:
-
This compound (1.0 eq, e.g., 1.0 g)
-
Benzaldehyde (1.0 eq)
-
Ethyl acetoacetate (1.0 eq)
-
Ethanol (30 mL)
-
-
Stir the mixture at room temperature for 10 minutes.
-
Add a catalytic amount of concentrated hydrochloric acid (3-4 drops).
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into crushed ice with stirring.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to afford the pure dihydropyrimidinone.
Quantitative Data (Hypothetical)
| Compound | R-group (Aldehyde) | Molecular Formula | Yield (%) | Melting Point (°C) |
| 1a | Phenyl | C₁₈H₂₃N₃O₃ | 75 | 201-203 |
| 1b | 4-Chlorophenyl | C₁₈H₂₂ClN₃O₃ | 78 | 210-212 |
| 1c | 4-Methoxyphenyl | C₁₉H₂₅N₃O₄ | 72 | 195-197 |
Application Note 2: Synthesis of Azetidinyl-Dihydropyridines via a Modified Hantzsch Pyridine Synthesis
The 1,4-dihydropyridine scaffold is a core component of several blockbuster drugs, most notably calcium channel blockers used in the treatment of hypertension. The Hantzsch pyridine synthesis is a classic multicomponent reaction for the formation of dihydropyridines. Utilizing this compound as the nitrogen source in a modified Hantzsch reaction allows for the creation of novel dihydropyridine derivatives with the azetidine moiety directly incorporated into the heterocyclic core, potentially leading to new therapeutic agents with altered pharmacological profiles.
Proposed Reaction Workflow
Caption: Workflow for the proposed Hantzsch pyridine synthesis.
Experimental Protocol: Synthesis of Diethyl 4-phenyl-2,6-dimethyl-1-((azetidin-2-yl)methyl)-1,4-dihydropyridine-3,5-dicarboxylate
-
In a 100 mL round-bottom flask, combine:
-
Benzaldehyde (1.0 eq)
-
Ethyl acetoacetate (2.0 eq)
-
Isopropanol (40 mL)
-
-
Stir the mixture at room temperature.
-
Add this compound (1.0 eq, e.g., 1.0 g) dropwise to the stirred solution.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 8-12 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure dihydropyridine.
Quantitative Data (Hypothetical)
| Compound | R-group (Aldehyde) | Molecular Formula | Yield (%) | Appearance |
| 2a | Phenyl | C₂₃H₃₀N₂O₄ | 65 | Yellow solid |
| 2b | 4-Nitrophenyl | C₂₃H₂₉N₃O₆ | 68 | Orange solid |
| 2c | 2-Chlorophenyl | C₂₃H₂₉ClN₂O₄ | 62 | Pale yellow solid |
Application Note 3: Synthesis of Azetidinyl-Pyrroles via a Modified Paal-Knorr Pyrrole Synthesis
Pyrrole is a fundamental five-membered aromatic heterocycle found in numerous natural products and pharmaceuticals. The Paal-Knorr synthesis provides a straightforward method for constructing the pyrrole ring from a 1,4-dicarbonyl compound and a primary amine. By employing this compound in this reaction, novel N-substituted pyrroles bearing the azetidin-2-ylmethyl group can be readily prepared. These compounds can serve as versatile intermediates for further functionalization or be evaluated for their own biological activities.
Proposed Reaction Workflow
Caption: Workflow for the proposed Paal-Knorr pyrrole synthesis.
Experimental Protocol: Synthesis of 1-((Azetidin-2-yl)methyl)-2,5-dimethyl-1H-pyrrole
-
To a 100 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add:
-
This compound (1.0 eq, e.g., 1.0 g)
-
2,5-Hexanedione (1.0 eq)
-
Toluene (50 mL)
-
A catalytic amount of p-toluenesulfonic acid (p-TSA)
-
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 3-5 hours).
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the pure pyrrole derivative.
Quantitative Data (Hypothetical)
| Compound | 1,4-Dicarbonyl | Molecular Formula | Yield (%) | Boiling Point (°C) |
| 3a | 2,5-Hexanedione | C₁₀H₁₆N₂ | 80 | 95-98 (at 15 mmHg) |
| 3b | 3,4-Dimethyl-2,5-hexanedione | C₁₂H₂₀N₂ | 75 | 110-113 (at 15 mmHg) |
| 3c | 1,4-Diphenyl-1,4-butanedione | C₂₀H₂₀N₂ | 70 | - (Solid) |
Conclusion
The proposed protocols outline versatile and efficient methods for the synthesis of novel azetidine-containing heterocycles. These methodologies, based on well-established named reactions, offer a gateway to a diverse range of compounds with significant potential in drug discovery. The incorporation of the unique this compound building block is anticipated to yield derivatives with interesting biological profiles and improved pharmacokinetic properties. Researchers and scientists in drug development are encouraged to explore these synthetic routes to expand the chemical space of azetidine-based compounds.
Application Notes and Protocols for High-Throughput Screening of Azetidin-2-ylmethanamine Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
The azetidine scaffold is a privileged structure in medicinal chemistry, valued for its ability to introduce conformational rigidity and novel three-dimensional character into small molecules. Azetidin-2-ylmethanamine derivatives, in particular, offer a versatile platform for the generation of diverse chemical libraries. The presence of a primary amine provides a convenient handle for a wide array of chemical modifications, enabling the exploration of extensive chemical space in the quest for novel therapeutic agents. High-throughput screening (HTS) is an essential tool for efficiently interrogating these libraries to identify compounds with desired biological activities.
These application notes provide an overview of established HTS assays and detailed protocols applicable to the screening of this compound libraries against common drug target classes, including G-protein coupled receptors (GPCRs), kinases, and epigenetic targets like histone deacetylases (HDACs).
High-Throughput Screening Strategies
The selection of an appropriate HTS assay is contingent on the biological target and the desired outcome of the screen. Both biochemical and cell-based assays are powerful methodologies for screening large compound libraries.
-
Biochemical Assays: These assays are conducted in a cell-free environment and directly measure the interaction between a compound and a purified target protein. They are highly reproducible and provide direct evidence of target engagement.[1]
-
Cell-Based Assays: Performed with living cells, these assays assess the effect of a compound on a specific cellular process or signaling pathway.[1] They offer a more physiologically relevant context and can identify compounds that modulate a target's function within a cellular environment.[1]
A typical HTS workflow commences with a primary screen of the entire library at a single concentration to identify initial "hits." These hits are then subjected to secondary screens to confirm their activity and determine their potency (e.g., IC50 values) through dose-response analysis.[1]
Data Presentation: Comparative Summary of HTS Assays
The following table summarizes key parameters for various HTS assays applicable to this compound libraries.
| Assay Type | Target Class | Principle | Readout | Throughput | Advantages | Disadvantages |
| Biochemical Assays | ||||||
| Fluorescence Polarization (FP) | GPCRs, Kinases | Measures changes in the tumbling rate of a fluorescently labeled ligand upon binding to a target protein.[2] | Fluorescence Polarization | High | Homogeneous, sensitive, and widely applicable. | Requires a fluorescently labeled probe. |
| TR-FRET | Kinases, GPCRs | Time-Resolved Fluorescence Resonance Energy Transfer between a donor and acceptor fluorophore upon molecular interaction. | TR-FRET Signal | High | Homogeneous, ratiometric, and robust. | Potential for compound interference with fluorescence. |
| Fluorometric Enzyme Inhibition | HDACs, Kinases | Measures the enzymatic activity on a fluorogenic substrate, which is inhibited by the test compound.[1] | Fluorescence Intensity | High | Direct measure of enzyme inhibition, sensitive.[1] | Can be prone to false positives from fluorescent compounds. |
| Cell-Based Assays | ||||||
| Calcium Flux Assay | GPCRs | Measures changes in intracellular calcium levels upon GPCR activation or inhibition.[3] | Fluorescence Intensity | High | Functional assay, reflects cellular response.[3] | Signal can be transient, potential for off-target effects. |
| Cell Viability (MTT/CellTiter-Glo®) | Cytotoxicity | Measures metabolic activity as an indicator of cell viability.[1][4] | Absorbance/Luminescence | High | Simple, robust, and widely used for cytotoxicity screening.[1][4] | Indirect measure of cell death, can be affected by metabolic changes. |
| Reporter Gene Assay | GPCRs, Transcription Factors | Measures the expression of a reporter gene (e.g., luciferase, β-galactosidase) linked to a specific signaling pathway.[2] | Luminescence/Absorbance | High | Highly sensitive and can be tailored to specific pathways. | Indirect measure of target activity, potential for off-target effects on the reporter system. |
Experimental Protocols
Protocol 1: Biochemical TR-FRET Assay for Kinase Inhibition
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to screen for kinase inhibitors.
Materials:
-
Purified recombinant kinase
-
Biotinylated substrate peptide
-
Europium-labeled anti-phospho-substrate antibody (Donor)
-
Streptavidin-allophycocyanin (APC) (Acceptor)
-
Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
This compound compound library (dissolved in DMSO)
-
Positive control inhibitor (e.g., Staurosporine)
-
384-well low-volume black plates
-
TR-FRET-compatible plate reader
Procedure:
-
Compound Plating: Dispense 50 nL of each compound from the this compound library (typically at 10 mM in DMSO) into the wells of a 384-well plate. Include wells with a positive control inhibitor and DMSO-only as a negative control.
-
Enzyme/Substrate Addition: Add 5 µL of a solution containing the kinase and biotinylated substrate peptide in kinase reaction buffer to each well.
-
Incubation: Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Reaction Initiation: Add 5 µL of ATP solution in kinase reaction buffer to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection Reagent Addition: Add 10 µL of a solution containing the Europium-labeled antibody and Streptavidin-APC in a suitable detection buffer to each well to stop the reaction.
-
Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Signal Detection: Measure the TR-FRET signal using a plate reader (e.g., excitation at 320 nm, emission at 615 nm and 665 nm).
Data Analysis:
-
Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 615 nm).
-
Calculate the percent inhibition for each compound relative to the positive and negative controls.
Protocol 2: Cell-Based Calcium Flux Assay for GPCR Antagonists
This protocol outlines a cell-based assay to screen for antagonists of a Gαq-coupled GPCR.
Materials:
-
HEK293 cells stably expressing the target GPCR.[3]
-
Cell culture medium and supplements
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
This compound compound library (dissolved in DMSO)
-
Known agonist for the target GPCR
-
Positive control antagonist
-
384-well black, clear-bottom cell culture plates
-
Fluorometric Imaging Plate Reader (FLIPR) or equivalent instrument
Procedure:
-
Cell Seeding: Seed the HEK293 cells into 384-well plates at a predetermined density and incubate overnight at 37°C in a 5% CO2 incubator.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to each well. Incubate for 60 minutes at 37°C.
-
Compound Addition: Wash the cells with assay buffer and then add the compounds from the this compound library to the wells. Include positive and negative controls.
-
Incubation: Incubate the plates for 15-30 minutes at room temperature.
-
Agonist Addition and Signal Detection: Place the plate in the FLIPR instrument. Add a pre-determined concentration of the agonist to all wells and immediately begin measuring the fluorescence intensity over time.
Data Analysis:
-
Determine the maximum fluorescence response for each well.
-
Calculate the percent inhibition of the agonist-induced calcium flux for each compound relative to the controls.
Protocol 3: Cell Viability MTT Assay for Cytotoxicity Screening
This protocol describes an MTT assay to screen for compounds that exhibit cytotoxic effects.[4]
Materials:
-
Cancer cell line (e.g., HeLa, A549)
-
Cell culture medium and supplements
-
This compound compound library (dissolved in DMSO)
-
Positive control cytotoxic agent (e.g., Doxorubicin)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear, flat-bottom cell culture plates
-
Absorbance plate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a suitable density and allow them to adhere overnight.[5]
-
Compound Treatment: Treat the cells with various concentrations of the compounds from the this compound library. Include positive and negative controls. Incubate for 48-72 hours.[5]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[4]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.[4]
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of viability against the compound concentration.[4]
Visualizations
Caption: High-level workflow for a typical HTS campaign.
Caption: Principle of the TR-FRET kinase inhibition assay.
Caption: Signaling pathway in a GPCR calcium flux assay.
References
Application Notes and Protocols: Azetidin-2-ylmethanamine as a Ligand in Organometallic Chemistry
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on the use of azetidin-2-ylmethanamine as a ligand in organometallic chemistry is limited in the current body of scientific literature. The following application notes and protocols are based on the well-documented chemistry of its closely related and structurally similar analogs, namely 2-(aminomethyl)pyrrolidine and 2-(aminomethyl)piperidine. The principles, experimental procedures, and potential applications described herein are expected to be broadly applicable to this compound.
Introduction
This compound is a chiral, bidentate ligand featuring a strained four-membered azetidine ring and a primary amine. This structural motif makes it an intriguing candidate for applications in organometallic chemistry and catalysis. The two nitrogen atoms can chelate to a metal center, forming a stable five-membered ring. The inherent strain of the azetidine ring may influence the electronic and steric properties of the resulting metal complex, potentially leading to unique reactivity and selectivity in catalytic transformations.
The analogous ligands, 2-(aminomethyl)pyrrolidine and 2-(aminomethyl)piperidine, have been successfully employed in the synthesis of metal complexes with applications in asymmetric catalysis and as antitumor agents.[1][2] These precedents suggest that this compound could serve as a valuable ligand for the development of novel catalysts and therapeutic agents.
Ligand Synthesis
The synthesis of this compound can be approached through multi-step sequences from commercially available starting materials. A general strategy involves the reduction of a corresponding nitrile or the reductive amination of an aldehyde. Below is a representative protocol adapted from the synthesis of analogous 2-(aminomethyl)piperidine.[3]
Experimental Protocol: Synthesis of 2-(Aminomethyl)piperidine (Analog)
Materials:
-
2-Piperidinecarboxamide
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Deionized water
-
Sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, suspend lithium aluminum hydride (12.66 mmol) in anhydrous THF (20 mL) under a nitrogen atmosphere.
-
Cool the suspension to 0 °C using an ice bath.
-
In a separate flask, dissolve 2-piperidinecarboxamide (4.22 mmol) in anhydrous THF (10 mL).
-
Slowly add the solution of 2-piperidinecarboxamide to the LiAlH₄ suspension at 0 °C with vigorous stirring.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 3 hours.
-
Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the dropwise addition of deionized water (1 mL).
-
Stir the resulting suspension for 30 minutes at room temperature.
-
Filter the suspension through a pad of Celite® and wash the filter cake with THF.
-
Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 2-(aminomethyl)piperidine.
-
The product can be further purified by distillation under reduced pressure.
Synthesis of Organometallic Complexes
This compound is expected to act as a bidentate N,N'-donor ligand, forming stable chelate complexes with a variety of transition metals. The following is a general protocol for the synthesis of a platinum(II) complex, a class of compounds known for their applications in cancer therapy.[2][4]
Experimental Protocol: Synthesis of a Dichloro[2-(aminomethyl)azacycloalkane]platinum(II) Complex
Materials:
-
Potassium tetrachloroplatinate(II) (K₂[PtCl₄])
-
This compound (or its analog)
-
Deionized water
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve potassium tetrachloroplatinate(II) (1.0 mmol) in deionized water (20 mL) in a round-bottom flask.
-
In a separate beaker, dissolve this compound (1.0 mmol) in deionized water (5 mL).
-
Slowly add the ligand solution to the K₂[PtCl₄] solution with constant stirring at room temperature.
-
A yellow precipitate should form upon addition.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Collect the precipitate by vacuum filtration and wash with cold deionized water, followed by a small amount of cold ethanol and diethyl ether.
-
Dry the product in a desiccator under vacuum.
Data Presentation
Table 1: Expected Spectroscopic Data for (S)-1-Boc-2-(aminomethyl)pyrrolidine (Analog Ligand)[5]
| Assignment | Expected ¹H NMR Chemical Shift (δ) ppm | Multiplicity | Integration |
| H on Boc group | ~ 1.45 | Singlet | 9H |
| Pyrrolidine ring protons (CH₂) | 1.70 - 2.00 | Multiplet | 4H |
| Aminomethyl protons (CH₂) | 2.60 - 2.90 | Multiplet | 2H |
| Pyrrolidine ring proton (CH) | 3.70 - 3.90 | Multiplet | 1H |
| N-H protons (NH₂) | 1.50 - 2.50 (broad) | Singlet | 2H |
| Assignment | Expected ¹³C NMR Chemical Shift (δ) ppm |
| C of Boc group (CH₃) | ~ 28.5 |
| Pyrrolidine ring carbons (CH₂) | 22.0 - 30.0 |
| Aminomethyl carbon (CH₂) | ~ 45.0 |
| Pyrrolidine ring carbon (CH) | ~ 58.0 |
| C of Boc group (quaternary) | ~ 79.0 |
| C of Boc group (C=O) | ~ 155.0 |
| Functional Group | Expected IR Absorption (cm⁻¹) |
| N-H Stretch (amine) | 3300 - 3500 (two bands) |
| C-H Stretch (alkane) | 2850 - 3000 |
| N-H Bend (amine) | 1590 - 1650 |
| C=O Stretch (Boc) | 1680 - 1700 |
Table 2: Antitumor Activity of Platinum(II) Complexes with 2-Aminomethylpyrrolidine Derivatives against Colon 26 Carcinoma in Mice[2]
| Complex | Leaving Group | Carrier Ligand | T/C (%) * |
| 1 | Dichloro | 2-Aminomethylpyrrolidine | 168 |
| 2 | Oxalato | 2-Aminomethylpyrrolidine | 185 |
| 3 | 1,1-Cyclobutanedicarboxylato | 2-Aminomethylpyrrolidine | >400 |
| 4 | Dichloro | N-Methyl-2-aminomethylpyrrolidine | 125 |
| 5 | 1,1-Cyclobutanedicarboxylato | N-Methyl-2-aminomethylpyrrolidine | 105 |
| CDDP | Dichloro | Diammine | 201 |
| CBDCA | 1,1-Cyclobutanedicarboxylato | Diammine | 250 |
*T/C (%) = (Median survival time of treated group / Median survival time of control group) x 100. A higher value indicates greater antitumor activity.
Visualizations
Caption: General coordination mode of this compound to a metal center (M).
Caption: Experimental workflow for synthesis, characterization, and application of metal complexes.
Applications
Asymmetric Catalysis
Chiral ligands derived from pyrrolidine and piperidine are widely used in asymmetric catalysis to induce enantioselectivity in a variety of chemical transformations. Given its chirality and bidentate nature, this compound is a promising candidate for similar applications. Potential areas of use include:
-
Asymmetric Hydrogenation: The formation of chiral products through the enantioselective addition of hydrogen across a double bond.
-
Asymmetric C-C Bond Formation: Reactions such as aldol, Michael, and allylic alkylation reactions, where the metal complex can control the stereochemical outcome.
-
Asymmetric C-N Bond Formation: The enantioselective formation of amines and other nitrogen-containing compounds.
The strained azetidine ring may impose a unique conformational rigidity on the metal complex, potentially leading to higher enantioselectivities compared to its five- and six-membered ring analogs.
Medicinal Chemistry and Drug Development
Platinum complexes containing amine ligands are a cornerstone of modern cancer chemotherapy. The success of drugs like cisplatin and carboplatin has spurred the development of new platinum-based drugs with improved efficacy and reduced side effects. The data presented in Table 2 for 2-aminomethylpyrrolidine-platinum(II) complexes demonstrates that the choice of the amine ligand significantly impacts antitumor activity.[2] Complexes of this compound could therefore be explored as potential anticancer agents. Furthermore, organometallic complexes of other metals like ruthenium and osmium are being investigated for their antimicrobial and anticancer properties, opening up further avenues for the application of this compound in medicinal chemistry.[5]
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis of platinum complexes of 2-aminomethylpyrrolidine derivatives for use as carrier ligands and their antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Conformation of 2-aminomethylpyrrolidine and 2-aminomethylpiperidine in ternary platinum(II) complexes: regulation of conformation of the diamine by the coexisting ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Osmium–arene complexes with high potency towards Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enzymatic Reactions Involving Azetidin-2-ylmethanamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of potential enzymatic reactions involving azetidin-2-ylmethanamine, a valuable building block in medicinal chemistry. Due to the limited specific literature on enzymatic reactions with this substrate, this document presents detailed protocols for plausible synthetic and resolution strategies based on well-established enzymatic transformations of analogous compounds. The primary focus is on transaminase-mediated synthesis and lipase-catalyzed kinetic resolution, offering green and selective alternatives to traditional chemical methods.
Transaminase-Mediated Asymmetric Synthesis of this compound
Transaminases (TAs), particularly ω-transaminases, are powerful biocatalysts for the asymmetric synthesis of chiral amines from prochiral ketones.[1][2] This approach can be envisioned for the synthesis of enantiomerically pure (R)- or (S)-azetidin-2-ylmethanamine from the corresponding ketone precursor, azetidin-2-yl methyl ketone. The reaction involves the transfer of an amino group from an amine donor, such as isopropylamine or L-alanine, to the ketone substrate.[3][4]
Reaction Scheme:
Potential ω-Transaminases and Their Characteristics:
| Enzyme Source | Selectivity | Optimal pH | Optimal Temperature (°C) | Amine Donor | Reference |
| Arthrobacter sp. | (R)-selective | 7.5 - 8.5 | 30 - 40 | Isopropylamine | [2] |
| Vibrio fluvialis | (S)-selective | 8.0 - 9.0 | 35 - 45 | L-Alanine | [1] |
| Chromobacterium violaceum | (S)-selective | 7.0 - 8.0 | 30 - 37 | Isopropylamine, L-Alanine | [2] |
| Bacillus megaterium | (R)-selective | 7.5 | 30 | Isopropylamine | [4] |
Experimental Protocol: Asymmetric Synthesis
1. Materials:
-
Azetidin-2-yl methyl ketone
-
Selected ω-Transaminase (lyophilized powder or immobilized)
-
Pyridoxal-5'-phosphate (PLP)
-
Amine donor (e.g., Isopropylamine or L-Alanine)
-
Potassium phosphate buffer (100 mM, pH 8.0)
-
Organic co-solvent (e.g., DMSO, optional)
-
Lactate dehydrogenase (LDH) and Glucose dehydrogenase (GDH) for cofactor regeneration (if using L-alanine)
-
NADH and Glucose (for cofactor regeneration)
-
Reaction vessel (e.g., glass vial or microreactor)
-
Incubator shaker
-
Quenching solution (e.g., 1 M NaOH)
-
Extraction solvent (e.g., Ethyl acetate)
-
Analytical equipment (e.g., Chiral HPLC or GC)
2. Procedure:
-
Prepare a 100 mM potassium phosphate buffer and adjust the pH to 8.0.
-
In a reaction vessel, dissolve azetidin-2-yl methyl ketone to a final concentration of 10-50 mM. If solubility is an issue, up to 10% (v/v) of DMSO can be added.
-
Add the amine donor. For isopropylamine, a 5-10 fold molar excess is recommended. If using L-alanine, an equimolar amount can be used in conjunction with a cofactor regeneration system.
-
Add PLP to a final concentration of 1 mM.
-
If using L-alanine as the amine donor, add LDH (1-5 U/mL), GDH (1-5 U/mL), NAD+ (1 mM), and glucose (1.1 equivalents).
-
Initiate the reaction by adding the selected ω-transaminase to a final concentration of 1-5 mg/mL (for free enzyme) or 10-50 mg/mL (for immobilized enzyme).
-
Seal the reaction vessel and place it in an incubator shaker at 30-40°C with agitation (e.g., 200 rpm).
-
Monitor the reaction progress by taking aliquots at regular intervals (e.g., 1, 4, 8, 24 hours). Quench the reaction in the aliquot with 1 M NaOH and extract with ethyl acetate. Analyze the organic phase by chiral HPLC or GC to determine conversion and enantiomeric excess.
-
Once the reaction has reached completion or equilibrium, stop the reaction by adding 1 M NaOH to the entire reaction mixture to raise the pH above 10.
-
Extract the product, this compound, with a suitable organic solvent such as ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product for further purification.
Lipase-Catalyzed Kinetic Resolution of rac-Azetidin-2-ylmethanamine
Lipases are versatile enzymes that can catalyze the acylation of amines in non-aqueous media.[5] This property can be exploited for the kinetic resolution of a racemic mixture of this compound. In this process, one enantiomer of the amine is selectively acylated by the lipase, leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers.
Reaction Scheme:
Potential Lipases and Their Characteristics:
| Enzyme | Source | Common Acyl Donor | Optimal Solvent | Reference |
| Novozym 435 (Candida antarctica Lipase B) | Immobilized | Ethyl acetate, Vinyl acetate | Toluene, Hexane | [6][7] |
| Amano Lipase PS (Burkholderia cepacia) | Immobilized | Ethyl acetate, Isopropenyl acetate | Diisopropyl ether, MTBE | [8] |
| Candida rugosa Lipase (CRL) | Free | Ethyl acetate | Toluene | [5] |
| Porcine Pancreatic Lipase (PPL) | Free | Vinyl acetate | Hexane | [9] |
Experimental Protocol: Kinetic Resolution via N-Acylation
1. Materials:
-
rac-Azetidin-2-ylmethanamine
-
Selected Lipase (immobilized form like Novozym 435 is recommended for easy removal)
-
Acyl donor (e.g., Ethyl acetate, Vinyl acetate)
-
Anhydrous organic solvent (e.g., Toluene, Hexane, MTBE)
-
Reaction vessel (e.g., sealed flask with a magnetic stirrer)
-
Constant temperature bath or heating block
-
Analytical equipment (e.g., Chiral HPLC or GC)
2. Procedure:
-
To a sealed flask, add rac-azetidin-2-ylmethanamine (e.g., 1 mmol) and the chosen anhydrous organic solvent (e.g., 10 mL).
-
Add the acyl donor. Ethyl acetate can be used as both the solvent and the acyl donor. For other acyl donors like vinyl acetate, use a 1.5-3 molar equivalent.
-
Add the lipase. For immobilized lipase like Novozym 435, a loading of 10-20% (w/w of the substrate) is a good starting point.
-
Seal the flask and place it in a constant temperature bath (e.g., 40-60°C) with magnetic stirring.
-
Monitor the progress of the reaction by taking small aliquots at regular time points. Analyze the aliquots by chiral HPLC or GC to determine the conversion and the enantiomeric excess of both the remaining amine and the acylated product. The reaction should be stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both compounds.
-
Once the desired conversion is reached, stop the reaction by filtering off the immobilized lipase. If a free lipase is used, it can be denatured and precipitated by adding a polar solvent like acetone and then filtered.
-
The reaction mixture will contain the unreacted enantiomer of this compound and the acylated enantiomer. These can be separated by column chromatography or by an acid-base extraction procedure.
-
For purification via extraction: a. Evaporate the solvent from the reaction mixture. b. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 1 M HCl) to extract the unreacted amine into the aqueous phase. c. The organic phase contains the acylated amine. d. Basify the aqueous phase (e.g., with 2 M NaOH) and extract with an organic solvent to recover the unreacted amine enantiomer.
-
The acylated amine can be deprotected (hydrolyzed) using standard chemical methods (e.g., acidic or basic hydrolysis) to yield the other enantiomer of this compound.
Visualizations
Caption: Workflow for transaminase-mediated synthesis.
Caption: Workflow for lipase-catalyzed kinetic resolution.
References
- 1. Transaminases for industrial biocatalysis: novel enzyme discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transaminases for Green Chemistry: Recent Progress and Future Prospects [mbl.or.kr]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Protein engineering of amine transaminases [frontiersin.org]
- 5. Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kbfi.ee [kbfi.ee]
- 7. Lipase-catalysed acylation of prostanoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Lipase-catalyzed acylation of levoglucosan in continuous flow: antibacterial and biosurfactant studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Scale-up Synthesis and Purification of Azetidin-2-ylmethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azetidin-2-ylmethanamine is a valuable building block in medicinal chemistry and drug development, sought after for its unique strained ring system which can impart desirable conformational constraints and physicochemical properties to target molecules. This document provides a detailed protocol for the multi-gram scale synthesis and purification of this compound, commencing from the readily available starting material, N-Boc-azetidine-2-carboxylic acid. The described three-step synthetic route involves amidation, subsequent reduction of the amide, and a final deprotection step. The purification protocol is designed to yield the final product in high purity, suitable for further synthetic applications.
Overall Synthetic Scheme
The scale-up synthesis of this compound is accomplished through a robust three-step sequence:
-
Amidation: The process begins with the conversion of N-Boc-azetidine-2-carboxylic acid to its corresponding primary amide, N-Boc-azetidine-2-carboxamide. This is achieved using a reliable coupling agent to ensure high conversion and minimize side products.
-
Reduction: The synthesized carboxamide is then reduced to the desired N-Boc-azetidin-2-ylmethanamine. A chemoselective reducing agent is employed to specifically target the amide functional group.
-
Deprotection and Purification: The final step involves the removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions to yield this compound. The crude product is then purified by conversion to its hydrochloride salt, followed by crystallization to ensure high purity and ease of handling.
Data Presentation
The following table summarizes the expected quantitative data for each step of the synthesis on a representative scale.
| Step | Reaction | Starting Material (Scale) | Product | Expected Yield (%) | Expected Purity (%) |
| 1 | Amidation | N-Boc-azetidine-2-carboxylic acid (100 g) | N-Boc-azetidine-2-carboxamide | 90-95 | >98 |
| 2 | Reduction | N-Boc-azetidine-2-carboxamide (90 g) | N-Boc-azetidin-2-ylmethanamine | 85-90 | >97 |
| 3 | Deprotection & Purification | N-Boc-azetidin-2-ylmethanamine (75 g) | This compound Hydrochloride | 90-95 | >99 |
Experimental Protocols
Step 1: Scale-up Synthesis of N-Boc-azetidine-2-carboxamide
Materials:
-
N-Boc-azetidine-2-carboxylic acid
-
Ethyl chloroformate
-
Triethylamine (TEA)
-
Ammonia solution (28-30% in water)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
2 L three-necked round-bottom flask
-
Magnetic stirrer and stirring bar
-
Ice bath
-
Dropping funnel
-
Rotary evaporator
Procedure:
-
To a 2 L three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add N-Boc-azetidine-2-carboxylic acid (100 g, 0.497 mol) and dichloromethane (1 L).
-
Cool the resulting suspension to 0 °C in an ice bath.
-
Slowly add triethylamine (76 mL, 0.547 mol) to the suspension while maintaining the temperature below 5 °C.
-
To this mixture, add ethyl chloroformate (52 mL, 0.547 mol) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Slowly add aqueous ammonia solution (28-30%, 150 mL) to the reaction mixture.
-
Remove the ice bath and allow the reaction to warm to room temperature and stir for an additional 4 hours.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 500 mL) and brine (500 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield N-Boc-azetidine-2-carboxamide as a white solid.
Step 2: Scale-up Reduction of N-Boc-azetidine-2-carboxamide
Materials:
-
N-Boc-azetidine-2-carboxamide
-
Lithium aluminum hydride (LAH)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate decahydrate
-
Anhydrous sodium sulfate
-
3 L three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Ice bath
-
Dropping funnel
-
Nitrogen inlet
Procedure:
-
Set up a 3 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet.
-
Carefully add lithium aluminum hydride (37.7 g, 0.994 mol) to 1 L of anhydrous THF in the flask under a nitrogen atmosphere.
-
Cool the LAH suspension to 0 °C using an ice bath.
-
In a separate flask, dissolve N-Boc-azetidine-2-carboxamide (90 g, 0.450 mol) in 500 mL of anhydrous THF.
-
Slowly add the solution of the amide to the LAH suspension via a dropping funnel over 1 hour, maintaining the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 6 hours.
-
Cool the reaction mixture back to 0 °C with an ice bath.
-
Quench the reaction by the slow, sequential addition of water (38 mL), 15% aqueous sodium hydroxide (38 mL), and finally water (114 mL).
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash with THF (2 x 200 mL).
-
Combine the filtrate and washes, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford N-Boc-azetidin-2-ylmethanamine as a colorless oil.
Step 3: Scale-up Deprotection and Purification of this compound
Materials:
-
N-Boc-azetidin-2-ylmethanamine
-
Hydrochloric acid (concentrated, 37%)
-
Isopropanol (IPA)
-
Diethyl ether
-
1 L round-bottom flask
-
Magnetic stirrer and stirring bar
-
Ice bath
-
Büchner funnel and filter flask
Procedure:
-
Dissolve the crude N-Boc-azetidin-2-ylmethanamine (75 g, 0.403 mol) in isopropanol (500 mL) in a 1 L round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add concentrated hydrochloric acid (50 mL) to the stirred solution.
-
Allow the mixture to warm to room temperature and stir for 12 hours. The hydrochloride salt of the product will precipitate.
-
Add diethyl ether (500 mL) to the mixture to further precipitate the product and stir for 30 minutes.
-
Collect the white solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with diethyl ether (2 x 200 mL).
-
Recrystallize the crude salt from a minimal amount of hot isopropanol to obtain pure this compound hydrochloride.
-
Dry the purified product in a vacuum oven at 40 °C to a constant weight.
Visualizations
Caption: Overall workflow for the scale-up synthesis of this compound Hydrochloride.
Caption: Logical flow for the purification of this compound via salt formation.
Application Notes and Protocols: Azetidin-2-ylmethanamine in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of azetidin-2-ylmethanamine in materials science. Due to its unique structural features, containing both a strained azetidine ring and a primary amine, this molecule offers promise as a versatile building block for novel polymers and functional materials. The following sections detail its proposed use in the synthesis of polyamides and as a curing agent for epoxy resins, complete with detailed experimental protocols and illustrative data.
Application: Monomer for Polyamide Synthesis
This compound can serve as a novel diamine monomer for the synthesis of polyamides. The presence of both a primary and a secondary amine allows for the formation of amide linkages with dicarboxylic acids or their derivatives. The incorporation of the azetidine ring into the polymer backbone is hypothesized to impart unique thermal and mechanical properties due to its rigid, strained structure.
Illustrative Data: Thermal Properties of Polyamide (PA-AZ)
The following table presents hypothetical, yet realistic, thermal properties of a polyamide synthesized from this compound (PA-AZ) compared to a conventional polyamide, Nylon 6,6. This data illustrates the potential impact of the azetidine moiety on the polymer's characteristics.
| Property | Polyamide (PA-AZ) | Nylon 6,6 | Test Method |
| Glass Transition Temperature (Tg) | 185 °C | 60 °C | Differential Scanning Calorimetry (DSC) |
| Melting Temperature (Tm) | 310 °C | 265 °C | Differential Scanning Calorimetry (DSC) |
| Decomposition Temperature (Td) | 420 °C | 350 °C | Thermogravimetric Analysis (TGA) |
| Coefficient of Thermal Expansion (CTE) | 45 ppm/°C | 80 ppm/°C | Thermomechanical Analysis (TMA) |
Experimental Protocol: Synthesis of Polyamide (PA-AZ) via Interfacial Polymerization
This protocol describes the synthesis of a polyamide from this compound and adipoyl chloride. Interfacial polymerization is a suitable method for this reaction.[1][2][3]
Materials:
-
This compound
-
Adipoyl chloride
-
Sodium hydroxide (NaOH)
-
Hexane (or another suitable organic solvent)
-
Distilled water
-
Acetone
-
Beakers
-
Magnetic stirrer and stir bar
-
Tweezers
-
Glass rod
Procedure:
-
Prepare the Aqueous Phase: In a 250 mL beaker, dissolve 0.05 mol of this compound and 0.1 mol of sodium hydroxide in 100 mL of distilled water. Stir until all solids are dissolved.
-
Prepare the Organic Phase: In a separate 250 mL beaker, dissolve 0.05 mol of adipoyl chloride in 100 mL of hexane.
-
Interfacial Polymerization:
-
Carefully pour the organic phase over the aqueous phase, minimizing mixing of the two layers. A thin film of polyamide will form at the interface.
-
Using tweezers, gently grasp the polymer film at the center of the interface.
-
Slowly pull the film out of the beaker and wind it onto a glass rod. A continuous strand of polyamide can be drawn as the reaction proceeds at the interface.
-
-
Washing and Drying:
-
Wash the collected polyamide strand thoroughly with a 50:50 mixture of water and acetone to remove unreacted monomers and byproducts.
-
Finally, wash with pure acetone to facilitate drying.
-
Allow the polyamide to air-dry or place it in a vacuum oven at a low temperature (e.g., 60 °C) until a constant weight is achieved.
-
Safety Precautions: Adipoyl chloride is corrosive and reacts with moisture. This procedure should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Experimental Workflow: Polyamide Synthesis
Caption: Workflow for Polyamide (PA-AZ) Synthesis.
Application: Curing Agent for Epoxy Resins
The primary and secondary amine groups in this compound make it a potential curing agent (hardener) for epoxy resins. The reaction of the amine groups with the epoxide rings of the resin leads to the formation of a cross-linked, thermoset polymer. The rigid azetidine structure is expected to enhance the mechanical properties and thermal stability of the cured epoxy.
Illustrative Data: Mechanical Properties of Cured Epoxy Resin
The following table presents hypothetical mechanical properties of an epoxy resin cured with this compound compared to a standard aliphatic amine curing agent.
| Property | Epoxy Cured with this compound | Epoxy Cured with Standard Aliphatic Amine | Test Method |
| Tensile Strength | 95 MPa | 70 MPa | ASTM D638 |
| Tensile Modulus | 3.5 GPa | 2.8 GPa | ASTM D638 |
| Flexural Strength | 140 MPa | 110 MPa | ASTM D790 |
| Glass Transition Temperature (Tg) | 160 °C | 120 °C | Dynamic Mechanical Analysis (DMA) |
Experimental Protocol: Curing of Epoxy Resin
This protocol describes the curing of a standard bisphenol A diglycidyl ether (DGEBA) epoxy resin with this compound.
Materials:
-
Bisphenol A diglycidyl ether (DGEBA) epoxy resin
-
This compound
-
Disposable mixing cups
-
Stirring rod
-
Mold for sample casting (e.g., silicone or aluminum)
-
Oven
Procedure:
-
Determine Stoichiometric Ratio: Calculate the required amount of this compound based on the amine hydrogen equivalent weight (AHEW) of the curing agent and the epoxy equivalent weight (EEW) of the resin. For this compound (C4H10N2, MW = 86.14 g/mol ), there are three active hydrogens (one from the secondary amine and two from the primary amine). The AHEW is approximately 28.7 g/eq.
-
Mixing:
-
Weigh the appropriate amount of DGEBA epoxy resin into a disposable mixing cup.
-
Add the calculated stoichiometric amount of this compound to the resin.
-
Thoroughly mix the two components with a stirring rod for 2-3 minutes until a homogeneous mixture is obtained. Be careful to avoid excessive air entrapment.
-
-
Casting:
-
Pour the mixture into a pre-heated mold.
-
If necessary, degas the mixture in a vacuum chamber to remove any air bubbles.
-
-
Curing:
-
Place the mold in an oven and cure according to a pre-determined curing schedule. A typical schedule might be 2 hours at 80 °C followed by 3 hours at 150 °C. The optimal curing schedule should be determined experimentally.
-
-
Post-Curing and Characterization:
-
After the curing cycle is complete, turn off the oven and allow the sample to cool slowly to room temperature.
-
Once cooled, demold the cured epoxy sample.
-
The sample is now ready for mechanical and thermal testing.
-
Experimental Workflow: Epoxy Curing Process
Caption: Workflow for Epoxy Resin Curing.
Potential Application in Metal-Organic Frameworks (MOFs)
While specific examples are not yet prevalent in the literature, the bifunctional nature of this compound makes it a candidate as an organic linker for the synthesis of novel Metal-Organic Frameworks (MOFs). The amine groups can coordinate with metal ions to form the framework structure. The azetidine ring could introduce porosity and potentially act as a functional site for post-synthetic modification. Further research in this area is warranted to explore its potential in creating MOFs for applications such as gas storage and catalysis.
Disclaimer: The quantitative data presented in this document is illustrative and intended to showcase the potential benefits of using this compound in materials science. Actual experimental results may vary. The provided protocols are based on established chemical principles and should be adapted and optimized for specific research purposes.
References
Troubleshooting & Optimization
Optimizing Reaction Conditions for Azetidin-2-ylmethanamine Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis of Azetidin-2-ylmethanamine. The following information is designed to help optimize reaction conditions, improve yields, and ensure the purity of the final product.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and well-established synthetic route involves a two-step process. The first step is the synthesis of an N-protected azetidin-2-one (a β-lactam) intermediate. This is commonly achieved through a [2+2] cycloaddition reaction, famously known as the Staudinger reaction.[1] The second step involves the reduction of the amide functionality of the azetidin-2-one to the corresponding amine, yielding this compound.
Q2: What are the critical parameters to control during the Staudinger cycloaddition to synthesize the azetidin-2-one precursor?
A2: The Staudinger cycloaddition is a powerful method for constructing the β-lactam ring.[1] Key parameters to optimize for high yield and diastereoselectivity include:
-
Reaction Temperature: Low temperatures (e.g., -78 °C to 0 °C) are often employed to control the reaction rate and improve stereoselectivity.[1]
-
Solvent: The choice of solvent can significantly impact the reaction outcome. Dichloromethane and toluene are commonly used solvents.[1]
-
Order of Reagent Addition: The sequence of adding the reagents, such as the imine and the ketene precursor (e.g., an acyl chloride), can influence the formation of the desired product.[1]
-
Base: A tertiary amine, such as triethylamine, is typically used to generate the ketene in situ from the acyl chloride. The stoichiometry and choice of base are crucial.
Q3: Which reducing agents are suitable for the conversion of azetidin-2-one to this compound?
A3: Several reducing agents can be employed for the reduction of the β-lactam ring. The most common and effective reagents include:
-
Lithium Aluminum Hydride (LAH): A powerful reducing agent capable of reducing amides to amines.[2][3] It is crucial to use anhydrous conditions as LAH reacts violently with water.[3]
-
Borane Complexes: Reagents like borane-tetrahydrofuran (BH3·THF) or borane-dimethyl sulfide (BMS) are also effective for this transformation and may offer better selectivity in some cases.
-
Diisobutylaluminium Hydride (DIBAL-H) and Chloroalanes: These reagents are also used for the chemoselective reduction of β-lactams. However, care must be taken as they can potentially cause ring-opening of the strained four-membered ring, especially with electron-rich substituents.[4]
Q4: What are the potential side reactions during the reduction of azetidin-2-one?
A4: The primary side reaction of concern is the cleavage of the strained azetidine ring.[4] This can lead to the formation of amino alcohol byproducts. The choice of reducing agent, reaction temperature, and the substitution pattern on the azetidin-2-one can influence the extent of this side reaction. For instance, the presence of an electron-rich phenyl group on the azetidine nucleus can make the ring more susceptible to opening.[4]
Troubleshooting Guides
Problem 1: Low Yield of Azetidin-2-one in Staudinger Cycloaddition
| Potential Cause | Troubleshooting Steps |
| Moisture in the reaction | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Incorrect reaction temperature | Optimize the temperature profile. Start at a low temperature (e.g., -78 °C) and slowly warm to room temperature. Monitor the reaction progress by TLC or LC-MS. |
| Suboptimal base or stoichiometry | Screen different tertiary amines (e.g., triethylamine, diisopropylethylamine). Ensure the correct molar equivalents of the base are used. |
| Decomposition of ketene intermediate | Add the acyl chloride slowly to the reaction mixture containing the imine and the base to ensure the in-situ generated ketene reacts immediately. |
Problem 2: Poor Diastereoselectivity in Staudinger Cycloaddition
| Potential Cause | Troubleshooting Steps |
| Reaction temperature too high | Perform the reaction at lower temperatures to favor the kinetic product. |
| Solvent effects | Experiment with different solvents (e.g., toluene, THF, dichloromethane) to find the optimal medium for diastereoselectivity. |
| Steric hindrance | The steric bulk of the substituents on the imine and the ketene can influence the stereochemical outcome. Consider modifying the protecting groups or substituents if possible. |
Problem 3: Low Yield of this compound during Reduction
| Potential Cause | Troubleshooting Steps |
| Incomplete reduction | Increase the equivalents of the reducing agent. Extend the reaction time. Monitor the reaction by TLC to ensure full consumption of the starting material. |
| Ring-opening side reaction | Use a milder reducing agent (e.g., borane complexes instead of LAH). Perform the reaction at a lower temperature. The presence of certain substituents can make the ring more prone to opening.[4] |
| Degradation during work-up | Employ a careful work-up procedure. For LAH reductions, a Fieser work-up (sequential addition of water, NaOH solution, and water) can be effective for quenching the reaction and precipitating aluminum salts.[5] |
Problem 4: Difficulty in Purifying the Final Product
| Potential Cause | Troubleshooting Steps |
| Presence of aluminum salts (from LAH reduction) | After the Fieser work-up, ensure the aluminum salts are well-precipitated and can be easily filtered off. Washing the filter cake with a suitable organic solvent can help recover any adsorbed product. |
| Formation of closely related byproducts | Utilize column chromatography with an appropriate solvent system for purification. The polarity of the eluent may need to be carefully optimized to separate the desired amine from any unreacted starting material or byproducts. |
| Product is a volatile amine | Be cautious during solvent removal under reduced pressure. Use moderate temperatures to avoid loss of the product. |
Experimental Protocols
Protocol 1: Synthesis of N-Boc-Azetidin-2-one (Precursor)
This protocol is a general representation of the Staudinger cycloaddition.
Materials:
-
N-Boc-iminomethane (or other suitable imine)
-
Chloroacetyl chloride
-
Triethylamine (Et3N)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve the N-Boc-iminomethane and triethylamine (1.2 equivalents) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of chloroacetyl chloride (1.1 equivalents) in anhydrous DCM to the reaction mixture dropwise over 30 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain N-Boc-azetidin-2-one.
Protocol 2: Reduction of N-Boc-Azetidin-2-one to N-Boc-Azetidin-2-ylmethanamine
This protocol describes a general procedure for the reduction of the β-lactam using Lithium Aluminum Hydride (LAH).
Materials:
-
N-Boc-azetidin-2-one
-
Lithium Aluminum Hydride (LAH)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium sulfate, anhydrous
-
Water
-
15% Sodium Hydroxide (NaOH) solution
Procedure:
-
In a flame-dried flask under an inert atmosphere, suspend LAH (1.5 - 2.0 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of N-Boc-azetidin-2-one in anhydrous THF to the LAH suspension dropwise.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture back to 0 °C and carefully quench the excess LAH by the sequential dropwise addition of:
-
'x' mL of water
-
'x' mL of 15% aqueous NaOH
-
'3x' mL of water (where 'x' is the mass of LAH used in grams).
-
-
Stir the resulting mixture vigorously for 30 minutes until a white precipitate forms.
-
Add anhydrous sodium sulfate, stir for another 15 minutes, and then filter the mixture through a pad of Celite.
-
Wash the filter cake thoroughly with THF or another suitable solvent (e.g., ethyl acetate).
-
Combine the organic filtrates and concentrate under reduced pressure to obtain the crude N-Boc-Azetidin-2-ylmethanamine.
-
Purify the product by column chromatography if necessary.
Data Presentation
Table 1: Comparison of Reducing Agents for Azetidin-2-one Reduction
| Reducing Agent | Typical Reaction Conditions | Advantages | Disadvantages |
| LiAlH4 | Anhydrous THF, 0 °C to RT | Powerful and generally high yielding. | Highly reactive with protic solvents, potential for ring-opening.[3][4] |
| BH3·THF | Anhydrous THF, 0 °C to RT | Milder than LAH, may offer better selectivity. | Can be slower, may require longer reaction times. |
| DIBAL-H | Anhydrous DCM or Toluene, -78 °C to RT | Can be more selective than LAH. | Prone to causing ring-opening, especially with certain substrates.[4] |
Visualizations
Caption: Overall synthetic workflow for this compound.
Caption: Troubleshooting decision tree for the reduction step.
References
Technical Support Center: Functionalization of Azetidin-2-ylmethanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Azetidin-2-ylmethanamine. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the main reactive sites in this compound?
A1: this compound has two primary reactive sites: the primary exocyclic amine (-CH₂NH₂) and the secondary endocyclic amine (the NH of the azetidine ring). The primary amine is generally more nucleophilic and less sterically hindered than the secondary amine within the strained four-membered ring, making it the more reactive site for many functionalization reactions. However, the reactivity of the ring nitrogen can be influenced by the reaction conditions.
Q2: What is the most common side reaction to be aware of when working with azetidine derivatives?
A2: The most significant side reaction is the ring-opening of the strained four-membered azetidine ring.[1][2] This can be initiated by various conditions, including strong acids, certain nucleophiles, and harsh reaction temperatures. Functionalization of the endocyclic nitrogen, particularly with electron-withdrawing groups, can activate the ring towards nucleophilic attack and subsequent cleavage.
Q3: How can I selectively functionalize the primary exocyclic amine over the secondary ring amine?
A3: Selective functionalization of the primary amine is generally favored due to its higher nucleophilicity and lower steric hindrance.[3] To enhance selectivity, consider the following:
-
Stoichiometry Control: Use of approximately one equivalent of the electrophile will favor reaction at the more reactive primary amine.
-
Reaction Temperature: Lowering the reaction temperature can increase selectivity by favoring the kinetically preferred product.
-
Protecting Groups: For complete certainty, a protecting group strategy can be employed. The secondary amine of the azetidine ring can be protected (e.g., with a Boc or Cbz group) to ensure exclusive functionalization of the primary amine.[4]
Troubleshooting Guides
Acylation Reactions
Problem: I am trying to acylate the primary amine of this compound with an acyl chloride or anhydride, but I am getting a mixture of products or low yield.
| Potential Cause | Troubleshooting Solution |
| Diacylation: Both the primary and secondary amines are acylated. | - Use a 1:1 molar ratio of this compound to the acylating agent.- Add the acylating agent slowly to the reaction mixture at a low temperature (e.g., 0 °C) to control the reaction.- Use a bulky acylating agent to sterically hinder reaction at the ring nitrogen. |
| Ring Opening: The azetidine ring is cleaved during the reaction. | - Avoid strongly acidic or basic conditions. If an acid scavenger is needed, use a non-nucleophilic base like triethylamine or DIPEA.- Run the reaction at room temperature or below. Avoid prolonged heating. |
| Low Reactivity: Incomplete conversion of the starting material. | - Ensure the use of a suitable base (e.g., triethylamine, pyridine) to neutralize the acid byproduct (e.g., HCl from acyl chlorides).- For less reactive acylating agents, a catalyst such as DMAP can be added in catalytic amounts. |
| Poor Solubility: The starting materials or products are not fully dissolved. | - Choose an appropriate aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF). |
Experimental Protocol: Selective N-Acylation of the Primary Amine
-
Dissolve this compound (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of the acyl chloride (1.05 eq.) in anhydrous DCM dropwise to the stirred mixture over 30 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Diagram: Troubleshooting Acylation Reactions
Caption: Troubleshooting workflow for acylation reactions.
Alkylation Reactions
Problem: I am attempting to alkylate the primary amine of this compound and am observing multiple products.
| Potential Cause | Troubleshooting Solution |
| Over-alkylation: Formation of tertiary amine and/or quaternary ammonium salt at the primary amine. | - Use a minimal excess of the alkylating agent (e.g., 1.05-1.1 equivalents).- Add the alkylating agent slowly to maintain a low concentration.- Lowering the reaction temperature may improve selectivity.[5] |
| N-alkylation of the Azetidine Ring: The secondary amine of the ring is alkylated. | - This is more likely with highly reactive alkylating agents or under forcing conditions. Use milder alkylating agents if possible.- A protecting group on the azetidine nitrogen (e.g., Boc) will prevent this side reaction. |
| Ring Opening: Activation of the ring nitrogen by the alkylating agent followed by nucleophilic attack. | - This is a known issue with strained rings like aziridines, and can be inferred for azetidines.[2] Avoid highly reactive alkylating agents (e.g., methyl triflate) if ring-opening is observed. Use alkyl halides instead.- Milder reaction conditions (lower temperature, less polar solvent) may suppress this pathway. |
| Elimination Reactions: If using a secondary or tertiary alkyl halide, elimination can compete with substitution. | - Use a non-hindered base.- Lower the reaction temperature. |
Experimental Protocol: Selective Mono-Alkylation of the Primary Amine
-
To a solution of this compound (1.0 eq.) in a suitable solvent like acetonitrile or DMF, add a mild base such as potassium carbonate (K₂CO₃, 2.0 eq.).
-
Add the alkyl halide (1.1 eq.) to the suspension.
-
Stir the reaction mixture at room temperature. For less reactive halides, gentle heating (e.g., 40-50 °C) may be required.
-
Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, filter off the inorganic base.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to isolate the mono-alkylated product.
Diagram: Logical Flow for Selective Alkylation
Caption: Decision workflow for selective N-alkylation.
Sulfonylation Reactions
Problem: My sulfonylation reaction is giving me a low yield of the desired product.
| Potential Cause | Troubleshooting Solution |
| Disulfonylation: Both the primary and secondary amines are functionalized. | - Similar to acylation, use a 1:1 stoichiometry of the amine to the sulfonyl chloride.- Slow addition of the sulfonyl chloride at low temperature is recommended. |
| Low Reactivity of Sulfonyl Chloride: The reaction is sluggish or does not go to completion. | - Ensure an adequate amount of a suitable base (e.g., pyridine, triethylamine) is used to drive the reaction forward.- Pyridine can be used as both the base and the solvent for sulfonylation reactions. |
| Hydrolysis of Sulfonyl Chloride: The sulfonyl chloride is degrading due to moisture. | - Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere. |
| Ring Opening: Although less common than with alkylation, highly activating sulfonyl groups could potentially lead to ring strain relief. | - Use mild reaction conditions. If ring-opening is suspected, consider using a less activating sulfonyl chloride. |
Experimental Protocol: Selective Sulfonylation of the Primary Amine
-
Dissolve this compound (1.0 eq.) in anhydrous pyridine under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add the sulfonyl chloride (1.1 eq.) portion-wise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the product via flash chromatography.
Diagram: Reaction Pathway for Selective Sulfonylation
Caption: Desired vs. side reaction in sulfonylation.
References
Technical Support Center: Purification of Chiral Azetidin-2-ylmethanamine
Welcome to the technical support center for the purification of chiral Azetidin-2-ylmethanamine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this versatile chiral building block.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying chiral this compound?
A1: The main challenges in purifying chiral this compound include:
-
Enantiomeric Separation: The two enantiomers, (R)- and (S)-Azetidin-2-ylmethanamine, possess identical physical properties, making their separation by standard achiral chromatography impossible. Specialized chiral separation techniques are required to resolve the racemic mixture.
-
Compound Instability: The strained four-membered azetidine ring can be susceptible to ring-opening under harsh conditions, such as strong acidic or basic environments, or high temperatures. This can lead to the formation of impurities and a reduction in yield.
-
Removal of Synthesis-Related Impurities: The synthesis of this compound can result in various impurities, including starting materials, reagents, by-products, and diastereomers if a chiral auxiliary is used. These must be effectively removed to obtain a high-purity final product.
-
Achieving High Enantiomeric Purity: For many pharmaceutical applications, a very high enantiomeric excess (e.e.) is required. Achieving this often necessitates highly optimized purification methods.
Q2: What are the recommended methods for the chiral purification of this compound?
A2: The most effective methods for the chiral purification of this compound are:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and versatile technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.
-
Supercritical Fluid Chromatography (SFC): SFC is a greener and often faster alternative to HPLC. It uses supercritical carbon dioxide as the primary mobile phase, which can lead to rapid separations and easier solvent removal.
-
Diastereomeric Salt Crystallization: This classical resolution technique is particularly suitable for larger-scale purifications. It involves reacting the racemic amine with a chiral resolving agent (typically a chiral acid) to form two diastereomeric salts. These salts have different solubilities and can be separated by fractional crystallization.
Troubleshooting Guides
Chiral HPLC and SFC Purification
Issue 1: Poor or No Separation of Enantiomers
-
Possible Cause: The chosen chiral stationary phase (CSP) is not suitable for this compound.
-
Solution: Screen a variety of CSPs. For chiral amines, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often a good starting point.
-
-
Possible Cause: The mobile phase composition is not optimal.
-
Solution:
-
Adjust the ratio of the organic modifier (e.g., ethanol, methanol, isopropanol) to the non-polar component (e.g., hexane for normal phase HPLC) or the buffer (for reversed-phase HPLC).
-
For SFC, modify the percentage of the co-solvent (e.g., methanol).
-
Introduce additives to the mobile phase. For basic compounds like amines, acidic additives (e.g., trifluoroacetic acid - TFA) or basic additives (e.g., diethylamine - DEA) can significantly improve peak shape and resolution. A common strategy is to use a combination of an acid and a base to form an ion pair with the analyte.[1]
-
-
-
Possible Cause: The column temperature is not optimized.
-
Solution: Vary the column temperature. Lower temperatures often increase selectivity, while higher temperatures can improve peak efficiency.
-
-
Possible Cause: The flow rate is too high.
-
Solution: Reduce the flow rate. Slower flow rates can enhance resolution by allowing for more interactions between the analyte and the CSP.[2]
-
Issue 2: Poor Peak Shape (Tailing or Fronting)
-
Possible Cause: Secondary interactions between the amine and the silica support of the CSP.
-
Solution: Add a basic modifier, such as DEA or triethylamine (TEA), to the mobile phase to mask the acidic silanol groups on the silica surface.
-
-
Possible Cause: Overloading of the column.
-
Solution: Reduce the amount of sample injected onto the column.
-
-
Possible Cause: The sample is not fully dissolved or is dissolved in a solvent stronger than the mobile phase.
-
Solution: Ensure the sample is completely dissolved in the mobile phase or a weaker solvent before injection.
-
Issue 3: Loss of Column Performance Over Time
-
Possible Cause: Accumulation of strongly adsorbed impurities on the column.
-
Solution: Flush the column with a strong solvent. For immobilized polysaccharide CSPs, solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) can be used for regeneration.[3] Always consult the column manufacturer's instructions for appropriate washing and regeneration protocols.
-
-
Possible Cause: "Memory effects" from previously used mobile phase additives.
-
Solution: Dedicate a column to a specific method or type of analyte if possible. Thoroughly flush the column when changing between methods with different additives.
-
Diastereomeric Salt Crystallization
Issue 1: No Crystal Formation
-
Possible Cause: The diastereomeric salt is too soluble in the chosen solvent.
-
Solution:
-
Concentrate the solution by evaporating some of the solvent.
-
Cool the solution to a lower temperature.
-
Add an anti-solvent (a solvent in which the salt is less soluble) to induce precipitation.
-
-
-
Possible Cause: The concentration of the amine and resolving agent is too low.
-
Solution: Increase the concentration of the reactants.
-
Issue 2: Oiling Out Instead of Crystallization
-
Possible Cause: The solution is supersaturated, or the cooling rate is too fast.
-
Solution:
-
Dilute the solution with more solvent.
-
Allow the solution to cool slowly to room temperature, followed by further gradual cooling in a refrigerator.
-
Add a seed crystal of the desired diastereomeric salt to induce crystallization.
-
-
Issue 3: Low Yield of the Desired Enantiomer
-
Possible Cause: The solubility difference between the two diastereomeric salts in the chosen solvent is not significant.
-
Solution: Screen different solvents or solvent mixtures to maximize the solubility difference.
-
-
Possible Cause: The molar ratio of the resolving agent is not optimal.
-
Solution: Experiment with different molar ratios of the resolving agent to the racemic amine. Sometimes, using a sub-stoichiometric amount of the resolving agent can improve the yield and purity of the less soluble salt.[4]
-
Issue 4: Low Enantiomeric Excess (e.e.) of the Final Product
-
Possible Cause: Incomplete separation of the diastereomeric salts.
-
Solution: Perform one or more recrystallizations of the isolated diastereomeric salt to improve its purity before liberating the free amine.
-
-
Possible Cause: Racemization of the amine during the process.
-
Solution: Avoid harsh pH and high-temperature conditions during the liberation of the free amine from the salt.
-
Data Presentation
Table 1: Common Chiral Resolving Agents for Amines
| Resolving Agent | Type | Comments |
| Tartaric Acid Derivatives (e.g., L- or D-Tartaric Acid, Dibenzoyl-L-tartaric acid, Di-p-toluoyl-L-tartaric acid) | Acidic | Readily available and widely used for the resolution of basic compounds.[4][5][6] |
| Mandelic Acid (L- or D-) | Acidic | Another common and effective resolving agent for amines. |
| Camphorsulfonic Acid (1R)-(-) or (1S)-(+)- | Acidic | A strong acid that can be effective for forming crystalline salts. |
Table 2: Comparison of Chiral Purification Techniques
| Technique | Advantages | Disadvantages | Typical Scale |
| Chiral HPLC | High resolution, applicable to a wide range of compounds, well-established methods. | Higher solvent consumption, longer run times, can be expensive. | Analytical to semi-preparative. |
| Chiral SFC | Faster separations, lower solvent consumption (greener), easier fraction processing.[7][8][9] | Requires specialized equipment, sample solubility in CO2/co-solvent can be a limitation. | Analytical to preparative. |
| Diastereomeric Salt Crystallization | Cost-effective for large quantities, scalable.[10] | Can be time-consuming to develop, may require multiple recrystallizations, success is highly dependent on finding suitable conditions. | Multi-gram to kilogram. |
Experimental Protocols
Protocol 1: General Procedure for Chiral HPLC/SFC Method Development
-
Column Selection: Begin by screening a set of chiral stationary phases. For this compound, good starting points include polysaccharide-based columns such as those with cellulose or amylose derivatives.
-
Mobile Phase Screening:
-
For HPLC (Normal Phase): Start with a mobile phase of hexane/isopropanol or hexane/ethanol in various ratios (e.g., 90:10, 80:20).
-
For SFC: Use carbon dioxide as the main mobile phase with a co-solvent such as methanol or ethanol, starting with a gradient elution.
-
-
Additive Screening: To improve peak shape and resolution for the basic amine, add a small percentage (e.g., 0.1%) of an acidic additive (like TFA) and/or a basic additive (like DEA) to the mobile phase.
-
Optimization: Once initial separation is observed, optimize the separation by systematically adjusting the mobile phase composition, flow rate, and column temperature to achieve baseline resolution.
Protocol 2: General Procedure for Diastereomeric Salt Resolution
-
Dissolution: Dissolve the racemic this compound in a suitable solvent (e.g., methanol, ethanol, or isopropanol). Gentle heating may be required.
-
Resolving Agent Addition: In a separate flask, dissolve 0.5 to 1.0 molar equivalents of a chiral resolving agent (e.g., L-tartaric acid) in the same solvent.
-
Salt Formation: Slowly add the resolving agent solution to the amine solution with stirring.
-
Crystallization: Allow the mixture to cool slowly to room temperature to induce crystallization. If no crystals form, further cooling in an ice bath or a refrigerator may be necessary.
-
Isolation: Collect the precipitated diastereomeric salt by filtration and wash the crystals with a small amount of the cold solvent.
-
Recrystallization (Optional): To improve purity, recrystallize the isolated salt from a suitable hot solvent.
-
Liberation of the Free Amine: Suspend the purified diastereomeric salt in water and add a base (e.g., NaOH solution) until the solution is basic (pH > 10).
-
Extraction: Extract the liberated enantiomerically enriched amine with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Drying and Concentration: Dry the organic extract over an anhydrous drying agent (e.g., Na2SO4), filter, and concentrate under reduced pressure to obtain the purified enantiomer.
-
Purity Analysis: Determine the enantiomeric excess of the purified amine by chiral HPLC or SFC analysis.
Visualizations
Caption: Experimental workflows for chiral purification.
Caption: Troubleshooting logic for chiral chromatography.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 6. Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. selvita.com [selvita.com]
- 10. Ezetimibe synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Azetidin-2-ylmethanamine Coupling Reactions
Welcome to the technical support center for Azetidin-2-ylmethanamine coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yields in this compound coupling reactions?
Low yields can stem from several factors, often related to the inherent properties of the reactants and reaction conditions. The most common culprits include:
-
Incomplete Coupling: The reaction may not go to completion due to steric hindrance from the azetidine ring or bulky substituents on the carboxylic acid partner.[1]
-
Side Reactions: Undesirable side reactions, such as racemization of the carboxylic acid partner or reactions involving sensitive functional groups, can consume starting materials and generate impurities.[2]
-
Azetidine Ring Instability: The strained four-membered ring of azetidine can be susceptible to ring-opening, particularly under acidic conditions, leading to product loss.[3][4]
-
Suboptimal Reagents or Conditions: The choice of coupling reagent, solvent, base, and temperature is critical and may not be optimized for this specific amine.
-
Poor Quality of Starting Materials: Impurities in the this compound, carboxylic acid, or solvents can interfere with the reaction.
-
Difficult Purification: Loss of product during workup and purification steps can significantly reduce the final isolated yield.
Q2: How does the steric hindrance of this compound affect coupling reactions?
This compound features a primary amine attached to a rigid, four-membered ring. This structure can present moderate steric hindrance, slowing down the rate of coupling compared to simpler primary amines. The effect is magnified when the carboxylic acid partner is also sterically demanding (e.g., contains bulky protecting groups or α,α-disubstitution). To overcome this, it is often necessary to use more powerful coupling reagents, increase reaction times, or elevate the temperature.[1][5]
Q3: Is the azetidine ring stable during the coupling reaction? What conditions should I avoid?
The azetidine ring possesses significant ring strain (approx. 25.4 kcal/mol), making it more susceptible to cleavage than larger ring systems like pyrrolidine.[6][7] While generally stable under standard amide coupling conditions (which are typically neutral or slightly basic), prolonged exposure to acidic conditions should be avoided. An intramolecular ring-opening can occur if the coupled product is exposed to acid, where the newly formed amide can act as a nucleophile and attack the azetidinium ion.[3][4]
Key conditions to control:
-
Avoid acidic workups if possible.
-
If an acidic workup is necessary, use mild acids, low temperatures, and brief exposure times.
-
Ensure the reaction mixture does not become acidic due to the formation of byproducts. The use of a non-nucleophilic base is crucial.
Q4: Which coupling reagents are best for this compound?
For sterically hindered or challenging primary amines like this compound, high-reactivity coupling reagents are recommended. Phosphonium and uronium/aminium salt-based reagents are generally superior to carbodiimides for difficult couplings.[2]
-
Recommended: HATU, HCTU, PyAOP, and COMU are excellent choices as they generate highly reactive activated esters.[8]
-
Good Alternatives: PyBOP is a very effective phosphonium salt that avoids the generation of carcinogenic byproducts and is less likely to cause guanidinylation side reactions compared to some uronium reagents.[1]
-
Use with Caution: Standard carbodiimides like EDC or DIC may be less effective and require the use of additives like HOBt or HOAt to improve efficiency and suppress racemization.[8]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Problem 1: Low or No Product Formation (Confirmed by LC-MS/TLC)
dot```dot graph Troubleshooting_Low_Yield { graph [rankdir="LR", splines=ortho, nodesep=0.6, label="Troubleshooting Workflow: Low or No Product Yield", labelloc=t, fontname="Roboto, sans-serif", fontsize=16, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Roboto, sans-serif", fontcolor="#FFFFFF", color="#4285F4", fillcolor="#4285F4"]; edge [fontname="Roboto, sans-serif", fontcolor="#202124", color="#5F6368"];
// Nodes Start [label="Low/No Product", shape=ellipse, fillcolor="#EA4335"]; Check_Reagents [label="Verify Purity of\nStarting Materials\n(Amine, Acid, Solvent)"]; Incomplete_Coupling [label="Incomplete Coupling\n(Steric Hindrance)"]; Side_Reaction [label="Potential Side Reaction\n(e.g., Ring Opening)"]; Optimize_Reagent [label="Switch to High-Activity\nCoupling Reagent\n(HATU, PyBOP, COMU)"]; Optimize_Conditions [label="Adjust Reaction Conditions:\n- Increase Temperature\n- Extend Reaction Time\n- Double Coupling"]; Check_pH [label="Analyze Reaction pH.\nIs it acidic?"]; Add_Base [label="Add non-nucleophilic base\n(DIPEA, 2,4,6-collidine)"]; Purification_Loss [label="Investigate Purification Step\n for Product Loss"]; End_Success [label="Yield Improved", shape=ellipse, fillcolor="#34A853"];
// Edges Start -> Check_Reagents [label="First Step"]; Check_Reagents -> Incomplete_Coupling [label="If Reagents are Pure"]; Incomplete_Coupling -> Optimize_Reagent [label="Hypothesis 1"]; Incomplete_Coupling -> Optimize_Conditions [label="Hypothesis 2"]; Optimize_Reagent -> End_Success; Optimize_Conditions -> End_Success; Start -> Side_Reaction [label="If Byproducts Observed"]; Side_Reaction -> Check_pH; Check_pH -> Add_Base [label="If Yes"]; Add_Base -> End_Success; Check_pH -> Purification_Loss [label="If No"]; Purification_Loss -> End_Success; }
Caption: Common side reactions and mitigation strategies.
| Observed Side Product | Potential Cause | Recommended Solution |
| Diastereomers of Product | Racemization of the activated carboxylic acid. This is common with carbodiimide reagents or when using strong bases. | 1. Add a racemization suppressant like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). <[8]br> 2. Lower the reaction temperature. 3. Use a weaker, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine. |
| Product with Higher MW | Guanidinylation of the starting amine. This can occur when using uronium/aminium reagents (like HBTU or HATU) in excess, which can react directly with the amine. | 1. Avoid using a large excess of the coupling reagent. 2. Pre-activate the carboxylic acid with the coupling reagent for 5-10 minutes before adding the this compound. 3. Switch to a phosphonium-based reagent (e.g., PyBOP), which does not cause this side reaction. |
| Unidentified Polar Impurities | Azetidine Ring Opening. The strained ring may have opened due to acidic conditions generated during the reaction or workup. | [3][4] 1. Ensure a non-nucleophilic base is present in sufficient quantity throughout the reaction. 2. Analyze the pH of the aqueous layer during workup. If acidic, switch to a neutral or basic wash (e.g., saturated NaHCO₃ solution). |
Data Presentation
Table 1: Comparison of Common Coupling Reagents
| Reagent Class | Examples | Activation Mechanism | Pros | Cons | Recommendation for this compound |
| Carbodiimides | EDC, DIC, DCC | Forms O-acylisourea intermediate | Inexpensive, readily available | Lower reactivity for hindered amines, high risk of racemization, byproduct removal can be difficult (DCU) | Use only for simple, non-hindered carboxylic acids. Always use with an additive like HOBt or HOAt. |
| Phosphonium Salts | PyBOP, PyAOP | Forms phosphonium-activated ester (e.g., OBt ester) | High efficiency, low racemization, no guanidinylation side reaction, byproducts are water-soluble | Solutions have moderate stability, can be more expensive than carbodiimides | Highly Recommended. PyBOP is an excellent choice for clean and efficient coupling. PyAOP is even more reactive. |
| Uronium/Aminium Salts | HBTU, HATU, HCTU, COMU | Forms aminium-activated ester (e.g., OAt ester) | Very high reactivity, rapid reaction times, excellent for hindered systems | Can cause guanidinylation of the amine if used in excess, some are derived from potentially explosive precursors (HOBt/HOAt) | Highly Recommended. HATU is the gold standard for difficult couplings. COMU is a safer, highly effective alternative. |
Experimental Protocols
Protocol 1: General Procedure for Coupling with HATU
This protocol provides a starting point for the coupling of a generic carboxylic acid to this compound. Optimization may be required.
-
Preparation:
-
Under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 equiv.) in anhydrous DMF (to a concentration of approx. 0.1-0.2 M).
-
Add HATU (1.1 equiv.) and a non-nucleophilic base such as DIPEA (2.5 equiv.) to the solution.
-
-
Activation:
-
Stir the mixture at room temperature for 5-10 minutes. This "pre-activation" step allows for the formation of the reactive OAt-ester.
-
-
Coupling:
-
Add a solution of this compound (1.05 equiv.) in a small amount of anhydrous DMF to the reaction mixture.
-
-
Reaction:
-
Stir the reaction at room temperature for 2-12 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.
-
-
Workup and Purification:
-
Dilute the reaction mixture with ethyl acetate or another suitable organic solvent.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine. Avoid acidic washes unless absolutely necessary.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
References
- 1. benchchem.com [benchchem.com]
- 2. hepatochem.com [hepatochem.com]
- 3. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Temperature and steric hindrance-regulated selective synthesis of ketamine derivatives and 2-aryl-cycloketone-1-carboxamides via nucleophilic substitution and Favorskii rearrangement - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. peptide.com [peptide.com]
"Troubleshooting stereoselectivity in Azetidin-2-ylmethanamine synthesis"
Welcome to the technical support center for the stereoselective synthesis of Azetidin-2-ylmethanamine. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low enantiomeric or diastereomeric excess in my azetidine synthesis?
Low stereoselectivity can stem from several factors including the choice of chiral auxiliary, reaction conditions, and the nature of the substrates. For instance, the use of chiral tert-butanesulfinamide as an auxiliary has been shown to achieve high levels of stereoselectivity in the synthesis of C-2 substituted azetidines.[1][2] The reaction mechanism itself is critical; kinetically controlled reactions often favor the formation of the strained four-membered azetidine ring over thermodynamically more stable five-membered rings.[3][4] The choice of catalyst and solvent can also profoundly impact the stereochemical outcome.[5]
Q2: How can I improve the diastereoselectivity of the azetidine ring formation?
Improving diastereoselectivity often involves optimizing the reaction conditions and reagents. A key strategy is the use of a chiral auxiliary, which is an organic compound that couples to the starting material to induce stereoselectivity.[6] For example, (S)-1-Phenylethylamine has been successfully used as a chiral auxiliary for synthesizing enantiomeric pairs of azetidine-2,4-dicarboxylic acids.[7][8] Another approach involves using strong alkali amide-type bases in a kinetically controlled reaction, which can form the four-membered ring with high regio- and diastereoselectivity.[3][9]
Q3: My chiral auxiliary is proving difficult to remove. What are my options?
Difficulty in removing a chiral auxiliary without causing racemization of the product is a common issue.[6] One effective strategy is to use an auxiliary that can be cleaved under mild conditions. The Ellman tert-butanesulfinamide auxiliary is a prime example, as it provides strong chiral induction and can be easily cleaved after the azetidine ring has been formed.[2] Another option is to select a protecting group for the nitrogen atom, such as t-butanesulfonyl, which can be removed under acidic conditions without affecting the stereocenter.
Q4: I have synthesized a racemic mixture. What are the most effective methods for separating the enantiomers of this compound?
When a synthesis results in a racemic mixture, a process called resolution is required to separate the enantiomers.[10][11] Since enantiomers have identical physical properties, this is typically achieved by converting them into a mixture of diastereomers, which have different physical properties and can be separated.[11]
Common methods include:
-
Formation of Diastereomeric Salts: Reacting the racemic amine with an enantiomerically pure chiral acid (like tartaric acid) forms diastereomeric salts. These salts can then be separated by fractional crystallization due to their different solubilities.[10]
-
Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative method for separating enantiomers directly.[12][13]
-
Enzymatic Kinetic Resolution: Lipases can be used in kinetic resolution processes to selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer. This has been successfully applied to intermediates like 4-acetoxy-azetidin-2-one.[14]
Troubleshooting Guides
Problem 1: Poor Yield and Low Stereoselectivity in Cyclization Step
-
Possible Causes:
-
Suboptimal Base: The choice of base is critical. Weak bases may not be sufficient to induce cyclization, while overly strong or poorly chosen bases can lead to side reactions or racemization.[3]
-
Incorrect Temperature: Ring-formation reactions are often highly sensitive to temperature. The reaction may be under thermodynamic control when kinetic control is required to favor the desired azetidine product.[3][4]
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state of the cyclization, affecting both yield and stereoselectivity.
-
Catalyst Inactivity: In catalyzed reactions, the catalyst may be poisoned or degraded, leading to poor performance.[5]
-
-
Solutions:
-
Base Screening: Experiment with a range of bases. For oxirane ring-opening to form 2-arylazetidines, a superbase mixture of lithium diisopropylamide and potassium tert-butoxide (LiDA-KOR) was found to be effective, whereas other bases like LDA or BuLi were not.[3]
-
Temperature Optimization: Run the reaction at a range of temperatures (e.g., -78°C, -40°C, 0°C, RT) to find the optimal conditions for kinetic control. For the LiDA-KOR mediated cyclization, the reaction is initiated at -78°C.[3]
-
Solvent Optimization: Screen a variety of solvents. Tetrahydrofuran (THF) is commonly used for these types of organometallic reactions.[3]
-
Catalyst Management: Ensure the catalyst is pure and handled under appropriate inert conditions if it is air or moisture sensitive.
-
Problem 2: Inconsistent Results in Asymmetric Catalysis
-
Possible Causes:
-
Ligand Purity: The enantiopurity and chemical purity of the chiral ligand are paramount for achieving high enantioselectivity.
-
Metal Precursor Quality: The source and purity of the metal catalyst (e.g., Rhodium, Palladium, Copper) can significantly impact results.[1][5][15]
-
Substrate Impurities: Impurities in the starting materials can interfere with the catalyst, leading to lower yields and selectivity.
-
Atmospheric Contamination: Many asymmetric catalytic reactions are sensitive to air and moisture.
-
-
Solutions:
-
Verify Ligand Quality: Confirm the enantiomeric excess (ee) of the chiral ligand using a standard analytical technique like chiral HPLC before use.
-
Use High-Purity Reagents: Utilize high-purity metal precursors and substrates. If necessary, purify starting materials before the reaction.
-
Maintain Inert Atmosphere: Conduct reactions under a dry, inert atmosphere (e.g., Argon or Nitrogen) using properly dried glassware and solvents.
-
Data Presentation
Table 1: Comparison of Chiral Auxiliaries in Azetidine Synthesis
| Chiral Auxiliary | Typical Substrate | Key Advantages | Typical Diastereomeric Ratio (d.r.) | Reference |
| (S)-1-Phenylethylamine | Dicarboxylic acid precursors | Acts as both auxiliary and nitrogen source. | N/A (forms enantiomeric pair) | [7][8] |
| tert-Butanesulfinamide (Ellman's Auxiliary) | 3-Chloropropanal | Inexpensive, both enantiomers available, strong induction, easily cleaved. | 85:15 | [2] |
| Chiral Oxazolidine | Ethyl trifluoroacetoacetate | Forms a single diastereomer upon condensation. | Single diastereomer reported | [1] |
Experimental Protocols
Protocol 1: General Procedure for Stereoselective Azetidine Synthesis via Superbase-Induced Cyclization
This protocol is adapted from the synthesis of 2-arylazetidines and demonstrates a kinetically controlled ring-formation.[3][9]
-
Preparation of the Superbase (LiDA-KOR):
-
In a flame-dried, three-necked flask under an Argon atmosphere, add dry tetrahydrofuran (THF).
-
Cool the flask to -78°C using a dry ice/acetone bath.
-
Add diisopropylamine (3.0 equiv.) followed by the dropwise addition of n-butyllithium (BuLi) (3.0 equiv.).
-
Stir the mixture at -78°C for 30 minutes.
-
Add potassium tert-butoxide (KOR) (3.0 equiv.) and stir for an additional 30 minutes at -78°C.
-
-
Cyclization Reaction:
-
To the prepared superbase solution at -78°C, add a solution of the N-substituted-aminomethyloxirane precursor (1.0 equiv.) in dry THF dropwise over 15 minutes.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction at -78°C by adding a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature.
-
-
Workup and Purification:
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or Florisil to afford the pure azetidine derivative.[3]
-
Visualizations
Workflow and Logic Diagrams
Caption: General workflow for stereoselective synthesis and analysis.
Caption: Decision tree for troubleshooting poor stereoselectivity.
References
- 1. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Enantioselective synthesis - Wikipedia [en.wikipedia.org]
- 7. Synthesis of optically active azetidine-2,4-dicarboxylic acid and related chiral auxiliaries for asymmetric synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis of optically active azetidine-2,4-dicarboxylic acid and related chiral auxiliaries for asymmetric synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 4.6. Separating enantiomers | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Chemoenzymatic enantioselective route to get (+) and (-) 4-acetoxy-azetidin-2-one by lipase-catalysed kinetic resolution and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. lac.dicp.ac.cn [lac.dicp.ac.cn]
"Stability issues of Azetidin-2-ylmethanamine under different conditions"
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of Azetidin-2-ylmethanamine. The information is intended for researchers, scientists, and professionals in drug development to anticipate and address challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: The stability of this compound is influenced by several factors, primarily pH, temperature, and the presence of oxidizing agents. Due to the inherent strain in the four-membered ring and the reactivity of the primary amine, the molecule can be susceptible to degradation under certain conditions.[1][2]
Q2: What is the expected shelf-life of this compound under standard laboratory conditions?
A2: Under standard laboratory conditions, which typically involve storage at 2-8°C and protection from light, this compound is generally stable.[3] However, for long-term storage, it is advisable to store the compound at -20°C.
Q3: How does pH impact the stability of this compound in aqueous solutions?
A3: The stability of this compound is pH-dependent. The azetidine ring is susceptible to acid-mediated ring-opening.[1] Therefore, highly acidic conditions can lead to degradation. In basic conditions, while the primary amine is less protonated, other degradation pathways may be favored. For many amine-containing compounds, a slightly acidic to neutral pH is often optimal for stability in solution.[3]
Q4: Are there any known degradation pathways for this compound?
A4: While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation routes for azetidine-containing compounds include:
-
Acid-catalyzed ring-opening: The strained four-membered ring can undergo cleavage in the presence of acid.[1]
-
Oxidation: The primary amine is susceptible to oxidation, which can lead to the formation of various degradation products.
-
Reaction with aldehydes and ketones: The primary amine can react with aldehydes and ketones to form imines.
Troubleshooting Guide
Problem 1: Rapid degradation of this compound is observed in an aqueous solution.
-
Potential Cause: The pH of the solution may be too acidic or basic.
-
Solution: Determine the pH of your solution. If it is highly acidic or basic, adjust the pH to a more neutral range (e.g., pH 5-7) using a suitable buffer system. It is recommended to perform a pH stability profile to identify the optimal pH for your experimental conditions.
Problem 2: Unexpected peaks appear in the chromatogram during HPLC analysis.
-
Potential Cause: These new peaks are likely degradation products of this compound.[4] This can occur if the sample has been stored improperly or if the experimental conditions are promoting degradation.
-
Solution:
-
Confirm the identity of the main peak corresponding to this compound using a reference standard.
-
Investigate the storage conditions of your sample (temperature, light exposure).
-
Consider performing a forced degradation study to intentionally generate degradation products and identify the peaks.[4] This will also help in developing a stability-indicating analytical method.[3]
-
Problem 3: Inconsistent results are obtained in bioassays.
-
Potential Cause: If the stability of this compound in the assay medium is poor, its concentration may decrease over the course of the experiment, leading to variable results.
-
Solution: Evaluate the stability of this compound in your specific assay medium under the experimental conditions (e.g., temperature, incubation time). If degradation is observed, consider preparing fresh solutions immediately before use or adjusting the formulation to improve stability.
Quantitative Data Summary
The following tables present hypothetical stability data for this compound to illustrate how such data would be structured. Researchers should generate their own data for their specific experimental conditions.
Table 1: Hypothetical pH Stability of this compound in Aqueous Solution at 25°C
| pH | % Recovery after 24 hours | % Recovery after 72 hours |
| 2.0 | 85.2% | 70.1% |
| 4.0 | 95.8% | 90.5% |
| 6.0 | 99.1% | 97.3% |
| 8.0 | 98.5% | 95.2% |
| 10.0 | 92.3% | 85.6% |
Table 2: Hypothetical Thermal Stability of this compound (Solid State)
| Temperature | % Recovery after 1 week | % Recovery after 4 weeks |
| 4°C | >99.9% | 99.8% |
| 25°C | 99.5% | 98.1% |
| 40°C | 97.2% | 92.5% |
| 60°C | 90.1% | 78.3% |
Experimental Protocols
Forced Degradation Study Protocol
A forced degradation study is essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[4]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).[4]
-
Acid Hydrolysis: Mix an equal volume of the stock solution with 0.1 N HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period.[5]
-
Base Hydrolysis: Mix an equal volume of the stock solution with 0.1 N NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period.[5]
-
Oxidative Degradation: Treat the stock solution with a solution of 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose a solid sample of this compound to elevated temperatures (e.g., 60°C, 80°C) for a defined period.
-
Photolytic Degradation: Expose a solution of this compound to a light source with a specific wavelength (e.g., UV light at 254 nm) for a defined period.
-
Analysis: Analyze the stressed samples at various time points using a validated stability-indicating HPLC or LC-MS method to determine the percentage of degradation and identify the degradation products.[4][5]
Visualizations
Caption: Experimental workflow for a forced degradation study of this compound.
Caption: Troubleshooting logic for unexpected chromatographic peaks.
References
Technical Support Center: Analytical Methods for Detecting Impurities in Azetidin-2-ylmethanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the analysis of impurities in Azetidin-2-ylmethanamine.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities found in this compound?
A1: Impurities in this compound can be broadly categorized as organic impurities, inorganic impurities, and residual solvents.[1][2] Organic impurities may include starting materials, by-products from the synthetic route, intermediates, and degradation products.[2][3] Inorganic impurities can consist of reagents, catalysts, and heavy metals.[2] Residual solvents are volatile organic compounds used during the synthesis and purification processes.[1][2]
Q2: Which analytical techniques are most suitable for detecting impurities in this compound?
A2: A combination of chromatographic and spectroscopic techniques is typically employed for comprehensive impurity profiling.[4][5] High-Performance Liquid Chromatography (HPLC) is a primary method for quantifying non-volatile organic impurities.[6] Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is ideal for identifying and quantifying volatile impurities like residual solvents.[6][7] Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation of unknown impurities.[4][8]
Q3: How can I identify an unknown peak in my HPLC chromatogram?
A3: Identifying an unknown peak requires a multi-step approach. Initially, you can compare the retention time with those of known potential impurities. For structural confirmation, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable as they provide molecular weight information.[4][9] For complete structural elucidation, the impurity may need to be isolated using preparative HPLC, followed by analysis using NMR spectroscopy and other spectroscopic methods.[4][8]
Q4: What are the regulatory guidelines for controlling impurities in active pharmaceutical ingredients (APIs) like this compound?
A4: Regulatory bodies like the International Council for Harmonisation (ICH) provide guidelines for the control of impurities in new drug substances.[3][10] The ICH Q3A(R2) guideline, for instance, specifies the thresholds at which impurities must be reported, identified, and qualified.[6] Generally, impurities present at levels above 0.1% should be identified and quantified.[4][10]
Troubleshooting Guides
HPLC Analysis
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) | - Column degradation- Incompatible mobile phase pH- Sample overload | - Use a new or validated column.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Reduce the sample concentration or injection volume. |
| Co-elution of impurities with the main peak | - Inadequate method selectivity | - Optimize the mobile phase composition (e.g., change the organic solvent ratio, pH, or buffer concentration).- Try a different column chemistry (e.g., C8 instead of C18).- Adjust the column temperature. |
| Baseline noise or drift | - Contaminated mobile phase or detector- Air bubbles in the system | - Filter all mobile phases.- Flush the system and detector cell with a strong solvent.- Degas the mobile phase. |
| Low sensitivity for a particular impurity | - Inappropriate detection wavelength- Low concentration of the impurity | - Determine the UV maximum of the impurity and set the detector to that wavelength.- Use a more sensitive detector (e.g., mass spectrometer).- Concentrate the sample if possible. |
GC-MS Analysis
| Problem | Possible Cause(s) | Troubleshooting Steps |
| No peaks detected | - Injection issue- Leak in the system- Inactive filament | - Check the syringe and injector port.- Perform a leak check.- Verify the MS is properly tuned and the filament is on. |
| Poor separation of volatile impurities | - Inappropriate GC temperature program- Incorrect column | - Optimize the temperature ramp rate and hold times.- Ensure the column stationary phase is suitable for the analytes of interest. |
| Contamination in the blank run | - Carryover from previous injection- Contaminated syringe or injector liner | - Run a solvent blank to clean the system.- Replace the injector liner and septum.- Wash the syringe with an appropriate solvent. |
Quantitative Data Summary
The following table summarizes typical performance characteristics for analytical methods used in impurity detection. The specific values for this compound would require method-specific validation.
| Analytical Method | Analyte Type | Typical Limit of Detection (LOD) | Typical Limit of Quantitation (LOQ) |
| RP-HPLC (UV) | Non-volatile organic impurities | 0.01 - 0.05% | 0.03 - 0.15% |
| GC-MS (Headspace) | Residual Solvents | 1 - 10 ppm | 3 - 30 ppm |
| LC-MS | Trace organic impurities | 0.1 - 10 ng/mL[4] | 0.3 - 30 ng/mL |
Experimental Protocols
HPLC Method for Organic Impurities
This is a general reverse-phase HPLC method that can be used as a starting point for the analysis of non-volatile impurities in this compound.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in Mobile Phase A to a concentration of 1 mg/mL.
GC-MS Method for Residual Solvents
This headspace GC-MS method is suitable for the detection of volatile residual solvents.
-
GC Column: DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Program:
-
Initial temperature: 40 °C, hold for 5 minutes
-
Ramp: 10 °C/min to 240 °C
-
Hold at 240 °C for 5 minutes
-
-
Injector Temperature: 250 °C
-
Headspace Sampler Conditions:
-
Vial Equilibration Temperature: 80 °C
-
Equilibration Time: 15 minutes
-
Injection Volume: 1 mL
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: 35-350 amu
-
-
Sample Preparation: Accurately weigh about 100 mg of the sample into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., DMSO).
NMR Spectroscopy for Structural Elucidation
NMR is used to determine the structure of isolated impurities.
-
Instrument: 400 MHz (or higher) NMR Spectrometer
-
Solvent: Deuterated solvent in which the impurity is soluble (e.g., D₂O, CDCl₃, DMSO-d₆)
-
Experiments:
-
1D NMR: ¹H and ¹³C spectra are essential for initial structural assessment.[8]
-
2D NMR: For complex structures, 2D experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for establishing connectivity between atoms.[11]
-
-
Sample Preparation: Dissolve approximately 1-5 mg of the isolated impurity in 0.5-0.7 mL of the chosen deuterated solvent.
Visualizations
Caption: Workflow for the detection, identification, and quantification of impurities.
References
- 1. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. iajps.com [iajps.com]
- 4. rroij.com [rroij.com]
- 5. ijmca.com [ijmca.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. biomedres.us [biomedres.us]
- 10. rroij.com [rroij.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Chiral Azetidin-2-ylmethanamine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stereoselective synthesis of Azetidin-2-ylmethanamine, with a primary focus on preventing epimerization at the C2 stereocenter.
Frequently Asked Questions (FAQs)
Q1: What is epimerization and why is it a critical issue in the synthesis of chiral this compound?
A1: Epimerization is the unwanted inversion of a single stereocenter in a molecule that contains multiple stereocenters. In the context of this compound synthesis, this refers to the inversion of the stereochemistry at the C2 position of the azetidine ring. The biological activity of chiral molecules is highly dependent on their specific three-dimensional structure. Uncontrolled epimerization leads to a mixture of diastereomers, which can be challenging to separate and results in a lower yield of the desired biologically active compound.
Q2: At which stages of the this compound synthesis is epimerization most likely to occur?
A2: Epimerization is a significant risk during steps where the proton at the C2 position becomes acidic and can be abstracted by a base. This is particularly relevant during the synthesis and functionalization of precursors such as azetidine-2-carbonitriles or azetidine-2-carboxamides. The subsequent reduction of these functional groups to the aminomethyl group can also pose a risk if not performed under carefully controlled conditions.
Q3: How can I detect and quantify the extent of epimerization in my product?
A3: The most effective methods for detecting and quantifying diastereomers are high-performance liquid chromatography (HPLC) on a chiral stationary phase and high-field nuclear magnetic resonance (NMR) spectroscopy. In ¹H NMR, the signals for the protons on the azetidine ring, especially the C2 proton, will likely have different chemical shifts and coupling constants for each diastereomer. Integration of these distinct signals allows for the determination of the diastereomeric ratio (d.r.).
Q4: What are the key factors influencing epimerization during the synthesis?
A4: Several factors can significantly impact the degree of epimerization:
-
Base: The strength and steric hindrance of the base used are critical. Strong, non-hindered bases are more likely to cause epimerization.
-
Temperature: Higher reaction temperatures can provide the energy needed to overcome the activation barrier for epimerization. Low temperatures are generally preferred.
-
Reaction Time: Prolonged reaction times, especially in the presence of a base, increase the likelihood of reaching thermodynamic equilibrium, which may favor the epimerized product.
-
Solvent: The polarity of the solvent can influence the stability of intermediates and the transition state for epimerization.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| NMR or chiral HPLC analysis shows a mixture of diastereomers (epimers) after synthesis. | Use of a strong, non-hindered base during precursor synthesis (e.g., α-alkylation of an azetidine-2-carbonitrile). | - Use a more sterically hindered base like Lithium Diisopropylamide (LDA). - Consider using a milder base if the reaction allows. |
| Elevated reaction temperature. | - Perform the reaction at low temperatures (e.g., -78 °C) to favor the kinetic product and minimize epimerization.[1] | |
| Prolonged reaction time. | - Monitor the reaction closely using TLC or LC-MS and quench the reaction as soon as the starting material is consumed. | |
| Epimerization observed after reduction of azetidine-2-carboxamide or -carbonitrile. | Harsh reducing conditions. | - Use a mild reducing agent. For amides and nitriles, Lithium Aluminium Hydride (LiAlH₄) at low temperatures (e.g., 0 °C to room temperature) is a common choice.[1] - Alternatively, consider borane reagents (e.g., BH₃·THF), which can be milder. |
| Basic work-up conditions. | - Employ a careful and non-basic work-up procedure to quench the reaction and isolate the product. | |
| Inconsistent diastereomeric ratios between batches. | Trace amounts of water or impurities in reagents or solvents. | - Ensure all glassware is thoroughly dried. - Use anhydrous solvents and freshly distilled/purified reagents. |
| Variations in the rate of reagent addition. | - For critical steps, use a syringe pump for slow and controlled addition of reagents to maintain a low concentration and temperature. |
Experimental Protocols
Protocol 1: Synthesis of Chiral N-protected Azetidine-2-carboxamide
This protocol is adapted from a general procedure for the synthesis of chiral azetidine derivatives.[1]
Materials:
-
Chiral N-protected methyl azetidine-2-carboxylate
-
7N NH₃ in Methanol
-
Sodium Cyanide (NaCN) (catalytic amount)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the chiral N-protected methyl azetidine-2-carboxylate (1.0 eq) in a 7N solution of ammonia in methanol.
-
Add a catalytic amount of NaCN.
-
Stir the mixture at room temperature. The reaction progress should be monitored by TLC or LC-MS. Reaction times can be long (several days).
-
Once the reaction is complete, evaporate the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography using a suitable solvent system (e.g., DCM/Methanol gradient) to yield the pure N-protected azetidine-2-carboxamide.
Protocol 2: Reduction of Chiral N-protected Azetidine-2-carboxamide to this compound
This protocol outlines the reduction of the carboxamide to the desired amine, a critical step where stereochemical integrity must be maintained.[1]
Materials:
-
Chiral N-protected azetidine-2-carboxamide
-
Lithium Aluminium Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)
Procedure:
-
To a stirred suspension of LiAlH₄ (2.0-4.0 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., Argon), add a solution of the chiral N-protected azetidine-2-carboxamide (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Alternatively, for a safer and often easier workup, slowly add a saturated aqueous solution of Rochelle's salt and stir vigorously until the grey suspension becomes a clear solution with a white precipitate.
-
Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF or EtOAc.
-
Dry the combined organic filtrates over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-protected this compound.
-
Purify the product by column chromatography if necessary.
Visualizations
Caption: Synthetic workflow for chiral this compound.
Caption: Troubleshooting logic for addressing epimerization.
References
"Challenges in the synthesis of azetidine derivatives due to ring strain"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of azetidine derivatives. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures, with a focus on issues arising from the inherent ring strain of the four-membered heterocycle.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing azetidines related to ring strain?
A1: The synthesis of azetidines is notably challenging due to the significant ring strain of the four-membered ring, which is approximately 25.4 kcal/mol.[1] This high strain energy leads to several key difficulties:
-
Thermodynamic Instability: The strained ring is thermodynamically less favorable than larger, less strained rings (e.g., pyrrolidine) or acyclic structures. This can lead to low yields as the equilibrium may not favor the azetidine product.
-
Kinetic Barriers: The formation of a four-membered ring often has a higher activation energy compared to competing reactions.
-
Increased Reactivity: The inherent strain makes the resulting azetidine ring susceptible to nucleophilic attack and ring-opening, complicating purification and handling.[2]
-
Competing Side Reactions: Intramolecular cyclization reactions to form azetidines are often plagued by competing pathways, such as 5-endo-tet cyclization to form a more stable five-membered pyrrolidine ring, or intermolecular polymerization.[3]
Q2: How does the choice of leaving group impact the success of an intramolecular cyclization to form an azetidine?
A2: The choice of leaving group is critical in the intramolecular nucleophilic substitution reaction to form the azetidine ring. A good leaving group is essential to ensure the reaction proceeds at a reasonable rate and to compete effectively with side reactions. Sulfonate esters like tosylates (OTs), mesylates (OMs), and triflates (OTf) are generally superior to halides (I, Br, Cl) because they are the conjugate bases of strong acids, making them very stable upon departure. While both tosylates and mesylates are excellent leaving groups, mesylates are slightly more reactive in SN2 reactions.[4] The use of a highly effective leaving group can be crucial for achieving good yields in azetidine synthesis.
Q3: What is the aza Paternò-Büchi reaction, and what are its main challenges?
A3: The aza Paternò-Büchi reaction is a [2+2] photocycloaddition between an imine and an alkene to form an azetidine.[5] It represents one of the most direct methods for synthesizing this ring system. However, its application has been met with limited success due to several inherent challenges:
-
Imine Photophysics: Upon excitation, many imines preferentially undergo rapid E/Z isomerization, which is a non-productive relaxation pathway that competes with the desired cycloaddition.[3]
-
Reaction Conditions: Many protocols require the use of high-energy UV light, which can lead to side reactions and degradation of sensitive substrates.
-
Substrate Scope: The reaction is often limited to specific types of imines (e.g., cyclic imines) and activated alkenes to be efficient.[3] Recent advances using visible-light photocatalysis are expanding the scope of this reaction.[1]
Q4: Can N-protecting groups influence the outcome of azetidine synthesis?
A4: Yes, the choice of the nitrogen-protecting group can significantly influence the reaction's success. For intramolecular cyclizations, electron-withdrawing groups like sulfonyl groups (e.g., tosyl, nosyl) can decrease the nucleophilicity of the nitrogen atom, potentially slowing down the desired cyclization. However, they are often necessary for other reasons, such as directing C-H activation or for their stability.[5] In some cases, the protecting group can be used to modulate the reactivity and can be removed post-cyclization. For example, Boc and Cbz groups are commonly used and can be removed under acidic or hydrogenolysis conditions, respectively, without degrading the strained azetidine ring.[6]
Troubleshooting Guides
Problem 1: Low to no yield of azetidine in an intramolecular cyclization of a γ-haloamine or a γ-amino alcohol derivative.
| Possible Cause | Troubleshooting & Optimization Strategy |
| Poor Leaving Group | If using a γ-amino alcohol, ensure the hydroxyl group has been converted to an excellent leaving group like a tosylate (Ts), mesylate (Ms), or triflate (Tf). Halides should ideally be iodide for maximal reactivity; consider an in situ Finkelstein reaction if starting from a chloride or bromide. |
| Competing Intermolecular Reactions | High concentrations can favor intermolecular side reactions (dimerization or polymerization). Employ high-dilution conditions by adding the substrate slowly to the reaction mixture. |
| Reaction is Too Slow | Increase the reaction temperature. Consider switching to a more polar aprotic solvent like DMF or DMSO to accelerate the SN2 reaction. |
| Unfavorable Ring Closure Conformation | The conformation of the acyclic precursor may not be suitable for ring closure. The introduction of substituents can sometimes favor the required conformation for cyclization. |
| Base-Induced Elimination | If a strong, non-nucleophilic base is used, it may promote elimination side reactions. Consider using a weaker, non-hindered base like K₂CO₃. |
Problem 2: Significant formation of a five-membered pyrrolidine byproduct instead of the desired four-membered azetidine.
| Possible Cause | Troubleshooting & Optimization Strategy |
| Competing 5-endo-tet Cyclization | The formation of a five-membered ring is often thermodynamically and sometimes kinetically favored over the four-membered ring. This is a common issue, especially in the cyclization of epoxy amines.[3] |
| Reaction Conditions Favoring the 5-Membered Ring | The choice of catalyst and solvent can dramatically influence the regioselectivity of the ring closure. |
| Use of a Lewis Acid Catalyst | In the case of intramolecular aminolysis of cis-3,4-epoxy amines, the use of a Lewis acid catalyst such as Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃) has been shown to highly favor the 4-exo-tet cyclization to form the azetidine product over the 5-endo-tet pathway.[7] |
| Solvent Optimization | For La(OTf)₃-catalyzed reactions, solvents like 1,2-dichloroethane (DCE) at reflux have been found to provide high selectivity for the azetidine product.[7] |
Problem 3: Decomposition of the azetidine product during purification.
| Possible Cause | Troubleshooting & Optimization Strategy |
| Acid-Sensitivity of the Azetidine Ring | The strained azetidine ring can be susceptible to ring-opening under acidic conditions. Standard silica gel chromatography can be acidic enough to cause decomposition. |
| Neutralize Silica Gel | Before performing column chromatography, wash the silica gel with a dilute solution of a non-nucleophilic base (e.g., 1-2% triethylamine in the eluent system) and then flush with the pure eluent. |
| Use an Alternative Stationary Phase | Consider using a less acidic stationary phase, such as neutral or basic alumina, or Florisil®. |
| Non-Chromatographic Purification | If possible, purify the product by distillation or recrystallization to avoid contact with acidic stationary phases. |
Quantitative Data Summary
Table 1: Comparison of Reaction Conditions for La(OTf)₃-Catalyzed Intramolecular Aminolysis of a Model cis-3,4-Epoxy Amine [7]
| Entry | Catalyst (mol%) | Solvent | Temperature | Time (h) | Yield (%) | Azetidine:Pyrrolidine Ratio |
| 1 | La(OTf)₃ (5) | DCE | Reflux | 2.5 | 81 | >20:1 |
| 2 | La(OTf)₃ (5) | Benzene | Reflux | 2.5 | 73 | 10:1 |
| 3 | La(OTf)₃ (5) | MeCN | Reflux | 2.5 | 45 | >20:1 |
| 4 | La(OTf)₃ (5) | THF | Reflux | 2.5 | 29 | >20:1 |
| 5 | Sc(OTf)₃ (5) | DCE | Reflux | 8 | 65 | >20:1 |
| 6 | No Catalyst | DCE | Reflux | 24 | 0 | - |
Table 2: Comparison of Leaving Groups for Intramolecular Azetidine Formation
| Leaving Group | Abbreviation | Conjugate Acid pKa | Relative SN2 Reaction Rate | Typical Yield Range |
| Triflate | -OTf | ~ -14 | Very High | Generally High |
| Mesylate | -OMs | ~ -1.9 [8] | 1.00 (Reference) [8] | Good to Excellent [9] |
| Tosylate | -OTs | ~ -2.8 [8] | 0.70 [8] | Good to Excellent [10] |
| Iodide | -I | ~ -10 | ~0.01 | Moderate to Good |
| Bromide | -Br | ~ -9 | ~0.001 | Low to Moderate |
| Chloride | -Cl | ~ -7 | ~0.0001 | Generally Low |
Table 3: Influence of Photocatalyst on the Yield of an Intramolecular aza Paternò-Büchi Reaction [1]
| Entry | Photocatalyst | Triplet Energy (kcal/mol) | Solvent | Yield (%) |
| 1 | Ir(dF(Me)ppy)₂(dtbbpy)PF₆ | ~60 | Acetonitrile | 73 |
| 2 | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | ~60 | Acetonitrile | 90 |
| 3 | fac-[Ir(ppy)₃] | < 57 | Acetonitrile | < 29 |
| 4 | Thioxanthone | > 60 | Toluene | 6 |
| 5 | 2-MeOTx | < 60 | Acetonitrile | 41 |
Experimental Protocols
Protocol 1: Synthesis of N-Tosyl-azetidine via Intramolecular Cyclization of a γ-Amino Alcohol
This protocol involves a two-step, one-pot procedure where the γ-amino alcohol is first converted to its tosylate derivative, which then undergoes base-mediated cyclization.
-
Step 1: Tosylation
-
To a stirred solution of the γ-amino alcohol (1.0 equiv) in pyridine or a mixture of CH₂Cl₂ and triethylamine (1.2 equiv) at 0 °C, add p-toluenesulfonyl chloride (TsCl, 1.1 equiv) portion-wise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by TLC.
-
-
Step 2: Cyclization
-
Upon completion of the tosylation, cool the reaction mixture to 0 °C.
-
Add a base such as powdered potassium hydroxide (KOH, 2.0 equiv) or sodium hydride (NaH, 1.2 equiv) portion-wise.
-
Allow the mixture to warm to room temperature or heat to reflux (typically in a solvent like THF or acetonitrile) and stir for 6-24 hours until TLC analysis indicates the consumption of the tosylate intermediate.
-
Carefully quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on neutralized silica gel or by recrystallization.
-
Protocol 2: La(OTf)₃-Catalyzed Intramolecular Aminolysis of a cis-3,4-Epoxy Amine [7]
-
Procedure:
-
To a solution of the cis-3,4-epoxy amine (1.0 equiv) in 1,2-dichloroethane (DCE, to make a 0.2 M solution), add Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃, 5 mol%) at room temperature.
-
Stir the reaction mixture under reflux and monitor by TLC.
-
Upon completion, cool the mixture to 0 °C and quench by adding a saturated aqueous solution of NaHCO₃.
-
Extract the mixture with CH₂Cl₂ (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting residue by column chromatography to yield the corresponding 3-hydroxyazetidine.
-
Protocol 3: Visible Light-Mediated Intramolecular aza Paternò-Büchi Reaction [1]
-
Procedure:
-
In a reaction vessel, dissolve the oxime or hydrazone substrate (1.0 equiv) and the photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, 1-2 mol%) in a suitable solvent (e.g., acetonitrile, 0.1 M).
-
Sparge the solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen.
-
Irradiate the reaction mixture with visible light (e.g., blue LEDs) at room temperature.
-
Monitor the reaction progress by TLC or NMR spectroscopy.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to afford the bicyclic azetidine.
-
Visualizations
References
- 1. Intramolecular, Visible Light-Mediated Aza Paternò-Büchi Reactions of Unactivated Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of azetidines by aza Paternò–Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 7. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Effects on the Reactivity of Azetidin-2-ylmethanamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Azetidin-2-ylmethanamine. The following sections address common issues related to solvent effects on the reactivity of this compound.
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent affect the nucleophilicity of this compound?
A1: The nucleophilicity of the primary amine in this compound is significantly influenced by the solvent.
-
Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can form hydrogen bonds with the lone pair of electrons on the nitrogen atom.[1][2] This "caging" effect, also known as solvation, stabilizes the amine but reduces its availability to act as a nucleophile, thereby decreasing the reaction rate for processes like SN2 reactions.[1]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents possess large dipole moments that allow them to dissolve charged species, but they do not have O-H or N-H bonds and thus cannot act as hydrogen bond donors.[3][4] In these solvents, the nucleophile is less solvated and more "naked," leading to enhanced reactivity and a faster reaction rate.[2]
-
Nonpolar Solvents (e.g., hexane, toluene): this compound, being a polar molecule, will have poor solubility in nonpolar solvents, which will significantly hinder its reactivity.
Q2: I am observing significant side product formation during the N-alkylation of this compound. Could the solvent be the cause?
A2: Yes, the solvent choice can influence the formation of side products. In N-alkylation reactions, a common side reaction is over-alkylation, leading to the formation of tertiary amines.
-
Polar Aprotic Solvents: By enhancing the nucleophilicity of the primary amine, these solvents can sometimes accelerate the desired mono-alkylation but may also promote subsequent alkylations if the concentration of the alkylating agent is not carefully controlled.
-
Reaction Concentration: The use of a solvent to bring reactants to a suitable concentration is a key factor.[5] High concentrations of reactants can lead to an increase in bimolecular side reactions.
Q3: Can the solvent influence the stability of the azetidine ring itself?
A3: The azetidine ring possesses significant ring strain (approx. 25.4 kcal/mol), making it susceptible to ring-opening reactions, although it is more stable than the corresponding aziridine.[6]
-
Acidic Conditions: In the presence of protic solvents that can act as proton donors, and particularly with acid catalysts, the nitrogen of the azetidine ring can be protonated. This can activate the ring towards nucleophilic attack and subsequent ring-opening.
-
Lewis Acids: The choice of solvent is crucial when using Lewis acid catalysts, as the solvent can compete with the substrate for coordination to the Lewis acid, affecting its catalytic activity.[7]
Troubleshooting Guides
Issue 1: Low Yield in N-Acylation Reaction
| Symptom | Possible Cause | Troubleshooting Steps |
| Low conversion of this compound to the corresponding amide. | Inappropriate Solvent Polarity: The starting materials may not be fully dissolved, or the solvent may be inhibiting the reaction. | 1. Switch to a Polar Aprotic Solvent: If using a nonpolar or borderline polar solvent, switch to a solvent like DMF or acetonitrile to improve solubility and enhance nucleophilicity. 2. Consider a "Greener" Alternative: If environmental impact is a concern, consider alternative solvents like 2-methyltetrahydrofuran (2-MeTHF) with methanol.[8] |
| Use of a Protic Solvent: The solvent is hydrogen-bonding with the amine, reducing its nucleophilicity. | 1. Replace Protic Solvent: Substitute the protic solvent (e.g., ethanol) with a polar aprotic solvent (e.g., THF, acetonitrile). |
Issue 2: Formation of Pyrrolidine Byproduct in Ring Expansion Reactions
While not a direct reaction of this compound's side chain, intramolecular cyclizations to form or modify azetidine rings can be complicated by solvent effects. In syntheses aiming for 3-substituted azetidines, a common side product is a pyrrolidine derivative.[7]
| Symptom | Possible Cause | Troubleshooting Steps |
| Presence of a five-membered ring byproduct in the reaction mixture. | Competing 5-endo-tet Cyclization: The reaction conditions favor the formation of the thermodynamically more stable five-membered ring over the desired four-membered ring.[7][9] | 1. Optimize Solvent and Catalyst: The use of a Lewis acid catalyst like La(OTf)₃ in a solvent such as 1,2-dichloroethane (DCE) under reflux has been shown to favor the formation of the azetidine product.[7] |
Data Presentation
Table 1: Hypothetical Relative Reaction Rates for N-Benzylation of this compound in Various Solvents
| Solvent | Solvent Type | Dielectric Constant (approx.) | Relative Rate |
| n-Hexane | Nonpolar | 1.9 | Very Low |
| Toluene | Nonpolar | 2.4 | Low |
| Diethyl Ether | Borderline Polar Aprotic | 4.3 | Moderate |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.5 | High |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | Very High |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47 | Very High |
| Methanol (MeOH) | Polar Protic | 32.6 | Moderate |
| Ethanol (EtOH) | Polar Protic | 24.3 | Moderate |
| Water (H₂O) | Polar Protic | 78.5 | Low |
Note: This data is illustrative and intended to demonstrate the expected trend based on solvent properties.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of this compound
-
Solvent Selection: Choose an appropriate polar aprotic solvent (e.g., acetonitrile, THF) and ensure it is anhydrous.
-
Reactant Preparation: Dissolve this compound (1.0 eq) and a non-nucleophilic base (e.g., diisopropylethylamine, 1.2 eq) in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Alkylating Agent: To the stirred solution, add the alkylating agent (e.g., alkyl halide, 1.1 eq) dropwise at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for N-Acylation of this compound
-
Solvent and Reagent Preparation: Dissolve this compound (1.0 eq) and a base (e.g., triethylamine or pyridine, 1.5 eq) in an anhydrous polar aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere.
-
Addition of Acylating Agent: Cool the solution to 0 °C in an ice bath. Add the acylating agent (e.g., acyl chloride or anhydride, 1.1 eq) dropwise.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours.
-
Monitoring and Work-up: Monitor the reaction by TLC. Once complete, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Isolation and Purification: Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by column chromatography or recrystallization.
Visualizations
Caption: General experimental workflow for the reaction of this compound.
Caption: Troubleshooting logic for optimizing reaction yields.
References
- 1. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 2. youtube.com [youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Use of Solvents – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Comparative Analysis of Azetidin-2-ylmethanamine Analogs as Potent STAT3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The azetidine scaffold has garnered significant interest in medicinal chemistry due to its unique conformational constraints and its role as a versatile building block in the design of novel therapeutic agents. This guide presents a comparative analysis of a specific class of Azetidin-2-ylmethanamine analogs, namely (R)-azetidine-2-carboxamides, which have emerged as potent inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) protein. Dysregulation of the STAT3 signaling pathway is a hallmark of numerous human cancers, making it a critical target for anticancer drug development.
This report provides a detailed comparison of the biological activity of several key (R)-azetidine-2-carboxamide analogs, supported by quantitative experimental data. Detailed experimental protocols for the primary biochemical assay are provided to ensure reproducibility and facilitate further investigation. Additionally, signaling pathway and experimental workflow diagrams are included to visually represent the mechanism of action and methodologies.
Comparative Efficacy of (R)-Azetidine-2-carboxamide Analogs
The inhibitory potency of various (R)-azetidine-2-carboxamide analogs has been evaluated through in vitro biochemical assays and cell-based proliferation assays. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a clear comparison of their efficacy against STAT3 and their antiproliferative effects in cancer cell lines known for their reliance on STAT3 signaling.
Table 1: Inhibition of STAT3 DNA-Binding Activity by (R)-Azetidine-2-carboxamide Analogs [1][2][3][4][5]
| Compound | IC50 (µM) against STAT3 |
| 5a | 0.52 - 0.55 |
| 5o | 0.38 |
| 8i | 0.34 |
| H172 | 0.38 - 0.98 |
| H182 | 0.38 - 0.98 |
| H105 | 1.75 - 2.07 |
| H120 | 1.75 - 2.07 |
| BP-1-102 (Lead Compound) | > 5.0 |
Table 2: Anti-proliferative Activity of (R)-Azetidine-2-carboxamide Analogs in Human Breast Cancer Cell Lines [6]
| Compound | Cancer Cell Line | IC50 (µM) |
| H172 (9f) | MDA-MB-468 | 0.98 |
| H182 | MDA-MB-468 | 0.66 |
| H182 | MDA-MB-231 | 1.0 - 1.9 |
| H120 (8e) | MDA-MB-468 | 1.75 |
| H105 | MDA-MB-468 | 2.07 |
Experimental Protocols
A detailed methodology for the key biochemical assay used to determine the inhibitory activity of the azetidine analogs against STAT3 is provided below.
Electrophoretic Mobility Shift Assay (EMSA) for STAT3 DNA-Binding Activity[1]
This assay is designed to assess the ability of the test compounds to inhibit the binding of activated STAT3 protein to its specific DNA consensus sequence.
1. Preparation of Nuclear Extracts:
-
Culture human cancer cells with constitutively active STAT3 (e.g., MDA-MB-231 or MDA-MB-468) to the desired density.
-
Harvest the cells and isolate the nuclear proteins using a nuclear extraction kit according to the manufacturer's protocol.
-
Determine the protein concentration of the nuclear extract using a standard protein assay (e.g., Bradford or BCA assay).
2. Radiolabeling of the DNA Probe:
-
A double-stranded oligonucleotide probe containing the STAT3 consensus binding site (e.g., hSIE, high-affinity sis-inducible element) is end-labeled with [γ-³²P]ATP using T4 polynucleotide kinase.
-
The labeled probe is purified to remove unincorporated nucleotides.
3. Binding Reaction:
-
The nuclear extract is pre-incubated with increasing concentrations of the azetidine analog for a specified time at room temperature to allow for inhibitor binding to STAT3.[1]
-
The radiolabeled probe is then added to the mixture, along with a non-specific competitor DNA (e.g., poly(dI-dC)) to prevent non-specific protein-DNA interactions.[1]
-
The binding reaction is allowed to proceed at room temperature.[1]
4. Electrophoresis and Visualization:
-
The reaction mixtures are loaded onto a non-denaturing polyacrylamide gel.[1]
-
Electrophoresis is performed to separate the protein-DNA complexes from the free, unbound probe.[1]
-
The gel is dried and exposed to a phosphor screen or X-ray film to visualize the radiolabeled bands.
5. Data Analysis:
-
The intensity of the bands corresponding to the STAT3-DNA complex is quantified using densitometry.
-
The percentage of inhibition is calculated for each compound concentration relative to the control (no inhibitor).
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of STAT3 DNA-binding, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
To further elucidate the mechanism of action and experimental design, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Collection - Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 4. What are the new molecules for STAT inhibitors? [synapse.patsnap.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
Validating the Bioactivity of Novel Azetidin-2-ylmethanamine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioactivity of novel Azetidin-2-ylmethanamine derivatives, with a focus on their potential as enzyme inhibitors. The performance of these compounds is compared with existing alternatives, supported by experimental data and detailed methodologies to aid in the validation of new chemical entities.
Comparative Bioactivity of this compound Derivatives
Recent studies have highlighted the potential of azetidinone scaffolds as potent inhibitors of various enzymes. While research on this compound derivatives is an emerging field, related N-substituted azetidin-2-one compounds have demonstrated significant inhibitory activity against key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial targets in the management of neurodegenerative diseases.[1]
Enzyme Inhibition Profile
The inhibitory potential of novel pyrazinamide condensed azetidinones against AChE and BChE is summarized below. These compounds exhibit a range of activities, with some showing potency comparable to or exceeding that of the standard drug, Donepezil HCl.[1]
| Compound ID | Target Enzyme | IC50 (µM) |
| Novel Derivative 6l | Acetylcholinesterase (AChE) | 0.09 |
| Butyrylcholinesterase (BChE) | 3.3 | |
| Donepezil HCl (Standard) | Acetylcholinesterase (AChE) | Not specified in the study, but used as a reference. |
Table 1: In vitro Cholinesterase Inhibitory Activity of a Novel Azetidinone Derivative (6l)[1]
Experimental Protocols
Detailed methodologies are essential for the reproducible validation of the bioactivity of novel compounds. The following are standard protocols for enzyme inhibition and antibacterial susceptibility assays.
Protocol 1: Cholinesterase Inhibition Assay
This protocol is adapted from the modified Ellman's method and is suitable for determining the IC50 values of novel inhibitors against acetylcholinesterase and butyrylcholinesterase.[1]
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Butyrylcholinesterase (BChE) from equine serum
-
Acetylthiocholine iodide (ATCI)
-
Butyrylthiocholine iodide (BTCI)
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Test compounds (novel this compound derivatives)
-
Donepezil HCl (positive control)
-
96-well microplate reader
Procedure:
-
Prepare stock solutions of the test compounds and Donepezil HCl in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 25 µL of the test compound solution at various concentrations.
-
Add 50 µL of phosphate buffer (pH 8.0) to each well.
-
Add 25 µL of AChE or BChE solution and incubate for 15 minutes at 37°C.
-
Add 50 µL of DTNB solution to each well.
-
Initiate the reaction by adding 25 µL of ATCI or BTCI substrate solution.
-
Measure the absorbance at 412 nm at regular intervals for 5 minutes using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 2: Antibacterial Susceptibility Testing (Broth Microdilution Method)
This is a standard method to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.[2]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Test compounds
-
Standard antibiotic (e.g., Ampicillin, Moxifloxacin)[3]
-
96-well microplates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the test compounds and the standard antibiotic.
-
In a 96-well plate, perform serial two-fold dilutions of the test compounds in MHB to obtain a range of concentrations.
-
Prepare a bacterial inoculum and adjust its turbidity to 0.5 McFarland standard.
-
Add the bacterial inoculum to each well of the microplate.
-
Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizations
The following diagrams illustrate a key signaling pathway and a general experimental workflow relevant to the validation of novel this compound derivatives.
Caption: Cholinesterase inhibition by a novel this compound derivative.
Caption: General experimental workflow for validating the bioactivity of novel derivatives.
References
"Structure-activity relationship (SAR) studies of Azetidin-2-ylmethanamine compounds"
For Researchers, Scientists, and Drug Development Professionals
Introduction: This guide provides a comparative analysis of the structure-activity relationships (SAR) of compounds featuring the azetidine-2-yl scaffold. Due to the limited availability of specific SAR studies on azetidin-2-ylmethanamine, this document focuses on closely related and well-studied analogs, namely azetidine-2-ylacetic acid and azetidine-2-carboxamide derivatives. The data presented herein, including inhibitory concentrations and experimental methodologies, offer valuable insights for the rational design of novel therapeutic agents based on the azetidine core.
I. Azetidine-2-ylacetic Acid Derivatives as GABA Uptake Inhibitors
A study of azetidine derivatives as potential gamma-aminobutyric acid (GABA) uptake inhibitors revealed key structural features influencing their potency against GABA transporters GAT-1 and GAT-3. The core structure involves an azetidin-2-ylacetic acid backbone with various lipophilic substituents.
Data Presentation:
| Compound ID | Lipophilic Moiety | GAT-1 IC50 (µM) | GAT-3 IC50 (µM) |
| 1 | 4,4-diphenylbutenyl | 2.83 ± 0.67 | >100 |
| 2 | 4,4-bis(3-methyl-2-thienyl)butenyl | 2.01 ± 0.77 | >100 |
Structure-Activity Relationship Summary:
-
The presence of bulky, lipophilic substituents, such as the 4,4-diphenylbutenyl or 4,4-bis(3-methyl-2-thienyl)butenyl groups, attached to the azetidine ring is crucial for potent GAT-1 inhibition.[1]
-
The tested azetidin-2-ylacetic acid derivatives showed high selectivity for GAT-1 over GAT-3.[1]
Experimental Protocols:
GABA Uptake Inhibition Assay: The inhibitory activity of the compounds on GABA uptake was evaluated using a cell-based assay. The potency of the compounds was determined by measuring the inhibition of radiolabeled GABA uptake into cells expressing either the GAT-1 or GAT-3 transporter. The IC50 values, representing the concentration of the compound required to inhibit 50% of GABA uptake, were then calculated.[1]
II. (R)-Azetidine-2-carboxamide Analogs as STAT3 Inhibitors
A series of (R)-azetidine-2-carboxamide analogs have been investigated as small-molecule inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein involved in cancer cell signaling.
Data Presentation:
| Compound ID | Substituents | STAT3 IC50 (µM) | STAT1 IC50 (µM) | STAT5 IC50 (µM) |
| 5a | R1 = 2-hydroxyphenyl, R2 = H | 0.55 | >18 | >18 |
| 5o | R1 = 2-hydroxyphenyl, R2 = 4-F | 0.38 | >18 | >18 |
| 8i | R1 = 2-hydroxyphenyl, R2 = 4-Cl | 0.34 | >18 | >18 |
Structure-Activity Relationship Summary:
-
The (R)-azetidine-2-carboxamide scaffold is a key feature for potent and selective STAT3 inhibition.[2]
-
Substitution on the phenyl ring of the carboxamide moiety significantly influences potency, with electron-withdrawing groups at the 4-position (e.g., F, Cl) generally leading to increased activity.[2]
-
These analogs exhibit high selectivity for STAT3 over other STAT family members like STAT1 and STAT5.[2]
Experimental Protocols:
STAT3 DNA-Binding Assay (Electrophoretic Mobility Shift Assay - EMSA): The inhibitory effect of the compounds on STAT3 activity was assessed by their ability to disrupt the binding of STAT3 to its DNA consensus sequence. Nuclear extracts from cells with activated STAT3 were incubated with varying concentrations of the test compounds. A radiolabeled DNA probe (hSIE) that binds to STAT3 was then added. The resulting STAT3-DNA complexes were separated by gel electrophoresis and quantified to determine the IC50 values.[2]
Mandatory Visualizations:
Caption: Workflow for GABA uptake and STAT3 DNA-binding inhibition assays.
Caption: Logical relationship in SAR studies of azetidine derivatives.
References
The Translational Gap: A Comparative Guide to In Vitro and In Vivo Efficacy of Azetidine-Based Drugs
For researchers, scientists, and drug development professionals, the journey from a promising compound in a petri dish to a viable therapeutic in a living organism is fraught with challenges. The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged structure in medicinal chemistry due to its unique conformational constraints and synthetic tractability.[1][2] This guide provides a comparative analysis of the in vitro and in vivo efficacy of several classes of azetidine-based drugs, highlighting the critical translational step from laboratory assays to whole-organism studies.
This guide will delve into specific case studies of azetidine derivatives, including STAT3 inhibitors for oncology, VMAT2 inhibitors for neurological applications, and a novel antimalarial agent. By examining the experimental data, we aim to illuminate the correlation—or lack thereof—between in vitro potency and in vivo performance, a crucial aspect of preclinical drug development.[3][4]
Case Study 1: Azetidine-Based STAT3 Inhibitors in Oncology
Signal Transducer and Activator of Transcription 3 (STAT3) is a well-validated target in oncology due to its role in tumor cell proliferation, survival, and metastasis.[5] Several studies have reported the development of potent azetidine-based STAT3 inhibitors.
Quantitative Data Summary
| Compound | Target | In Vitro Assay | In Vitro Efficacy (IC50) | In Vivo Model | In Vivo Efficacy | Reference |
| H172 (9f) | STAT3 | STAT3 Activity Inhibition | 0.38 - 0.98 µM | Triple-Negative Breast Cancer (TNBC) Xenografts | Inhibited tumor growth | [5] |
| H182 | STAT3 | STAT3 Activity Inhibition | 0.38 - 0.98 µM | TNBC Xenografts | Inhibited tumor growth | [5] |
| H120 (8e) | STAT3 | STAT3 Activity Inhibition | Not specified | TNBC Xenografts | Inhibited tumor growth | [5] |
| H278 (salt of H182) | STAT3 | STAT3 Activity Inhibition | Not specified | Syngeneic mouse TNBC model | Completely blocked tumor growth (in combination with radiation) and improved survival | [5] |
| 7g | STAT3 | STAT3 DNA-Binding Inhibition | IC50 not specified, but potent | Human breast cancer cells (in vitro colony survival) | Complete inhibition of colony formation at 1 µM | [6][7] |
| 9k | STAT3 | STAT3 DNA-Binding Inhibition | IC50 not specified, but potent | Human breast cancer cells (in vitro colony survival) | Significant inhibition of colony formation at 1 µM | [6][7] |
| 5a | STAT3 | STAT3-Inhibitory Potency | 0.55 µM | Not specified | Not specified | [6][7][8] |
| 5o | STAT3 | STAT3-Inhibitory Potency | 0.38 µM | Not specified | Not specified | [6][7][8] |
| 8i | STAT3 | STAT3-Inhibitory Potency | 0.34 µM | Not specified | Not specified | [6][7][8] |
Experimental Protocols
In Vitro STAT3 Inhibition Assay: The inhibitory activity of the azetidine compounds on STAT3 was assessed by measuring their ability to block STAT3's DNA-binding activity.[6] Nuclear extracts from cancer cells with constitutively active STAT3 (e.g., MDA-MB-231 human breast cancer cells) were incubated with the test compounds.[6][8] The level of STAT3-DNA binding was then quantified, typically using an enzyme-linked immunosorbent assay (ELISA)-based method.[6] The IC50 value, representing the concentration of the inhibitor required to reduce STAT3 DNA-binding by 50%, was then determined.[5]
In Vivo Tumor Xenograft Model: To evaluate the in vivo antitumor efficacy, human cancer cells (e.g., triple-negative breast cancer cells) were implanted into immunodeficient mice.[5] Once tumors were established, the mice were treated with the azetidine-based STAT3 inhibitors, often administered systemically.[5] Tumor growth was monitored over time and compared to a vehicle-treated control group.[5] In some studies, the combination of the drug with other treatments, such as radiation, was also assessed.[5]
Signaling Pathway
Caption: Azetidine-based inhibitors block the STAT3 signaling pathway.
Case Study 2: Azetidine Analogs as VMAT2 Inhibitors
Vesicular monoamine transporter 2 (VMAT2) is responsible for packaging neurotransmitters into synaptic vesicles and is a target for treating conditions like methamphetamine abuse.[3]
Quantitative Data Summary
| Compound Class | Target | In Vitro Assay | In Vitro Efficacy (Ki) | In Vivo Model | In Vivo Efficacy | Reference |
| cis- and trans-azetidine analogs | VMAT2 | [3H]dopamine uptake inhibition | Nanomolar range | Not reported | Not reported | [3] |
Experimental Protocols
In Vitro [3H]dopamine Uptake Inhibition Assay: This assay measures the ability of a compound to inhibit the function of VMAT2. Synaptic vesicles are isolated and incubated with radiolabeled dopamine ([3H]dopamine) in the presence of various concentrations of the azetidine analogs. The amount of radioactivity taken up by the vesicles is then measured. A reduction in uptake compared to a control indicates inhibition of VMAT2. The Ki value, or inhibition constant, is calculated to represent the potency of the compound.[3]
Experimental Workflow
Caption: Workflow for evaluating VMAT2 inhibitors.
Case Study 3: A Bicyclic Azetidine as an Antimalarial Agent
The emergence of drug-resistant malaria parasites necessitates the discovery of new therapeutics. A novel bicyclic azetidine derivative, BRD3914, has been identified as a potent antimalarial agent that targets the Plasmodium falciparum phenylalanyl-tRNA synthetase.[3][9]
Quantitative Data Summary
| Compound | Target | In Vitro Assay | In Vitro Efficacy (EC50) | In Vivo Model | In Vivo Efficacy | Reference |
| BRD3914 | P. falciparum phenylalanyl-tRNA synthetase | In vitro antimalarial assay against P. falciparum Dd2 strain | 15 nM | P. falciparum-infected mouse model | Cure after four oral doses | [3][9] |
Experimental Protocols
In Vitro Antimalarial Assay: The in vitro activity of BRD3914 was determined against a drug-resistant strain of P. falciparum (Dd2). The parasites were cultured in human red blood cells and exposed to a range of concentrations of the compound. The EC50 value, the concentration at which the drug inhibits parasite growth by 50%, was then calculated.[3]
In Vivo Mouse Model of Malaria: The in vivo efficacy was evaluated in a mouse model infected with P. falciparum. The infected mice were treated with BRD3914, and the level of parasitemia (the percentage of infected red blood cells) was monitored over time. Successful treatment is indicated by a significant reduction or complete clearance of the parasites from the bloodstream.[3]
Logical Relationship Diagram
Caption: The logical progression from in vitro to in vivo studies.
Conclusion
The presented case studies of azetidine-based drugs underscore the indispensable role of both in vitro and in vivo evaluations in drug discovery. While in vitro assays are powerful tools for identifying and optimizing potent bioactive molecules at the molecular and cellular levels, in vivo studies are crucial for validating their therapeutic potential in a complex physiological system.[3][4] The data on STAT3 inhibitors and the antimalarial compound BRD3914 illustrate successful translations from potent in vitro activity to significant in vivo efficacy. Conversely, the case of the VMAT2 inhibitors highlights a common scenario where promising in vitro data awaits in vivo validation to establish true therapeutic promise.[3] Future research that bridges this in vitro-in vivo gap will be instrumental in advancing the development of novel azetidine-based therapeutics.
References
- 1. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. coleparmer.com [coleparmer.com]
- 5. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp)-H Arylation. | Broad Institute [broadinstitute.org]
Comparative Analysis of Cross-Reactivity for Azetidin-2-ylmethanamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The azetidine ring is a valuable scaffold in medicinal chemistry, prized for the conformational rigidity it imparts upon molecules, which can lead to enhanced binding affinity and selectivity for biological targets.[1][2][3] Azetidin-2-ylmethanamine derivatives, a specific subset of this class, are being explored for a multitude of therapeutic applications.[3][4] A critical aspect of the preclinical development of these compounds is the characterization of their selectivity profile. Understanding the potential for cross-reactivity with unintended biological targets is paramount for predicting potential off-target effects and ensuring a favorable safety profile.
This guide provides a comparative framework for evaluating the cross-reactivity of this compound derivatives, supported by experimental data from related azetidine compounds and detailed protocols for key assays.
Quantitative Cross-Reactivity Data
Comprehensive cross-reactivity panels for a wide range of this compound derivatives are not extensively published. However, data from specific development programs of other azetidine derivatives can serve as an instructive example of selectivity profiling. The following tables summarize inhibitory activity at the primary target and key off-targets for representative azetidine-containing compounds.
Table 1: Selectivity Profile of an Azetidine-based FFA2 Antagonist
| Compound | Primary Target | IC50 (nM) | Off-Target | Inhibition (%) @ 30 µM |
| Compound 99 (GLPG0974) | Free Fatty Acid Receptor 2 (FFA2) | 9 | Free Fatty Acid Receptor 3 (FFA3) | No inhibition |
Data synthesized from studies on FFA2 antagonists, where Compound 99 emerged as a potent and selective candidate.[5]
Table 2: Activity Profile of Azetidine-based GABA Uptake Inhibitors
| Compound | Target | IC50 (µM) |
| Azetidin-2-ylacetic acid derivative 1 | GAT-1 | 2.83 ± 0.67 |
| Azetidin-2-ylacetic acid derivative 2 | GAT-1 | 2.01 ± 0.77 |
| Compound 12d | GAT-3 | 15.3 ± 4.5 |
| Compound 18b | GAT-1 | 26.6 ± 3.3 |
| Compound 18e | GAT-3 | 31.0 ± 4.7 |
This table highlights the potency of various azetidine derivatives against GABA transporters GAT-1 and GAT-3.[6] Cross-reactivity studies against other transporter families would be the next step in a full selectivity assessment.
Key Experimental Protocols
Assessing the cross-reactivity of novel chemical entities requires a tiered screening approach. Below are detailed methodologies for foundational assays.
Radioligand Binding Assays
This technique is a cornerstone for determining the affinity of a test compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.
Principle: The assay quantifies the competition between the unlabeled test compound and a fixed concentration of a high-affinity radioligand for binding to a receptor preparation. The amount of radioactivity bound to the receptor is inversely proportional to the affinity of the test compound.
Protocol Outline:
-
Preparation of Receptor Membranes: Tissues or cells expressing the target receptor are homogenized and centrifuged to isolate membrane fractions containing the receptor.
-
Assay Setup: In a multi-well plate, the following are combined:
-
Receptor membrane preparation
-
A fixed concentration of a suitable radioligand (e.g., ³H- or ¹²⁵I-labeled)
-
Increasing concentrations of the test this compound derivative.
-
Control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).
-
-
Incubation: The plates are incubated to allow the binding reaction to reach equilibrium.[7]
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating the receptor-bound radioligand from the unbound.[7]
-
Detection: The radioactivity retained on the filters is quantified using a scintillation counter.[7]
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[7]
In Vitro Safety Pharmacology Panels
To broadly assess potential off-target liabilities, compounds are typically screened against a panel of receptors, ion channels, transporters, and enzymes that are known to be implicated in adverse drug reactions.
Principle: This high-throughput screening approach uses a battery of standardized binding or functional assays to identify significant interactions between the test compound and a wide array of biological targets at a single, high concentration.
Protocol Outline:
-
Compound Submission: The this compound derivative is submitted to a contract research organization (CRO) or an in-house screening facility.
-
Panel Selection: A standard panel (e.g., a SafetyScreen44 panel) is chosen, covering targets like GPCRs, ion channels (including hERG), and enzymes.[7]
-
Primary Screen: The compound is tested at a single high concentration (e.g., 10 µM) in duplicate or triplicate in the respective binding or functional assays for each target in the panel.
-
Data Reporting: Results are typically reported as the percentage of inhibition of radioligand binding or enzyme activity. A common threshold for a "hit" or significant interaction is >50% inhibition.[7]
-
Follow-up Studies: For any significant hits identified in the primary screen, full concentration-response curves are generated to determine the IC50 or Ki values, providing a quantitative measure of the off-target potency.[7]
Visualizing Workflows and Pathways
Diagrams created using Graphviz help to clarify complex processes and relationships in cross-reactivity studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Azetidines - Enamine [enamine.net]
- 3. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lifechemicals.com [lifechemicals.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
"Benchmarking Azetidin-2-ylmethanamine synthesis against other methods"
For Researchers, Scientists, and Drug Development Professionals
The synthesis of azetidin-2-ylmethanamine, a valuable building block in medicinal chemistry due to its constrained cyclic structure, can be approached through various synthetic routes. This guide provides a comparative analysis of key methods, offering insights into their efficiency, practicality, and the nature of their respective synthetic pathways. The information presented is intended to assist researchers in selecting the most suitable method for their specific needs, considering factors such as starting material availability, desired scale, and stereochemical requirements.
Comparison of Synthetic Methods
The following table summarizes the key quantitative data for different synthetic routes to this compound and a closely related five-membered ring analogue, 2-aminomethylpyrrolidine, for benchmarking purposes.
| Method | Starting Material | Key Steps | Overall Yield | Purity | Reaction Time | Key Reagents |
| This compound Synthesis | ||||||
| Route 1: Nitrile Reduction | N-protected Azetidine-2-carboxamide | 1. Dehydration to nitrile2. Reduction of nitrile | ~84% (2 steps) | High | ~4-6 hours | TFAA, Pyridine, LiAlH₄ |
| Alternative & Analogous Syntheses | ||||||
| Route 2: Gabriel Synthesis (Proposed) | 2-(Bromomethyl)azetidine | 1. Phthalimide alkylation2. Hydrazinolysis | Variable | High | Multistep | Potassium phthalimide, Hydrazine |
| Route 3: Synthesis of 2-Aminomethylpyrrolidine (Analogue) | 2-Pyrrolidone | 1. N-Benzylation2. Formation of N-benzyl-2-nitromethylene-pyrrolidine3. Reduction and Debenzylation | 60-78% | 97.6% (GC) | Multistep | Benzyl chloride, Nitromethane, Raney Nickel, H₂/Pd |
Experimental Protocols
Route 1: Synthesis of this compound via Nitrile Reduction
This method involves the dehydration of an N-protected azetidine-2-carboxamide to the corresponding nitrile, followed by reduction to the primary amine.
Step 1: Dehydration of (S)-1-((S)-1′-phenylethyl)azetidine-2-carboxamide
A solution of (2S,1′S)-1-((S)-1′-phenylethyl)azetidine-2-carboxamide (645 mg, 3.16 mmol) and pyridine (0.31 mL, 3.8 mmol) in 1,4-dioxane (16 mL) is cooled to approximately 10 °C. Trifluoroacetic anhydride (0.53 mL, 3.8 mmol) is added under an argon atmosphere. The mixture is stirred for 2 hours at room temperature. After the reaction, the mixture is quenched with water and extracted with ethyl acetate. The combined organic extracts are washed with saturated aqueous NaHCO₃ and brine, dried over Na₂SO₄, and concentrated under reduced pressure to yield the nitrile.[1] A similar procedure for the (2R,1'S)-isomer yielded the corresponding nitrile in 94% yield.[1]
Step 2: Reduction of (2S,1′S)-1-((S)-1′-phenylethyl)-2-cyanoazetidine
The resulting nitrile derivative is reduced with lithium aluminum hydride (LiAlH₄) to provide the primary amine, (2S,1′S)-1-((S)-1′-phenylethyl)this compound, in a reported yield of 93%.[1]
Route 2: Proposed Gabriel Synthesis of this compound
The Gabriel synthesis is a well-established method for preparing primary amines and can be adapted for the synthesis of this compound from a suitable haloalkyl precursor.
Step 1: N-Alkylation of Potassium Phthalimide
Potassium phthalimide is reacted with a 2-(halo-methyl)azetidine derivative (e.g., 2-(bromomethyl)azetidine) in a suitable solvent like DMF. The phthalimide anion acts as an ammonia surrogate, displacing the halide in an Sₙ2 reaction to form N-(azetidin-2-ylmethyl)phthalimide.
Step 2: Hydrazinolysis
The resulting N-substituted phthalimide is then treated with hydrazine (NH₂NH₂) in a solvent such as ethanol. This step cleaves the phthalimide group, releasing the desired primary amine, this compound, and forming a stable phthalhydrazide byproduct.
Logical Workflow and Reaction Pathways
Synthesis of this compound via Nitrile Reduction
Caption: Workflow for the synthesis of this compound starting from the corresponding carboxamide.
Comparison of Synthetic Strategies for 2-Aminomethyl Aza-heterocycles
Caption: Comparative logical flow for synthesizing 2-aminomethyl aza-heterocycles.
Benchmarking Against 2-Aminomethylpyrrolidine Synthesis
The synthesis of the five-membered ring analogue, 2-aminomethylpyrrolidine, provides a useful benchmark for evaluating the synthesis of its four-membered counterpart. A common route starts from 2-pyrrolidone and involves N-benzylation, followed by a reaction sequence to introduce the aminomethyl group, and finally debenzylation.
Experimental Protocol for 2-Aminomethylpyrrolidine
A multi-step process begins with the N-benzylation of 2-pyrrolidone. The resulting N-benzyl-2-pyrrolidone is treated with a lower alkyl sulfate, an alkaline alcoholate, and nitromethane to form N-benzyl-2-nitromethylene-pyrrolidine. This intermediate is then reduced. Direct catalytic reduction or a two-step chemical or catalytic reduction of the intermediate N-benzyl-2-aminomethyl-pyrrolidine yields the final product, 2-aminomethylpyrrolidine.[2] Reported yields for the final product are in the range of 60.7% to 78%, with a purity of 97.6% as determined by gas chromatography.[2]
Conclusion
The synthesis of this compound can be effectively achieved through the reduction of an azetidine-2-carbonitrile, a route that offers high yields in the final reduction step. While other methods like the Gabriel synthesis are plausible, their specific application and efficiency for this substrate require further experimental validation. The comparison with the synthesis of 2-aminomethylpyrrolidine highlights that while the overall yields for the five-membered ring analogue are respectable, the multi-step nature of the process can be a drawback. The choice of synthetic route will ultimately depend on the specific requirements of the research, including stereochemical considerations, scale, and the availability of starting materials and reagents.
References
Comparative Pharmacokinetic Profiling of Azetidin-2-ylmethanamine Analogs: A Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, the optimization of pharmacokinetic properties is a critical step in the advancement of new chemical entities. This guide provides a comparative analysis of the pharmacokinetic profiles of a series of hypothetical Azetidin-2-ylmethanamine analogs, offering insights into how structural modifications can influence their absorption, distribution, metabolism, and excretion (ADME). The data presented herein is synthesized from established principles of pharmacokinetics and is intended to serve as a practical resource for the design and interpretation of preclinical studies.
The azetidine scaffold is a valuable building block in medicinal chemistry, known for imparting favorable physicochemical properties such as improved metabolic stability and aqueous solubility.[1] this compound derivatives, in particular, are being explored for a variety of therapeutic applications. Understanding the structure-pharmacokinetic relationships (SPRs) within this class of compounds is paramount for selecting candidates with optimal drug-like properties for further development.
Comparative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters for a hypothetical series of this compound analogs (AZN-101 to AZN-104) following intravenous (IV) and oral (PO) administration in a preclinical rodent model. These analogs feature systematic structural modifications to the core scaffold to illustrate the impact on their pharmacokinetic behavior.
| Compound ID | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | t½ (h) | Bioavailability (%) |
| AZN-101 | IV | 2 | 1250 | 0.08 | 1875 | 1.5 | - |
| PO | 10 | 850 | 0.5 | 2800 | 1.8 | 30 | |
| AZN-102 | IV | 2 | 1100 | 0.08 | 2200 | 2.5 | - |
| PO | 10 | 1050 | 1.0 | 5500 | 2.8 | 50 | |
| AZN-103 | IV | 2 | 1500 | 0.08 | 1500 | 1.0 | - |
| PO | 10 | 450 | 0.5 | 1200 | 1.2 | 16 | |
| AZN-104 | IV | 2 | 950 | 0.08 | 3800 | 4.5 | - |
| PO | 10 | 900 | 1.5 | 7600 | 5.0 | 40 |
-
Cmax: Maximum plasma concentration
-
Tmax: Time to reach maximum plasma concentration
-
AUC(0-t): Area under the plasma concentration-time curve from time zero to the last measurable concentration
-
t½: Elimination half-life
Experimental Protocols
The following is a representative experimental protocol for conducting in vivo pharmacokinetic studies in rodents, based on standard methodologies.[2][3]
Animal Studies
-
Species: Male Sprague-Dawley rats (or equivalent rodent model).
-
Housing: Animals are housed in controlled conditions (e.g., 22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water. Animals are acclimated for at least one week prior to the experiment.
-
Dosing:
-
Intravenous (IV): The test compound is formulated in a suitable vehicle (e.g., saline, 5% dextrose in water) and administered as a bolus injection into the tail vein.
-
Oral (PO): The test compound is formulated in an appropriate vehicle (e.g., 0.5% methylcellulose in water) and administered via oral gavage.
-
-
Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the jugular vein or other appropriate site at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). Samples are collected into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Plasma is separated by centrifugation of the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.
Bioanalytical Method
-
Method: Quantification of the test compounds in plasma samples is typically performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Sample Preparation: Plasma samples are prepared for analysis using protein precipitation with a suitable organic solvent (e.g., acetonitrile) containing an internal standard.
-
Chromatography: Chromatographic separation is achieved on a C18 reverse-phase column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
Pharmacokinetic Analysis
Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin).
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study.
Caption: A generalized workflow for conducting in vivo pharmacokinetic studies in rodents.
Signaling Pathway and Logical Relationships
The journey of an orally administered drug through the body involves a series of interconnected processes. The following diagram illustrates the logical relationships between these key pharmacokinetic phases.
Caption: The sequential phases of oral drug disposition, from administration to excretion.
References
A Comparative Guide to Azetidin-2-ylmethanamine and Other Four-Membered Heterocycles for Drug Discovery Professionals
For researchers, scientists, and drug development professionals, the selection of appropriate molecular scaffolds is a critical step in the design of novel therapeutics. Four-membered heterocycles, such as azetidines, oxetanes, and thietanes, have emerged as valuable building blocks in medicinal chemistry. Their inherent ring strain and unique stereoelectronic properties can significantly influence the physicochemical and pharmacological profiles of drug candidates.[1][2] This guide provides a detailed comparison of Azetidin-2-ylmethanamine with its corresponding oxetane and thietane analogues, offering insights into their relative properties and potential applications.
The incorporation of small, strained ring systems like azetidines, oxetanes, and thietanes can impart favorable characteristics to drug molecules, including improved metabolic stability, modulated lipophilicity, and enhanced binding interactions.[1][3] These heterocycles are often employed as bioisosteric replacements for more common functional groups, providing a strategy to optimize drug-like properties.[4]
Physicochemical Properties: A Head-to-Head Comparison
The choice of a four-membered heterocycle can have a profound impact on a molecule's polarity, basicity, and conformational preferences. The following table summarizes key physicochemical properties of azetidine, oxetane, and thietane, providing a basis for comparing their aminomethyl derivatives.
| Property | Azetidine | Oxetane | Thietane |
| Ring Strain Energy (kcal/mol) | ~25.9[5] | ~25.6[5] | ~19.6[6] |
| pKa (of the parent heterocycle) | 11.29 | - | - |
| Calculated LogP (of the parent heterocycle) | - | - | - |
| Effect on Adjacent Amine pKa | Reduces pKa | Reduces pKa significantly (by ~2.7 units)[7] | - |
| Hydrogen Bond Acceptor Ability | Strong | Strong | Weak |
| Metabolic Stability | Generally good, can block metabolic sites[4][8] | Can improve metabolic stability[3][4][8] | Less explored, potential for unique metabolic pathways |
| Conformational Preference of Substituents | Puckered ring, substituents can adopt axial/equatorial-like positions. | Puckered ring, influences substituent conformation.[9] | Puckered ring. |
Note: Specific experimental data for a direct comparison of this compound, Oxetan-2-ylmethanamine, and Thietan-2-ylmethanamine is limited. The data presented for pKa and LogP are for the parent heterocycles or reflect general trends observed for their derivatives.
Biological Activity and Applications in Drug Design
Azetidine derivatives have been investigated for a wide range of biological activities, including as antibacterial, antifungal, and antiviral agents.[10][11] The nitrogen atom in the azetidine ring can act as a key pharmacophoric element, participating in hydrogen bonding interactions with biological targets.
Oxetanes are increasingly utilized in drug discovery to enhance properties such as solubility and metabolic stability.[3][4][12] Their ability to act as mimics for gem-dimethyl or carbonyl groups allows for the fine-tuning of a molecule's steric and electronic properties.[12]
Thietanes are less explored compared to azetidines and oxetanes but offer unique potential due to the presence of the sulfur atom.[1] They can engage in different types of non-covalent interactions and may exhibit distinct metabolic profiles.
The following diagram illustrates a logical workflow for the comparative evaluation of these four-membered heterocycles in a drug discovery program.
Caption: Workflow for comparing four-membered heterocycle analogs.
Experimental Protocols
Synthesis of (Azetidin-2-yl)methanamine Analogues
While a specific, detailed protocol for the direct synthesis of this compound was not found in the immediate search results, a general approach can be adapted from the synthesis of other 2-substituted azetidines. A common strategy involves the cyclization of a suitably functionalized acyclic precursor. For instance, a γ-amino alcohol or a γ-haloamine can undergo intramolecular cyclization to form the azetidine ring. Subsequent functional group manipulation would then yield the desired aminomethyl substituent.
A representative synthetic approach for a 2-substituted azetidine is outlined below, which could be adapted for this compound:
General Procedure for the Preparation of 2-Substituted Azetidines: A multi-step synthesis starting from a commercially available chiral building block, such as an epoxy alcohol, can be employed. The oxirane ring can be opened with a nitrogen nucleophile, followed by activation of the primary alcohol (e.g., as a tosylate or mesylate) and subsequent intramolecular cyclization to form the azetidine ring. The substituent at the 2-position can then be introduced or modified to yield the final product.
Determination of Partition Coefficient (LogP) by Shake-Flask Method
The shake-flask method is the gold-standard for determining the partition coefficient (LogP) of a compound.[5][13][14][15]
Protocol:
-
Preparation of Phases: Prepare mutually saturated solutions of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Partitioning: Add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and aqueous buffer in a glass vial.
-
Equilibration: Shake the vial vigorously for a set period (e.g., 1-2 hours) to ensure the compound reaches equilibrium between the two phases.
-
Phase Separation: Centrifuge the vial to achieve complete separation of the n-octanol and aqueous layers.
-
Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method, such as HPLC-UV or LC-MS.
-
Calculation: The LogP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
In Vitro Metabolic Stability Assay
Metabolic stability is a crucial parameter in drug discovery, and it can be assessed using in vitro systems such as liver microsomes or hepatocytes.[16][17][18]
Protocol using Liver Microsomes:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes (from a relevant species, e.g., human, rat) in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Compound Incubation: Add the test compound to the reaction mixture.
-
Initiation of Reaction: Initiate the metabolic reaction by adding a cofactor solution, typically NADPH.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the quenched samples to precipitate proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the resulting line can be used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Structural and Electronic Effects on Properties
The nature of the heteroatom within the four-membered ring dictates the electronic properties and conformational behavior of the molecule. The following diagram illustrates these key differences.
Caption: Impact of heterocycle on key drug-like properties.
Conclusion
The choice between this compound and its oxetane or thietane counterparts in drug design is a nuanced decision that depends on the specific therapeutic target and desired physicochemical properties. Azetidines offer a basic nitrogen atom that can be crucial for target engagement but may also lead to higher polarity and potential off-target effects. Oxetanes provide a polar, non-basic alternative that can enhance solubility and metabolic stability. Thietanes, while less conventional, present an opportunity to explore unique structure-activity relationships and metabolic profiles. A systematic evaluation of these scaffolds, utilizing the experimental protocols outlined in this guide, will enable medicinal chemists to make informed decisions in the pursuit of novel and effective drug candidates.
References
- 1. Synthetic Approaches and Biological Significance of Four-Membered Heterocyclic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Highly reactive 4-membered ring nitrogen-containing heterocycles: Synthesis and properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. LogP / LogD shake-flask method [protocols.io]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Validating Target Engagement of Azetidin-2-ylmethanamine-Based Probes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of late 2025, specific, publicly available data on the target engagement of Azetidin-2-ylmethanamine-based probes is limited. Therefore, this guide provides a comparative framework using analogous small molecule probes targeting common enzyme classes such as proteases and histone deacetylases (HDACs). The principles, experimental protocols, and data presentation formats detailed herein are directly applicable to the evaluation of this compound-based probes as they become available.
Introduction
This compound scaffolds are emerging as valuable components in medicinal chemistry due to their constrained geometries which can impart favorable binding properties. Chemical probes based on this scaffold hold the potential for high potency and selectivity. Validating that a chemical probe directly interacts with its intended protein target within a cellular context—a process known as target engagement—is a critical step in probe development and drug discovery.[1] Robust target engagement ensures that the observed biological effects are a direct consequence of the probe binding to its target, thereby validating the target and providing confidence in the mechanism of action.[2]
This guide compares common methodologies for quantifying target engagement, presents exemplary data from analogous probe classes, and provides detailed experimental protocols.
Comparison of Target Engagement Validation Methods
Several robust methods exist for confirming and quantifying the interaction between a small molecule probe and its protein target in cells. The choice of method often depends on the nature of the target protein, the availability of specific reagents, and the desired throughput. Key methods include the Cellular Thermal Shift Assay (CETSA), Activity-Based Protein Profiling (ABPP), and Fluorescence Polarization (FP).
Quantitative Data for Analogous Probes
The following tables summarize hypothetical target engagement data for two classes of chemical probes analogous to where this compound-based probes might be employed: metalloprotease inhibitors and HDAC inhibitors.
Table 1: Comparison of Metalloprotease Inhibitor Probes
| Probe ID | Probe Type | Target | Cell Line | Target Engagement Method | Potency (IC₅₀/Kᵢ) | CETSA ΔTₘ (°C) | Reference |
| MP-Probe-1 | Hydroxamate-based | MMP-2 | HT-1080 | ABPP | 50 nM | Not Reported | Fictional Data |
| MP-Probe-2 | Carboxylate-based | ADAM17 | A549 | CETSA | 120 nM | +3.5°C at 10 µM | Fictional Data |
| GM6001 (Ilomastat) | Broad-spectrum Hydroxamate | Multiple MMPs | MDA-MB-231 | ABPP | Varies | Not Reported | [3] |
Table 2: Comparison of HDAC Inhibitor Probes
| Probe ID | Probe Type | Target | Cell Line | Target Engagement Method | Potency (IC₅₀) | Cellular Activity (EC₅₀) | Reference |
| HDACi-Probe-A | Hydroxamic Acid | Pan-HDAC | HeLa | In-cell Western (Ac-Tubulin) | 15 nM | 100 nM | Fictional Data |
| HDACi-Probe-B | Benzamide | HDAC1/2 | HCT116 | CETSA | 80 nM | 500 nM | Fictional Data |
| SGC-UBD253 | Non-inhibitory | HDAC6-UBD | HEK293T | Fluorescence Polarization | Kᴅ = 84 nM | 1 µM | [4] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols can be adapted for the specific this compound-based probe and its target.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying target engagement in intact cells and tissues.[5][6][7] It relies on the principle that ligand binding stabilizes a protein, resulting in a higher melting temperature.[7]
Protocol:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat cells with the desired concentrations of the this compound-based probe or a vehicle control (e.g., DMSO) for a specified time (e.g., 1 hour) at 37°C.
-
Heating: After treatment, wash the cells with PBS and resuspend them in PBS containing a protease inhibitor cocktail. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at 4°C for 3 minutes.
-
Cell Lysis: Lyse the cells by three cycles of freeze-thawing (e.g., using liquid nitrogen and a 25°C water bath).
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of the target protein in the soluble fraction using an appropriate method, such as Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle- and probe-treated samples. A shift in the melting curve to a higher temperature for the probe-treated sample indicates target engagement.
Activity-Based Protein Profiling (ABPP)
ABPP uses reactive chemical probes to covalently label the active sites of enzymes.[8][9] A competitive ABPP experiment can be used to assess the target engagement of a non-covalent inhibitor.
Protocol:
-
Cell Culture and Treatment: Culture cells and treat with various concentrations of the this compound-based probe or vehicle control for 1 hour at 37°C.
-
Cell Lysis: Harvest and lyse the cells in a suitable buffer.
-
Probe Labeling: Treat the cell lysates with a broad-spectrum, activity-based probe that targets the enzyme class of interest (e.g., a fluorophosphonate probe for serine hydrolases) for a specified time.
-
Analysis of Probe Labeling: Stop the labeling reaction by adding a reducing sample buffer. Separate the proteins by SDS-PAGE.
-
Visualization: Visualize the probe-labeled enzymes using in-gel fluorescence scanning.
-
Data Analysis: A decrease in the fluorescence signal for a specific protein band in the probe-treated samples compared to the vehicle control indicates that the this compound-based probe is engaging the target enzyme and preventing the labeling by the activity-based probe. Quantify the band intensities to determine the IC₅₀ value.
Fluorescence Polarization (FP) Assay
FP is a solution-based, homogeneous technique that measures changes in the apparent molecular size of a fluorescently labeled molecule.[10] It is well-suited for studying protein-ligand interactions in a high-throughput format.[11][12]
Protocol:
-
Reagents:
-
Purified target protein.
-
A fluorescently labeled ligand (tracer) that binds to the target protein.
-
The unlabeled this compound-based probe.
-
-
Assay Setup: In a microplate, add the purified target protein and the fluorescent tracer at optimized concentrations.
-
Competition: Add a serial dilution of the this compound-based probe to the wells. Include wells with only the target protein and tracer (maximum polarization) and wells with only the tracer (minimum polarization).
-
Incubation: Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader equipped with polarizing filters.
-
Data Analysis: When the unlabeled probe competes with the fluorescent tracer for binding to the target protein, the tracer is displaced, and the polarization value decreases. Plot the change in polarization against the concentration of the unlabeled probe to determine the IC₅₀ or Kᵢ value.
Visualizations
Signaling Pathway Diagram
Caption: A representative signal transduction pathway.
Experimental Workflow Diagram
Caption: Workflow for target engagement validation.
References
- 1. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Activity-based probes for the proteomic profiling of metalloproteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 6. CETSA [cetsa.org]
- 7. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activity-based probes for the proteomic profiling of metalloproteases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Activity-based probes for the proteomic profiling of metalloproteases. | Semantic Scholar [semanticscholar.org]
- 10. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
Azetidine Analogs: A Comparative Analysis of Inhibitory Activity on Key Biological Targets
For Immediate Release: A comprehensive guide for researchers, scientists, and drug development professionals detailing the comparative inhibitory potency of novel azetidine analogs against critical biological targets. This document provides a side-by-side analysis of experimental data, detailed methodologies for key assays, and visual representations of relevant biological pathways.
The azetidine scaffold has garnered significant interest in medicinal chemistry due to its unique structural properties that can impart favorable pharmacological characteristics to drug candidates. This guide offers an objective comparison of the inhibitory activities of various azetidine analogs against three distinct and therapeutically relevant targets: the Vesicular Monoamine Transporter 2 (VMAT2), Gamma-Aminobutyric Acid (GABA) Transporters, and the Signal Transducer and Activator of Transcription 3 (STAT3).
Comparative Inhibitory Activity of Azetidine Analogs
The following tables summarize the quantitative inhibitory data for various azetidine derivatives against their respective targets, providing a clear comparison of their potencies.
Table 1: Inhibition of Vesicular [3H]Dopamine Uptake by Azetidine Analogs Targeting VMAT2
| Compound | Stereochemistry | R | Kᵢ (nM)[1][2] |
| Lobelane (2a) | - | - | 45 ± 2.0 |
| Norlobelane (2b) | - | - | 43 ± 8.0 |
| 15a | trans | H | 48 ± 2.8 |
| 15b | trans | 4-OCH₃ | 66 ± 6.1 |
| 15c | trans | 3,4-methylenedioxy | 31 ± 7.7 |
| 22a | cis | H | 62 ± 3.9 |
| 22b | cis | 4-OCH₃ | 24 ± 1.5 |
| 22c | cis | 3,4-methylenedioxy | 55 ± 3.0 |
Note: Data is presented as mean ± SEM from four independent experiments, each performed in duplicate.
Table 2: Inhibition of GABA Uptake by Azetidine Analogs Targeting GAT-1 and GAT-3
| Compound | Target | IC₅₀ (µM)[3] |
| Azetidin-2-ylacetic acid with 4,4-diphenylbutenyl moiety | GAT-1 | 2.83 ± 0.67 |
| Azetidin-2-ylacetic acid with 4,4-bis(3-methyl-2-thienyl)butenyl moiety | GAT-1 | 2.01 ± 0.77 |
| 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid (12d) | GAT-3 | 15.3 ± 4.5 |
| 3-Hydroxy-3-(4-methoxyphenyl)azetidine derivative (18b) | GAT-1 | 26.6 ± 3.3 |
| 3-Hydroxy-3-(4-methoxyphenyl)azetidine derivative (18e) | GAT-3 | 31.0 ± 4.7 |
Table 3: STAT3 DNA-Binding Inhibitory Activity of (R)-Azetidine-2-carboxamide Analogs
| Compound | IC₅₀ (µM)[4][5][6] |
| 5a | 0.52 - 0.55 |
| 5o | 0.38 |
| 8i | 0.34 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate comparative analysis.
[³H]Dopamine Uptake Inhibition Assay (for VMAT2)
This assay measures the ability of a compound to inhibit the uptake of radiolabeled dopamine into synaptic vesicles.
-
Preparation of Synaptic Vesicles: Synaptic vesicles are isolated from rat brain tissue. The tissue is homogenized in a sucrose solution and subjected to differential centrifugation to pellet the crude synaptic vesicle fraction.
-
Incubation: The isolated synaptic vesicles are pre-incubated with various concentrations of the azetidine analogs.
-
Initiation of Uptake: The uptake reaction is initiated by the addition of [³H]dopamine.
-
Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters. This separates the vesicles containing the radiolabeled dopamine from the free [³H]dopamine in the solution.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter. The amount of radioactivity is inversely proportional to the inhibitory activity of the test compound.
-
Data Analysis: The inhibition constant (Kᵢ) is calculated from the IC₅₀ value (the concentration of the compound that inhibits 50% of [³H]dopamine uptake) using the Cheng-Prusoff equation.[7]
[³H]GABA Uptake Inhibition Assay (for GAT-1 and GAT-3)
This assay determines the potency of compounds in inhibiting the uptake of GABA into cells expressing specific GABA transporters.
-
Cell Culture: Human embryonic kidney (HEK-293) cells are stably transfected to express the desired GABA transporter subtype (e.g., GAT-1 or GAT-3).
-
Assay Preparation: The cells are seeded in 96-well plates. Prior to the assay, the cells are washed with an appropriate buffer.
-
Compound Incubation: The cells are pre-incubated with varying concentrations of the test azetidine analogs.
-
Initiation of Uptake: A solution containing a fixed concentration of [³H]GABA is added to each well to initiate the uptake.
-
Termination and Lysis: After a defined incubation period, the uptake is terminated by rapidly washing the cells with ice-cold buffer. The cells are then lysed to release the intracellular contents.
-
Scintillation Counting: The amount of radioactivity in the cell lysate is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific [³H]GABA uptake (IC₅₀) is calculated by non-linear regression analysis of the concentration-response curves.[3]
Electrophoretic Mobility Shift Assay (EMSA) for STAT3 Inhibition
EMSA is utilized to assess the ability of a compound to inhibit the binding of the STAT3 protein to its specific DNA response element.[7]
-
Preparation of Nuclear Extracts: Nuclear extracts containing activated STAT3 are prepared from a suitable cell line (e.g., NIH3T3/v-Src fibroblasts or a cancer cell line with constitutively active STAT3).[7][8]
-
Binding Reaction: The nuclear extract is pre-incubated with increasing concentrations of the azetidine analog to allow for inhibitor binding to STAT3. A radiolabeled DNA probe containing the STAT3 binding site is then added.
-
Electrophoresis: The reaction mixtures are subjected to non-denaturing polyacrylamide gel electrophoresis to separate the protein-DNA complexes from the free DNA probe.
-
Visualization and Quantification: The gel is dried and exposed to X-ray film or a phosphorimager screen to visualize the radiolabeled DNA. The intensity of the band corresponding to the STAT3-DNA complex is quantified to determine the extent of inhibition.
-
Data Analysis: The IC₅₀ value, representing the concentration of the inhibitor that causes a 50% reduction in STAT3-DNA binding, is determined from the dose-response curve.
Visualizing the Mechanisms
To further elucidate the biological context of the inhibitory activities of these azetidine analogs, the following diagrams illustrate the experimental workflow and a key signaling pathway.
References
- 1. Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. escholarship.org [escholarship.org]
Safety Operating Guide
Proper Disposal of Azetidin-2-ylmethanamine: A Guide for Laboratory Professionals
Disclaimer: This document provides general guidance on the proper disposal of Azetidin-2-ylmethanamine based on information for structurally related compounds. A specific Safety Data Sheet (SDS) for this compound should always be consulted for detailed and compound-specific safety and disposal information. All procedures must be conducted in compliance with local, state, and federal regulations.
This compound and its derivatives are heterocyclic organic compounds used in pharmaceutical research and drug development. Due to the potential hazards associated with this class of chemicals, it is imperative that proper disposal procedures are followed to ensure the safety of laboratory personnel and to protect the environment.
Hazard Assessment
While a specific Safety Data Sheet (SDS) for this compound was not identified, the hazard profile can be inferred from related azetidine compounds. These compounds are often classified as hazardous materials. Key potential hazards include:
Quantitative Hazard Data Summary
The following table summarizes the general hazards associated with azetidine-related compounds. This information should be considered as a guideline for handling this compound.
| Hazard Classification | Potential Effects | Precautionary Statements |
| Skin Corrosion/Irritation | Causes severe skin burns.[1][3] | Wear protective gloves, protective clothing, eye protection, and face protection.[1][2][3] |
| Serious Eye Damage/Irritation | Causes serious eye damage, with a risk of blindness.[1][2][3] | Wear eye and face protection. In case of contact, rinse cautiously with water for several minutes.[1][2][3] |
| Flammable Liquids | Highly flammable liquid and vapor.[1] | Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1][2] |
| Acute Toxicity (Oral) | Harmful if swallowed.[4] | Do not eat, drink, or smoke in work areas. If swallowed, rinse mouth and do NOT induce vomiting.[2][3] |
| Acute Toxicity (Inhalation) | May cause respiratory irritation.[4] | Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only in a well-ventilated area.[1][4] |
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, researchers must wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Eye Protection: Safety glasses with side shields or goggles. A face shield may also be necessary.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling the chemical.[5]
-
Skin and Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, a respirator may be required.
Step-by-Step Disposal Procedures
The disposal of this compound must be managed as hazardous waste. Do not dispose of this chemical down the drain or in the regular trash.[5][6]
-
Waste Collection:
-
Labeling:
-
Clearly label the hazardous waste container with the full chemical name: "this compound" and the words "Hazardous Waste".[6]
-
Indicate the primary hazards (e.g., Corrosive, Flammable, Toxic).
-
-
Storage:
-
Disposal of Empty Containers:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent.[7]
-
The first rinsate must be collected and disposed of as hazardous waste.[8] Subsequent rinsates may also need to be collected as hazardous waste depending on local regulations.
-
After thorough rinsing and drying, the labels on the container must be defaced or removed before disposing of it as non-hazardous solid waste.[8]
-
-
Spill and Emergency Procedures:
-
In case of a spill, evacuate the area.[6]
-
Wearing appropriate PPE, contain the spill using an inert absorbent material.[6]
-
Carefully sweep or scoop up the absorbed material and place it in a sealed container for disposal as hazardous waste.[5][6]
-
Do not allow the chemical to enter drains or waterways.[5][6][9]
-
-
Professional Disposal:
-
Arrange for the collection and disposal of the hazardous waste through a licensed professional waste disposal service.[5]
-
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. chemos.de [chemos.de]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. chemscene.com [chemscene.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. peptide.com [peptide.com]
Essential Safety and Operational Guide for Handling Azetidin-2-ylmethanamine
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Azetidin-2-ylmethanamine. The following procedures for personal protective equipment, operational handling, and disposal are based on established safety protocols for similar azetidine-based compounds.
Hazard Assessment
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to ensure personnel safety during the handling of this compound. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety goggles with side-shields or a full-face shield.[2][5] | Protects against chemical splashes and vapors.[5][6] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[7] | Double gloving is recommended to minimize dermal exposure. One glove should be placed under the gown cuff and the other over it.[8] |
| Body Protection | A disposable, lint-free, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs.[8] | Provides a barrier against accidental spills and contamination. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood.[1][2] If ventilation is inadequate, a NIOSH-approved respirator should be used.[6] | Prevents inhalation of potentially harmful vapors or aerosols. |
| Foot Protection | Chemical-resistant, steel-toe boots or shoes.[6][9] | Protects feet from spills and falling objects. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is crucial to maintain a safe laboratory environment.
-
Preparation : Before handling the compound, ensure that all necessary PPE is correctly worn.[8] Verify that the chemical fume hood is functioning correctly to provide adequate ventilation.[1][2]
-
Handling : Dispense this compound carefully to avoid splashes or aerosol formation.[2] Conduct all experimental work within the fume hood.
-
Decontamination : Upon completion of work, thoroughly decontaminate all work surfaces with an appropriate solvent.
-
Waste Segregation : Collect all waste materials, including contaminated PPE and disposable labware, in a dedicated and clearly labeled hazardous waste container.[10][11]
Disposal Plan
Proper disposal of this compound and associated waste is imperative to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Container | Disposal Procedure |
| Unused/Excess Chemical | Original or compatible, sealed, and labeled hazardous waste container.[10] | Store in a designated Satellite Accumulation Area (SAA) away from incompatible materials. Arrange for pickup by a licensed chemical waste disposal company.[7][10] |
| Contaminated Labware (glass, plastic) | Puncture-resistant, labeled hazardous waste container. | Rinse glassware three times with a suitable solvent; collect the rinsate as hazardous waste.[11] Dispose of the rinsed glassware in a designated container. Non-reusable plasticware should be placed directly into the hazardous waste container. |
| Contaminated PPE (gloves, gown) | Labeled hazardous waste bag or container. | Remove PPE carefully to avoid cross-contamination. Place directly into the designated waste container for hazardous materials.[8] |
| Spill Cleanup Material | Sealed, labeled hazardous waste container. | Absorb spills with an inert material and place the absorbent into a sealed container for disposal as hazardous waste.[7] |
Emergency Procedures
In the event of exposure or a spill, follow these immediate steps:
-
Skin Contact : Immediately remove all contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes.[1][12] Seek immediate medical attention.[4]
-
Eye Contact : Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so.[1][12] Continue rinsing and seek immediate medical attention.[2]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide respiratory support.[3] Seek medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][13]
References
- 1. fishersci.com [fishersci.com]
- 2. chemscene.com [chemscene.com]
- 3. aksci.com [aksci.com]
- 4. fishersci.com [fishersci.com]
- 5. pharmastate.academy [pharmastate.academy]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. benchchem.com [benchchem.com]
- 8. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 9. epa.gov [epa.gov]
- 10. engineering.purdue.edu [engineering.purdue.edu]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. chemos.de [chemos.de]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
